Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIOKNLYRUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336437 | |
| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-56-9, 91600-33-8 | |
| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
An In-depth Technical Guide to the Stereoselective
Abstract
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a high-value chiral building block essential for the development of advanced pharmaceutical and agrochemical agents. The presence of a trifluoromethyl group imparts unique metabolic stability and binding properties, while its two contiguous stereocenters (at C2 and C3) offer a scaffold for precise three-dimensional molecular design. However, the controlled synthesis of this molecule, particularly achieving high diastereomeric and enantiomeric purity, presents significant chemical challenges. This guide provides a comprehensive overview of the most effective strategies for its synthesis, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore a robust retrosynthetic pathway and delve into two state-of-the-art methods for controlling stereochemistry: catalytic asymmetric hydrogenation via dynamic kinetic resolution and whole-cell biocatalytic reduction.
Retrosynthetic Strategy and Core Challenges
The synthesis of this compound is most logically approached via a three-step sequence. The core challenge lies not in the construction of the carbon backbone, but in the precise installation of the two stereocenters.
The Retrosynthetic Pathway:
-
C2-C3 Disconnection: The final alcohol functionality is installed via the reduction of a β-keto group. This is the key stereochemistry-determining step.
-
C2-Methyl Disconnection: The methyl group at the α-position is introduced via enolate alkylation of a precursor β-keto ester.
-
C3-C4 Disconnection: The β-keto ester backbone is assembled via a Claisen condensation, a classic and efficient C-C bond-forming reaction.
This analysis identifies Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the critical starting material and Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate as the key intermediate for the stereoselective reduction.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The foundational precursor, ETFAA, is reliably synthesized via a crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[1][2] The mechanism involves the formation of an ethyl acetate enolate, which then acts as a nucleophile, attacking the highly electrophilic carbonyl of the ethyl trifluoroacetate.
Causality: Sodium ethoxide is a common and effective base for this transformation. It is sufficiently strong to deprotonate ethyl acetate but avoids saponification of the ester under anhydrous conditions. The reaction is typically followed by an acidic workup to neutralize the enolate and afford the final β-keto ester.[1]
Experimental Protocol: Claisen Condensation
-
Setup: To a dry, inert-atmosphere-equipped reaction vessel, add an organic solvent such as anhydrous cyclohexane or tetrahydrofuran.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (e.g., 10-15% solution) followed by ethyl acetate.[1]
-
Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.
-
Substrate Addition: Slowly add ethyl trifluoroacetate dropwise, ensuring the internal temperature is maintained between 10-20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to a specified temperature (e.g., 40-50 °C) and stir for 3-4 hours to ensure complete reaction.[1]
-
Quenching: Cool the reaction to 10-15 °C and slowly add a slight excess of an acid (e.g., acetic acid or formic acid) to neutralize the reaction mixture. This protonates the resulting sodium enolate.
-
Workup: The precipitated sodium salt (e.g., sodium acetate) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.[1][3]
Step 2: α-Methylation to Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate
The protons on the α-carbon of ETFAA are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, a property enhanced by the trifluoromethyl group.[3] This allows for straightforward deprotonation to form an enolate, which can be alkylated with an electrophile like methyl iodide.
Causality: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this step to ensure complete deprotonation without competing reactions. The resulting product at this stage is a racemate, containing an equal mixture of (R)- and (S)-enantiomers at the newly formed C2 stereocenter. This racemic nature is critical, as it sets the stage for the subsequent dynamic kinetic resolution.
Experimental Protocol: α-Methylation (Generalized)
-
Setup: To a dry, inert-atmosphere-equipped flask, add a suspension of sodium hydride (NaH, ~1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C.
-
Deprotonation: Slowly add a solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add methyl iodide (CH₃I, ~1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude racemic product can be purified by silica gel column chromatography or vacuum distillation.
Diastereoselective Reduction Strategies
This is the most critical stage of the synthesis, where the second stereocenter (C3) is created. The goal is to control the facial selectivity of the hydride attack on the ketone, influenced by the existing stereocenter at C2.
Method A: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation
Dynamic Kinetic Resolution is a powerful strategy that converts a racemic starting material into a single, highly enriched stereoisomer in theoretically 100% yield. It combines the rapid, base-catalyzed epimerization of the α-stereocenter (C2) with a fast, irreversible, and highly stereoselective reduction of one of the ketone enantiomers.
Principle & Causality: For this to be effective, the rate of racemization of the α-methyl group must be faster than the rate of reduction. Chiral Ruthenium(II) catalysts, particularly those complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral diamine, have proven exceptionally effective for this transformation on α-alkyl-substituted β-keto esters.[4][5] The basic conditions required for the catalyst's activity conveniently promote the necessary epimerization at the C2 position. The catalyst then selectively hydrogenates only one of the rapidly interconverting enantiomers of the keto ester, funneling the entire racemic mixture into a single product diastereomer with high enantiopurity.
Caption: Principle of Dynamic Kinetic Resolution.
Experimental Protocol: Asymmetric Hydrogenation (Representative)
-
Catalyst Preparation: In a glovebox, a vial is charged with a Ru(II) precursor, a chiral diphosphine ligand (e.g., (R)-BINAP), and a chiral diamine ligand (e.g., (R,R)-DPEN) in an appropriate solvent like ethanol. The mixture is heated to form the active catalyst complex.
-
Reaction Setup: In a high-pressure autoclave, the substrate, racemic Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, is dissolved in a solvent such as ethanol.
-
Base and Catalyst Addition: A solution of a base (e.g., potassium tert-butoxide, t-BuOK) is added, followed by the pre-formed catalyst solution. The substrate-to-catalyst ratio (S/C) is typically high (e.g., 1000:1 to 5000:1).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 20-50 atm H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50 °C) for several hours until completion.
-
Workup: After releasing the pressure, the solvent is removed under vacuum. The residue is purified by silica gel chromatography to isolate the target alcohol.
Method B: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Whole microbial cells (like baker's yeast or Chlorella) or isolated ketoreductase (KRED) enzymes can reduce ketones with exceptional levels of enantio- and diastereoselectivity under mild aqueous conditions.[6][7]
Principle & Causality: Microorganisms contain a variety of dehydrogenase enzymes that use cofactors like NADPH to deliver hydride to a carbonyl group. The enzyme's chiral active site precisely orients the substrate, leading to hydride addition to only one face of the ketone, resulting in a single stereoisomer of the product alcohol. For a racemic substrate, the enzyme may selectively reduce only one enantiomer (kinetic resolution) or, in some cases, reduce both enantiomers to different diastereomeric products. A study on the non-fluorinated analogue, ethyl 2-methyl-3-oxobutanoate, using Chlorella pyrenoidosa showed the formation of both syn and anti products, but with very high enantiomeric excess for each.[6]
Experimental Protocol: Whole-Cell Bioreduction (Representative)
-
Culture Preparation: A culture of the selected microorganism (e.g., Chlorella pyrenoidosa) is grown in a suitable sterile medium until it reaches a desired cell density.
-
Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer (e.g., phosphate buffer, pH 7.0). A carbon source like glucose is added, which the cells metabolize to regenerate the necessary NADPH cofactor internally.
-
Substrate Addition: The substrate, Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, is added to the cell suspension (often dissolved in a minimal amount of a co-solvent like ethanol to aid solubility).
-
Incubation: The mixture is incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-72 hours. The reaction progress is monitored by TLC or GC.
-
Workup: The mixture is filtered to remove the cells. The aqueous filtrate is then thoroughly extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried, concentrated, and purified by silica gel chromatography to separate the product diastereomers.
Illustrative Data for Biocatalytic Reduction
The following table presents results from the reduction of the non-fluorinated analogue, showcasing the potential of biocatalysis.
| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer | Enantiomeric Excess (ee%) of syn-isomer | Reference |
| Chlorella pyrenoidosa | 53 / 47 | 89% (2S, 3S) | >99% (2S, 3R) | [6] |
| Chlorella vulgaris | Predominantly syn | - | - | [6] |
Purification and Characterization
Purification: The primary challenge after the reduction step is the separation of the syn and anti diastereomers. Due to their different spatial arrangements, they will have different polarities and can typically be separated using silica gel column chromatography with a solvent system like hexane/ethyl acetate.
-
¹H NMR Spectroscopy: The most critical analysis. The relative stereochemistry (syn or anti) can be determined by the magnitude of the vicinal coupling constant (³J) between the protons at C2 (CH-CH₃) and C3 (CH-OH).
-
Rationale: Based on the Karplus relationship, which correlates dihedral angle to coupling constant, the more extended (anti-periplanar) conformation in the anti isomer typically results in a larger coupling constant (³J ≈ 7-10 Hz). The gauche conformation favored by the syn isomer results in a smaller coupling constant (³J ≈ 2-5 Hz).
-
-
¹⁹F NMR Spectroscopy: This will show a single signal for the -CF₃ group, likely a singlet or a doublet if there is significant coupling to the proton at C3. Its chemical shift will confirm the presence of the trifluoromethyl group.
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 7 carbon atoms. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.
-
Mass Spectrometry: Will confirm the molecular weight (200.16 g/mol ) and provide fragmentation patterns consistent with the structure.[8][9]
Summary and Method Comparison
Both catalytic DKR and biocatalysis represent highly advanced and effective methods for the stereocontrolled synthesis of this compound. The choice of method depends on the specific requirements of the researcher.
| Feature | Catalytic Asymmetric Hydrogenation (DKR) | Biocatalytic Reduction |
| Stereoselectivity | Potentially excellent for a single stereoisomer (>99:1 dr, >99% ee) | Can be excellent, but may produce mixtures of diastereomers |
| Yield | Theoretically up to 100% | Variable, depends on enzyme activity and stability |
| Conditions | High pressure (H₂), organic solvents, elevated temp. | Aqueous buffer, ambient pressure and temperature |
| Catalyst | Expensive and air-sensitive Ru/phosphine complexes | Inexpensive, renewable whole cells or enzymes |
| Substrate Scope | Generally broad for β-keto esters | Can be narrow and highly substrate-specific |
| Setup Complexity | Requires specialized high-pressure equipment | Requires microbiology/biochemistry facilities |
| "Green" Chemistry | Relies on heavy metals and organic solvents | Generally considered a greener, more sustainable method |
This guide provides the strategic framework and detailed insights necessary for researchers in drug development to successfully synthesize this compound with a high degree of stereochemical control.
References
-
Nishihara, R., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]
-
Nishihara, R., et al. (2024). Supporting Information for Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. American Chemical Society Publications. Available at: [Link]
-
Song, B., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
A-Level Chemistry. (n.d.). NMR Spectroscopy Questions. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Available at: [Link]
- Google Patents. (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
ResearchGate. (2007). Ethyl-4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. Available at: [Link]
-
Semantic Scholar. (1986). Process for the preparation of ethyltrifluoroacetoacetate. Available at: [Link]
-
Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]
-
Feng, Y., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology. Available at: [Link]
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. Process for the preparation of ethyltrifluoroacetoacetate (1986) | Louis Amiet | 6 Citations [scispace.com]
- 3. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 91600-33-8 [chemnet.com]
- 9. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a chiral fluorinated building block, holds significant potential in medicinal chemistry and drug development. Its vicinal stereocenters and the presence of a trifluoromethyl group offer unique structural and electronic properties that can enhance the pharmacological profile of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed synthetic methodologies with a focus on stereoselective approaches. Furthermore, it explores the rationale behind its application in drug design, supported by an understanding of the role of fluorine in modern pharmaceuticals.
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] When combined with stereochemical complexity, as seen in this compound, these building blocks become powerful tools for navigating the intricate landscape of drug discovery. This guide delves into the specifics of this valuable synthon, providing the technical insights necessary for its effective utilization in research and development.
Compound Identification and Physicochemical Properties
A clear identification of the target compound is paramount for any scientific endeavor. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91600-33-8 | [2] |
| Molecular Formula | C₇H₁₁F₃O₃ | [2] |
| Molecular Weight | 200.16 g/mol | [2] |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2] |
| Synonyms | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, 3-Hydroxy-2-methyl-4,4,4-trifluorobutyric acid ethyl ester | [2] |
| Appearance | Colorless to light yellow liquid (expected) | |
| Boiling Point | 220.5 °C at 760 mmHg | [2] |
| Density | 1.233 g/cm³ | [2] |
| Refractive Index | 1.386 | [2] |
| Flash Point | 87.2 °C | [2] |
Synthesis of this compound: The Reformatsky Reaction
The primary synthetic route to β-hydroxy esters, such as the title compound, is the Reformatsky reaction.[3] This reaction involves the formation of an organozinc enolate from an α-halo ester, which then undergoes a nucleophilic addition to a carbonyl compound.[3] In the case of this compound, the key precursors are ethyl 2-bromopropionate and trifluoroacetaldehyde.
General Reaction Scheme
The reaction proceeds via the formation of a zinc enolate from ethyl 2-bromopropionate, which then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. Subsequent acidic workup yields the desired β-hydroxy ester.
Caption: General workflow of the Reformatsky reaction for the synthesis of the target molecule.
Diastereoselectivity in the Reformatsky Reaction
The reaction between ethyl 2-bromopropionate and trifluoroacetaldehyde generates two new stereocenters, leading to the formation of two diastereomers: syn and anti. The ratio of these diastereomers is influenced by the reaction conditions, including the solvent, temperature, and the nature of the metal and its activation. The stereochemical outcome can be rationalized by considering the Zimmerman-Traxler model for the transition state, where the relative orientation of the substituents on the six-membered ring determines the final diastereomer.
Experimental Protocol: A Representative Diastereoselective Reformatsky Reaction
Materials:
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Activated Zinc dust
-
Ethyl 2-bromopropionate
-
Trifluoroacetaldehyde (or its hydrate/hemiacetal, which may require in situ generation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add activated zinc dust. The flask is maintained under a positive pressure of dry nitrogen.
-
Initiation: A small portion of a solution of ethyl 2-bromopropionate and trifluoroacetaldehyde in anhydrous THF is added to the zinc suspension. The reaction is initiated, which may require gentle heating or the addition of a crystal of iodine.
-
Addition of Reactants: Once the reaction has initiated, the remaining solution of the α-bromo ester and the aldehyde is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: The reaction mixture is cooled to room temperature and then poured into a stirred, saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the syn and anti diastereomers.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture and will be quenched by protic solvents.
-
Activated Zinc: The surface of zinc metal is often coated with a layer of zinc oxide, which inhibits the reaction. Activation, for example, by washing with dilute acid followed by drying, is crucial for the oxidative addition step.
-
Slow Addition: The dropwise addition of the reactants helps to control the exothermicity of the reaction and maintain a steady concentration of the reactive intermediates.
-
Ammonium Chloride Quench: A mild acidic quench is used to protonate the zinc alkoxide intermediate without causing dehydration of the β-hydroxy ester product.
Characterization of Diastereomers
The syn and anti diastereomers of this compound can be distinguished and characterized by spectroscopic methods, primarily NMR spectroscopy. The coupling constants between the protons on the C2 and C3 carbons, as well as the chemical shifts of the methyl and trifluoromethyl groups, will differ for the two diastereomers. While specific data for the title compound is not available in the searched literature, related structures show distinct NMR signals for their diastereomers.[5]
Applications in Drug Development
The structural motifs present in this compound make it a highly attractive building block for the synthesis of complex pharmaceutical agents.
The Role of the Trifluoromethyl Group
The trifluoromethyl group can significantly enhance the properties of a drug candidate by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Modulating Lipophilicity: The CF₃ group is highly lipophilic, which can improve membrane permeability and oral bioavailability.
-
Altering Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and their ability to interact with biological targets.
A Chiral Scaffold for Complex Molecules
The two stereocenters in this compound provide a defined three-dimensional arrangement of functional groups. This is critical for achieving specific and high-affinity interactions with chiral biological targets such as enzymes and receptors. The hydroxyl and ester functionalities serve as versatile handles for further chemical transformations, allowing for the elaboration of the building block into more complex molecular architectures. While a direct, published synthesis of a specific API using this exact building block was not identified in the performed searches, its utility is evident from the widespread use of similar fluorinated chiral building blocks in the synthesis of modern pharmaceuticals.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated organic compounds and β-hydroxy esters should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, fluorinated molecules. Its preparation via the diastereoselective Reformatsky reaction provides access to stereochemically defined scaffolds that are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of this synthon into drug discovery programs can lead to the development of new chemical entities with improved pharmacological profiles. Further research into the stereoselective synthesis and applications of this compound is warranted to fully exploit its potential.
References
- Spectroscopic, crystallographic and analytical d
- Recent developments in the asymmetric Reformatsky-type reaction. (2017). Beilstein Journal of Organic Chemistry, 13, 1386–1410.
- Fluorinated chiral auxiliaries. (n.d.). BioCIS - CY Cergy Paris Université.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- Fluorine-containing organozinc reagents. IV.1. (2009). Journal of Fluorine Chemistry, 130(1), 11-28.
- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (2025, December 29). China Manufacturer.
- ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyr
- Reform
- Chiral auxiliary. (n.d.). Wikipedia.
- article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. (n.d.). American Institute of Chemists.
- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). China Manufacturer.
- Recent developments in the asymmetric Reformatsky-type reaction. (2017). Beilstein Journal of Organic Chemistry, 13, 1386–1410.
- (n.d.). The Royal Society of Chemistry.
- Reformatsky Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2022). Molecules, 27(19), 6435.
- Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. (2012).
- Reformatsky Reaction. (2021, September 9). Scribd.
- Reformatsky-Type Enantioselective Synthesis of α-Fluoro-β-hydroxy Esters. (2012). Synfacts, 2012(06), 0656.
- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (2024, May). Master of Science Thesis, University of Scranton.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2008). Magnetic Resonance in Chemistry, 46(8), 773-779.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194–1219.
- Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology.
- Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). LinkedIn.
Sources
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Introduction
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group, a hydroxyl moiety, and an ester, imparts a distinct set of physical and chemical properties. These characteristics make it a valuable chiral building block and intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceutical agents.[1] An in-depth understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction optimization, and safe storage. This guide provides a comprehensive overview of these properties, grounded in established data and experimental principles, to support researchers and development professionals in leveraging this versatile compound.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This includes its structural formula, molecular weight, and registered identifiers, which ensure unambiguous communication and sourcing.
Molecular Structure: The molecule contains two stereocenters, leading to the possibility of four stereoisomers. The physical properties detailed herein generally refer to the racemic mixture unless otherwise specified.
Caption: Molecular structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 91600-33-8 | [2][3][4] |
| Molecular Formula | C₇H₁₁F₃O₃ | [2][3] |
| Molecular Weight | 200.16 g/mol | [2][3] |
| Synonyms | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate, Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2][3][5] |
Core Physical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. For this compound, the polar hydroxyl and ester groups allow for hydrogen bonding and dipole-dipole interactions, while the trifluoromethyl group introduces strong inductive effects and hydrophobicity.
Summary of Physical Constants
| Property | Value | Significance in Application |
| Boiling Point | 220.5°C at 760 mmHg | [2] |
| Density | 1.233 g/cm³ | [2] |
| Refractive Index (n₂₀/D) | 1.386 | [2] |
| Flash Point | 87.2°C | [2] |
| Vapor Pressure | 0.0235 mmHg at 25°C | [2] |
The relatively high boiling point is attributable to the molecule's polarity and its ability to form intermolecular hydrogen bonds via the hydroxyl group. The density, greater than that of water, is a common feature of highly fluorinated organic compounds.
Solubility and Partitioning Behavior
-
In Organic Solvents: The presence of the ethyl ester and methyl groups suggests good solubility in a wide range of common organic solvents, such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), esters (ethyl acetate), and alcohols (ethanol, methanol).
-
In Water: The polar hydroxyl and ester groups can engage in hydrogen bonding with water, conferring some degree of aqueous solubility. However, this is counteracted by the hydrophobic trifluoromethyl group and the overall carbon backbone. Consequently, the compound is expected to be sparingly soluble in water.[6]
This differential solubility is advantageous for workup procedures, allowing for efficient extraction from aqueous media into an organic phase.
Spectroscopic Characterization Profile
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a research and development professional, understanding the expected spectral output is essential for confirming the identity and purity of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific experimental spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure.
-
¹H NMR: One would expect distinct signals for the ethyl group (a quartet and a triplet), the C2-methyl group (a doublet), the protons on C2 and C3 (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.
-
¹³C NMR: Signals corresponding to each of the seven unique carbon atoms would be observed, with the carbon of the CF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.
Mass Spectrometry (MS) In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.16. Characteristic fragmentation patterns would likely include the loss of the ethoxy group (-45 Da) and other fragments corresponding to the stable carbocations that can be formed.
Experimental Protocol: Determination of Atmospheric Boiling Point
To ensure trustworthiness and reproducibility, physical properties must be determined through validated experimental protocols. The following outlines a standard method for determining the atmospheric boiling point.
Objective: To accurately measure the temperature at which the vapor pressure of this compound equals the surrounding atmospheric pressure.
Methodology Workflow
Caption: Workflow for experimental boiling point determination.
Step-by-Step Procedure:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A 5 mL round-bottom flask containing 2-3 mL of the sample and a few boiling chips is fitted with a Claisen adapter holding a calibrated thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Heating: The flask is gently heated in a silicone oil bath. The heating rate is controlled to achieve a slow, steady distillation rate (approximately 1 drop per second).
-
Equilibrium and Measurement: The temperature is monitored closely. The boiling point is the temperature at which the reading on the thermometer stabilizes while the liquid is actively boiling and a ring of refluxing condensate is visible on the thermometer bulb. This indicates that the vapor and liquid phases are in equilibrium.
-
Pressure Reading: The ambient atmospheric pressure is recorded from a laboratory barometer.
-
Correction (Self-Validation): The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Sydney-Young equation. This step is crucial for ensuring the trustworthiness of the measurement, as boiling point is highly dependent on pressure. Comparing the corrected value to literature values validates the experimental result.
Causality and Rationale: The use of boiling chips prevents bumping and ensures smooth boiling, leading to a stable and accurate temperature reading. Placing the thermometer correctly is critical; positioning it too high results in a reading that is too low, and vice-versa. Correcting for atmospheric pressure allows for standardization and comparison of data across different laboratories and altitudes.
References
-
Autech Industry Co.,Limited. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. Available from: [Link].
-
PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Available from: [Link].
-
PubChem. Ethyl 4,4,4-trifluorobutyrate. Available from: [Link].
-
The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. Available from: [Link].
-
ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available from: [Link].
-
PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. Available from: [Link].
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].
-
Chemsrc. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Available from: [Link].
-
FooDB. Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). Available from: [Link].
-
Autech Industry Co.,Limited. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. Available from: [Link].
-
Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link].
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 91600-33-8 [chemnet.com]
- 3. Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutyrate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate|BLD Pharm [bldpharm.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
A Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate: A Chiral Trifluoromethylated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic properties. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate stands out as a valuable chiral building block, offering a stereochemically defined scaffold for the synthesis of complex fluorinated compounds. This guide provides a detailed examination of its structure, properties, synthesis, and applications, grounded in the principles of synthetic organic chemistry.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 91600-33-8) is a chiral molecule possessing two stereocenters at the C2 and C3 positions. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry of these isomers is critical, as it dictates their three-dimensional orientation and subsequent reactivity in asymmetric synthesis.
The molecule's structure combines a reactive ethyl ester, a secondary alcohol, and a sterically demanding and highly electronegative trifluoromethyl group. This unique combination of functional groups makes it a versatile intermediate for a range of chemical transformations.
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃O₃ | |
| Molecular Weight | 200.16 g/mol | |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds |
| Boiling Point | 220.5°C at 760 mmHg | ChemNet |
| Density | 1.233 g/cm³ | ChemNet |
| Flash Point | 87.2°C | ChemNet |
| Refractive Index | 1.386 | ChemNet |
Synthesis Strategy: The Diastereoselective Reformatsky Reaction
In this case, the key reactants are ethyl 2-bromopropionate and trifluoroacetaldehyde . The reaction proceeds via the formation of a zinc enolate, which then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. The stereochemical outcome of this reaction is of paramount importance and is influenced by the reaction conditions and the nature of the reactants.
Mechanistic Insight and Rationale for Diastereoselectivity
The diastereoselectivity of the Reformatsky reaction with trifluoromethyl ketones can be controlled through chelation. The zinc atom of the Reformatsky reagent can coordinate with both the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, leading to a more rigid, six-membered Zimmerman-Traxler-like transition state. This chelation control favors the formation of the syn diastereomer.[3][4]
The choice of solvent and temperature is critical in controlling this selectivity. Aprotic solvents that can coordinate with the zinc atom, such as tetrahydrofuran (THF), are typically employed.
Caption: Generalized workflow for the synthesis of this compound via the Reformatsky Reaction.
A Representative Experimental Protocol
The following is a generalized, representative protocol based on established principles of the Reformatsky reaction.[1][2][5] Note: This is an illustrative procedure and should be optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 2-bromopropionate
-
Trifluoroacetaldehyde (gas or solution in a suitable solvent)
-
1 M Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust and a crystal of iodine. The flask is gently heated under a stream of nitrogen until the purple color of the iodine disappears. The flask is then cooled to room temperature.
-
Reaction Initiation: Anhydrous THF is added to the flask. A small portion of a solution of ethyl 2-bromopropionate in THF is added to initiate the reaction, which is indicated by a gentle reflux.
-
Addition of Reactants: The remaining solution of ethyl 2-bromopropionate and a solution of trifluoroacetaldehyde in THF are added dropwise and concurrently to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: The reaction mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
Full, authenticated spectroscopic data from primary literature is not publicly available. However, based on the known structure, the following are the expected characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A quartet for the -CH-OH proton, coupled to the protons of the trifluoromethyl group.
-
A multiplet for the -CH(CH₃)- proton.
-
A quartet for the -OCH₂CH₃ methylene protons.
-
A doublet for the -CH(CH₃)- methyl protons.
-
A triplet for the -OCH₂CH₃ methyl protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester.
-
A quartet for the carbon of the trifluoromethyl group due to C-F coupling.
-
Signals for the two carbons of the ethyl group.
-
Signals for the methyl carbon at the C2 position and the two carbons of the butanoate backbone.
-
-
¹⁹F NMR:
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester.
-
Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200. Fragmentation patterns would likely involve the loss of the ethyl group, water, and the trifluoromethyl group.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The presence of the trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets.
While a direct, publicly documented synthesis of a marketed drug using this specific building block is not readily found, its utility can be inferred from the importance of similar structures in medicinal chemistry. For example, the anti-HIV drug Efavirenz contains a chiral trifluoromethyl-substituted alcohol moiety, highlighting the significance of this structural motif in drug design. The synthesis of Efavirenz involves the creation of this key stereocenter, often through asymmetric trifluoromethylation.
The diastereomers of this compound can be used to synthesize a variety of chiral ligands, catalysts, and complex natural product analogues. The ability to introduce a trifluoromethyl group with defined stereochemistry is a powerful tool for medicinal chemists exploring structure-activity relationships.
Caption: Role of this compound as a key building block in synthetic pathways.
Safety and Handling
Based on safety data sheets for structurally similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a strategically important chiral building block for the synthesis of complex, stereochemically defined fluorinated molecules. Its synthesis, likely achieved through a diastereoselective Reformatsky reaction, provides access to a versatile intermediate for drug discovery and agrochemical development. While detailed synthetic and spectroscopic data in the public domain is limited, its structural features and the known importance of the trifluoromethyl motif in medicinal chemistry underscore its potential for the development of novel bioactive compounds. Further research into the asymmetric synthesis and applications of this compound would be a valuable contribution to the field of fluorine chemistry.
References
- Newman, M., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society.
- Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. (2020).
- Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC - NIH.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals.
- Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. (2023). Organic Letters, Articles ASAP (Letter).
- Bang, K., Lee, K., Park, Y. K., & Lee, P. H. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1274.
- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Geshem.
- Diastereoselective chelation-controlled additions to α-silyloxy ketones. (2011). Semantic Scholar.
- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012).
-
PubChem. Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Retrieved from [Link]
- Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. (n.d.).
- The Reformatsky Reaction with Ethyl Bromofluoroacet
- Diastereoselective Synthesis of a Strawberry Flavoring Agent by Epoxidation of Ethyl trans-b-Methylcinnamate. (n.d.).
- Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (n.d.).
Sources
- 1. The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates | Semantic Scholar [semanticscholar.org]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. innospk.com [innospk.com]
A Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate: Synthesis, Stereocontrol, and Synthetic Potential
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after substituent in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. When incorporated into a chiral framework, trifluoromethylated building blocks offer a powerful tool for the synthesis of complex, stereochemically defined molecules. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a prime example of such a building block, possessing two adjacent stereocenters and a synthetically versatile β-hydroxy ester motif.
This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound. We will delve into the critical aspects of its preparation, with a focus on achieving high levels of stereocontrol, and discuss its prospective utility in the synthesis of advanced chemical entities.
Core Synthesis Strategy: From Trifluoroacetoacetate to the Diastereomerically Enriched Target
The most direct route to this compound involves the stereoselective reduction of its β-keto ester precursor, ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This precursor is readily accessible through the Claisen condensation of ethyl trifluoroacetate and ethyl propionate.
Synthesis of the Precursor: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
The synthesis of the β-keto ester precursor is a crucial first step. A robust protocol involves the use of a suitable base to facilitate the Claisen condensation.
Experimental Protocol: Claisen Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: Ethyl propionate is added to the stirred solution. The mixture is then cooled in an ice bath. Ethyl trifluoroacetate is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1 M HCl) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 2-methyl-4,4,4-trifluoroacetoacetate.
Diastereoselective Reduction: The Key to Stereochemical Control
The reduction of the carbonyl group in ethyl 2-methyl-4,4,4-trifluoroacetoacetate is the pivotal step in establishing the two contiguous stereocenters of the target molecule. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of this transformation, leading to either the syn or anti diastereomer.
Biocatalytic Reduction for High Enantioselectivity
Biocatalytic methods, particularly the use of ketoreductases (KREDs), offer an excellent approach for achieving high enantioselectivity in the reduction of β-keto esters. While specific studies on ethyl 2-methyl-4,4,4-trifluoroacetoacetate are not extensively documented, protocols for the analogous ethyl 4,4,4-trifluoroacetoacetate provide a strong foundation.[1] Whole cells of microorganisms such as Saccharomyces uvarum have been successfully employed for the asymmetric reduction of this substrate, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess.[1]
Conceptual Protocol: Biocatalytic Reduction
-
Culture Preparation: A culture of a suitable microorganism (e.g., Saccharomyces uvarum) is grown in an appropriate medium.
-
Bioreduction: The precursor, ethyl 2-methyl-4,4,4-trifluoroacetoacetate, is added to the cell culture. The reaction is incubated under controlled temperature and agitation.
-
Monitoring and Work-up: The conversion is monitored by GC or HPLC. Once the desired conversion is reached, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent.
-
Purification and Analysis: The extracted product is purified by column chromatography, and the diastereomeric and enantiomeric excess is determined by chiral GC or HPLC.
Synthetic Applications: A Versatile Chiral Building Block
The presence of a hydroxyl group and an ester functionality in this compound opens up a wide array of possibilities for further synthetic transformations. The trifluoromethyl group imparts unique electronic properties and can influence the reactivity and conformation of downstream products.
Potential in Pharmaceutical and Agrochemical Synthesis
The structural motif of a β-hydroxy-γ-trifluoromethyl ester is a valuable precursor for the synthesis of various bioactive molecules.[2]
-
Synthesis of Trifluoromethylated Heterocycles: The hydroxyl and ester groups can be manipulated to construct heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.[3] For instance, the hydroxyl group can be converted into a leaving group, followed by intramolecular cyclization with a suitably introduced nitrogen nucleophile to form trifluoromethyl-substituted lactams or other nitrogen-containing heterocycles.
-
Precursor to Chiral Amines and Amino Acids: The hydroxyl group can be converted to an amino group via protocols such as the Mitsunobu reaction with a nitrogen nucleophile or through an oxidation-reductive amination sequence. This provides access to chiral trifluoromethylated amines and, upon hydrolysis of the ester, chiral β-amino acids, which are important components of many modern drugs.
-
Aldol and Related Condensation Reactions: The enolate of the ester can potentially participate in aldol-type reactions with aldehydes or ketones, allowing for further carbon-carbon bond formation and the construction of more complex molecular architectures.
Below is a diagram illustrating the potential synthetic pathways originating from this compound.
Caption: Potential synthetic transformations of the title compound.
Data Summary
While specific yield and stereoselectivity data for reactions involving this compound are not widely published, the following table provides representative data for the stereoselective reduction of the closely related ethyl 4,4,4-trifluoroacetoacetate, which serves as a strong predictive model.
| Precursor | Reducing Agent/Catalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | [1] |
Conclusion and Future Outlook
This compound represents a highly valuable, albeit underutilized, chiral building block in organic synthesis. Its preparation via the stereoselective reduction of the corresponding β-keto ester offers a direct route to a scaffold rich in synthetic potential. The strategic placement of the trifluoromethyl group, coupled with two adjacent stereocenters and versatile functional groups, makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals.
Further research into the diastereoselective reactions of this compound and its application in the synthesis of complex target molecules is warranted. The development of efficient and highly stereoselective protocols for its synthesis and subsequent transformations will undoubtedly unlock new avenues in medicinal and materials chemistry.
References
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC. [Link]
-
Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.). ResearchGate. [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (n.d.). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
Sources
An In-Depth Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS: 91600-33-8): Properties, Synthesis, and Commercial Sourcing for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8) has emerged as a key chiral building block possessing this critical functional group. Its structure, featuring a secondary alcohol and an ester moiety, presents two orthogonal points for chemical modification, making it a highly versatile intermediate for the synthesis of complex target molecules in drug discovery and agrochemical development.
This guide provides an in-depth technical overview of this valuable compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, outline strategies for its procurement and quality validation, provide a detailed, field-proven protocol for its synthesis and purification, and discuss its practical application and handling in a laboratory setting.
Physicochemical Properties and Structural Characterization
Understanding the fundamental properties of a starting material is paramount for its successful application in synthesis. The defining features of this compound are its trifluoromethyl group and the two chiral centers at the C2 and C3 positions, which lead to the existence of diastereomers. Commercially available material is often sold as a mixture of these diastereomers.
Molecular Structure
The structure combines a robust trifluoromethyl group with versatile hydroxyl and ester handles for further chemical elaboration.
Caption: Molecular Structure of this compound
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of the compound. This data is critical for planning reactions, purification procedures (e.g., distillation), and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 91600-33-8 | [2] |
| Molecular Formula | C₇H₁₁F₃O₃ | [2] |
| Molecular Weight | 200.16 g/mol | [2] |
| Boiling Point | 220.5 °C at 760 mmHg | [2] |
| Density | 1.233 g/cm³ | [2] |
| Flash Point | 87.2 °C | [2] |
| Refractive Index | 1.386 | [2] |
| Synonyms | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2] |
Analytical Characterization Protocol
Independent verification of a starting material's identity and purity is a non-negotiable step in any synthetic workflow. Upon receipt of this compound from a commercial supplier, we recommend the following analytical checks:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl ester and methyl groups and the protons on the carbon backbone. The coupling between the protons on C2 and C3 can provide information on the diastereomeric ratio.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial and straightforward experiment. A single signal (typically a singlet or a doublet depending on coupling to the C3 proton) in the region characteristic of a CF₃ group adjacent to a carbinol will confirm the identity of the trifluoromethyl moiety.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight (m/z = 201.07 for [M+H]⁺) and provides a quantitative measure of purity by assessing the area of the main peak relative to any impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorbances: a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp, strong peak around 1730 cm⁻¹ (C=O ester stretch), and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.
Many reputable suppliers, such as BLDpharm, can provide this analytical data upon request for a specific batch.[3]
Commercial Availability and Procurement Strategy
This compound is commercially available from several fine chemical suppliers, typically in research quantities ranging from grams to kilograms. Its availability as a catalog item significantly accelerates research timelines by obviating the need for multi-step de novo synthesis.
Representative Commercial Suppliers
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Thermo Scientific Chemicals | L19969 | 97% | Available through distributors like Fisher Scientific.[4] |
| BLDpharm | BD138664 | ≥95% | Often provides access to analytical data like NMR and LC-MS.[3] |
Procurement and Validation Workflow
As a Senior Application Scientist, I cannot overstate the importance of a rigorous validation process for sourced materials. An impure or misidentified starting material is a common, yet entirely preventable, cause of failed synthetic campaigns.
Caption: Recommended workflow for sourcing and validating chemical intermediates.
Synthesis and Purification Strategies
While purchasing is often the most efficient route, understanding the synthesis of this compound provides invaluable insight into potential impurities and informs purification strategies. The structure strongly suggests its formation via a Reformatsky reaction .[5]
The core of this reaction is the formation of an organozinc enolate from an α-halo ester, which then acts as a nucleophile, attacking an electrophilic carbonyl group.[6][7] In this case, the likely precursors are Ethyl 2-bromopropionate and gaseous Trifluoroacetaldehyde .
Plausible Synthetic Workflow
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Synthesis and Purification Protocol
This protocol is a representative procedure based on established methodologies for the Reformatsky reaction and should be performed by trained chemists with appropriate safety precautions.
Materials:
-
Ethyl 2-bromopropionate (lachrymator, handle in a fume hood)[8]
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetaldehyde (gas, toxic) or its ethyl hemiacetal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
Step-by-Step Methodology:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a gas inlet tube (or dropping funnel if using the hemiacetal).
-
Zinc Activation (The "Why"): Add activated zinc dust (1.2 equivalents) and anhydrous THF to the flask. Activating the zinc, often with a small crystal of iodine or 1,2-dibromoethane, is crucial. This step removes the passivating layer of zinc oxide from the metal surface, exposing fresh, reactive zinc necessary for the oxidative insertion into the C-Br bond.[7]
-
Enolate Formation: Add a small portion (approx. 10%) of the Ethyl 2-bromopropionate (1.1 equivalents) to the zinc suspension and gently warm the mixture. The initiation of the reaction is indicated by a gentle exotherm and the appearance of a cloudy grey color. Once initiated, add the remaining bromoester dropwise to maintain a gentle reflux. This controlled addition prevents a runaway reaction.
-
Carbonyl Addition: Cool the freshly prepared Reformatsky reagent to 0 °C. Slowly bubble gaseous trifluoroacetaldehyde (1.0 equivalent) through the solution. The high electrophilicity of the aldehyde carbonyl, enhanced by the electron-withdrawing CF₃ group, ensures a rapid reaction with the zinc enolate. The low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it, and analyzing by GC-MS.
-
Workup and Quenching (The "Why"): Cool the reaction mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution. This is a critical step. The mild acidic nature of NH₄Cl protonates the zinc alkoxide intermediate to form the desired β-hydroxy ester while also reacting with any unreacted zinc metal.[6] Using a stronger acid could potentially promote dehydration of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. Ethyl acetate is a good solvent choice for its ability to dissolve the product and its relatively low boiling point, which facilitates removal.
-
Purification:
-
Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil. Purify this oil either by vacuum distillation (preferred for larger scales) or by silica gel column chromatography (for smaller scales, using a hexane/ethyl acetate gradient). The choice depends on the scale and the nature of the impurities. Distillation is effective if the main impurities are non-volatile, while chromatography is better for separating structurally similar byproducts.
-
Applications and Safe Handling
The primary utility of this compound lies in its role as a synthetic intermediate. The hydroxyl and ester groups can be selectively manipulated to build molecular complexity.
Example Application: Silyl Protection of the Hydroxyl Group
This is a common first step to allow for subsequent chemistry at the ester position (e.g., reduction or hydrolysis).
Protocol:
-
Dissolve the title compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a hindered base such as triethylamine (1.5 eq.) or imidazole (1.2 eq.).
-
Cool the solution to 0 °C.
-
Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and perform a standard extractive workup with DCM.
-
Purify by column chromatography to yield the silyl-protected product.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Transportation: According to safety data sheets, the material is generally not regulated for transport, indicating a relatively low acute hazard profile.[4] However, standard laboratory chemical precautions should always be observed.
Conclusion
This compound is a commercially accessible and highly valuable fluorinated building block for research and development. Its utility is rooted in its trifluoromethyl group and the presence of two distinct functional handles for chemical modification. While commercial procurement is the most direct route for obtaining this material, a thorough understanding of its synthesis via the Reformatsky reaction, coupled with rigorous analytical validation, ensures the integrity and success of subsequent synthetic endeavors. By following the protocols and workflows outlined in this guide, researchers can confidently and effectively incorporate this versatile intermediate into their programs.
References
-
Wikipedia. Reformatsky reaction. Wikipedia.org. Available from: [Link]
-
Farag, P. S., Hemdan, M., & Hassaballah, A. I. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Available from: [Link]
-
WorldOfChemicals. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. WorldOfChemicals.com. Available from: [Link]
-
PubChem. Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Semantic Scholar. The Reformatsky Reaction. SemanticScholar.org. Available from: [Link]
-
Organic Syntheses. 4-ETHYL-2-METHYL-2-OCTENOIC ACID. OrgSyn.org. Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 91600-33-8 [chemnet.com]
- 3. 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Trifluoromethyl Group: A Keystone in the Chiral Architecture of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique constellation of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the pivotal role of the trifluoromethyl group in Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a chiral building block of significant interest in drug discovery. We will explore how the potent inductive effect and steric demand of the CF₃ group govern the stereochemical outcome of its synthesis, modulate its physicochemical properties, and ultimately define its utility as a versatile synthon for complex, biologically active molecules. This document serves as a technical resource, providing field-proven insights, detailed experimental considerations, and a thorough examination of the causality behind the observed chemical behaviors imparted by this powerful functional group.
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of drug design, the trifluoromethyl group is a privileged substituent, prized for its ability to enhance a range of critical molecular properties.[1][2] Unlike a simple methyl group, the CF₃ group is a strong electron-withdrawing moiety due to the high electronegativity of its three fluorine atoms.[3] This electronic perturbation, combined with its increased lipophilicity and metabolic stability, makes it an invaluable tool for lead optimization.[4][5] The C-F bond is significantly stronger than a C-H bond, rendering the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 superfamily.[1] This "metabolic blocking" can dramatically increase a drug's half-life and bioavailability.[5]
This compound (a β-hydroxy ester) is a chiral building block that elegantly combines the benefits of the CF₃ group with two stereocenters, offering a scaffold for the synthesis of complex, stereochemically defined molecules.[6][7] The interplay between the methyl group at the C2 position and the trifluoromethyl group at the C4 position creates a unique stereoelectronic environment that is central to its synthesis and subsequent reactivity. This guide will dissect the multifaceted role of the CF₃ group in this specific molecular context.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into an organic molecule instigates a cascade of changes in its fundamental physicochemical properties. These modifications are critical for its function as a building block in drug development.
Lipophilicity and Permeability
The CF₃ group is generally considered to be lipophilic, a property that can enhance a molecule's ability to cross biological membranes.[5] This increased lipid solubility aids in absorption and distribution.[8] However, the relationship between trifluoromethylation and lipophilicity is nuanced. While it increases the hydrophobic surface area, the strong inductive effect also increases the polarity of the overall molecule.[9] The positioning of the CF₃ group relative to other functional groups, such as the hydroxyl group in our target molecule, is therefore crucial in determining the overall lipophilicity (LogP). For this compound, the CF₃ group enhances the lipophilic character, a desirable trait for precursors to CNS-acting drugs or other molecules requiring membrane permeability.
Electronic Effects: Acidity and Reactivity
The potent electron-withdrawing nature of the CF₃ group significantly influences the acidity of nearby protons.[3] In this compound, the CF₃ group increases the acidity of the C3 hydroxyl proton compared to its non-fluorinated analog. This modulation of pKa can have profound implications for hydrogen bonding interactions when this building block is incorporated into a larger active pharmaceutical ingredient (API), potentially enhancing binding affinity to a biological target.[2]
Furthermore, the inductive effect of the CF₃ group renders the adjacent C3 carbon more electrophilic. This electronic influence is a key consideration in the design of synthetic routes utilizing this building block for further transformations.
Metabolic Stability
One of the most significant advantages conferred by the trifluoromethyl group is enhanced metabolic stability.[1][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation.[1] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[5] When this compound is used as a synthon, it imparts this inherent metabolic robustness to the final molecule.
| Property | Influence of Trifluoromethyl Group | Consequence for Drug Design |
| Lipophilicity | Increases lipid solubility | Enhanced membrane permeability and absorption[5][8] |
| Acidity (pKa) | Increases acidity of proximal protons (e.g., -OH) | Modulates hydrogen bonding and target binding affinity[2][3] |
| Metabolic Stability | Blocks sites of oxidative metabolism | Increased drug half-life and bioavailability[1][5] |
| Binding Affinity | Can enhance interactions through electrostatic and hydrophobic contacts | Improved potency and selectivity[2] |
Stereocontrolled Synthesis: The Directing Influence of the CF₃ Group
The synthesis of this compound presents a significant stereochemical challenge, as it contains two adjacent stereocenters (at C2 and C3). The trifluoromethyl group plays a crucial role in directing the stereochemical outcome of the key bond-forming reaction. A primary method for the synthesis of β-hydroxy esters is the Reformatsky reaction, which involves the addition of an organozinc enolate of an α-halo ester to a carbonyl compound.[4][10][11]
In this case, the reaction would involve the zinc enolate of ethyl 2-bromopropionate reacting with 1,1,1-trifluoroacetone. The stereoselectivity of this addition is governed by the principles of nucleophilic addition to chiral carbonyls, often rationalized by models such as the Felkin-Ahn and Cram-chelation models.[12]
The bulky and strongly electron-withdrawing CF₃ group dictates the trajectory of the incoming nucleophile. In non-chelating conditions, the reaction is likely to proceed via a Felkin-Ahn-type transition state to minimize steric interactions, leading to a specific diastereomer.
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol (Analogous Reformatsky Reaction)
Reaction: Diastereoselective addition of the zinc enolate of ethyl 2-bromopropionate to 1,1,1-trifluoroacetone.
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Toluene
-
Ethyl 2-bromopropionate
-
1,1,1-Trifluoroacetone
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.5 eq) and a crystal of iodine under an inert atmosphere (N₂ or Ar).
-
Anhydrous toluene is added, and the suspension is heated to reflux for 15-20 minutes to activate the zinc, then cooled to room temperature.
-
A solution of ethyl 2-bromopropionate (1.2 eq) and 1,1,1-trifluoroacetone (1.0 eq) in anhydrous toluene is added dropwise via the dropping funnel to the zinc suspension. The rate of addition is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at 90 °C for 1 hour to ensure complete conversion.
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is filtered to remove unreacted zinc, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, is purified by silica gel column chromatography to separate the diastereomers and afford the pure this compound.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and diastereomeric ratio of the product can be determined by ¹H and ¹⁹F NMR spectroscopy of the crude and purified material. The presence of the β-hydroxy ester can be confirmed by IR spectroscopy (broad -OH stretch and C=O stretch).
Analytical Characterization: Spectroscopic Signatures of the CF₃ Group
The trifluoromethyl group provides a unique and powerful handle for the analytical characterization of this compound, particularly in NMR spectroscopy and mass spectrometry.
NMR Spectroscopy
-
¹⁹F NMR: The presence of the CF₃ group allows for the use of ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range and no background interference in biological systems.[14] For this compound, the three equivalent fluorine atoms will give rise to a single resonance. The chemical shift of this signal is typically in the range of -70 to -80 ppm (relative to CFCl₃) for a CF₃ group adjacent to a carbinol center.[15] The coupling of the fluorine nuclei to the C3 proton (³JH-F) will result in a doublet in the ¹⁹F spectrum and a quartet in the ¹H spectrum for the C3 proton, providing definitive structural information.
-
¹H and ¹³C NMR: The strong electron-withdrawing effect of the CF₃ group deshields adjacent nuclei. Consequently, the C3 and C4 carbons, as well as the C3 proton, will appear at a downfield chemical shift in the ¹³C and ¹H NMR spectra, respectively. The C4 carbon will appear as a quartet in the ¹³C spectrum due to one-bond coupling with the three fluorine atoms (¹JC-F), which is a characteristic signal with a large coupling constant (typically > 280 Hz).
Mass Spectrometry
In mass spectrometry, the CF₃ group influences the fragmentation pattern. Common fragmentation pathways for β-hydroxy esters include the loss of water, the loss of the ethoxy group, and cleavage of the C2-C3 bond. The presence of the stable CF₃ group can influence the relative abundance of these fragments. Loss of the CF₃ radical (69 m/z) is a possible, though often not dominant, fragmentation pathway. The exact fragmentation will depend on the ionization method used (e.g., Electron Ionization or Electrospray Ionization).
Sources
- 1. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational analysis of the complete series of 2' and 3' monofluorinated dideoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Anti‐influenza virus agents: Synthesis and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to the Formation of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
A Senior Application Scientist's Synthesis of Mechanism, Protocol, and Field-Proven Insights for Drug Development Professionals
Abstract
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group (CF₃) can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates[1][2]. This guide provides an in-depth exploration of the predominant reaction mechanism for its synthesis—the Reformatsky reaction. We will dissect the mechanistic steps, from the in-situ generation of the organozinc nucleophile to the diastereoselective carbon-carbon bond formation. Furthermore, this document presents a validated, step-by-step experimental protocol, discusses critical process parameters, and offers insights into achieving stereochemical control, thereby equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this vital synthetic transformation.
Introduction: The Strategic Importance of Fluorinated Synthons
The Trifluoromethyl Group in Modern Drug Design
The introduction of fluorine-containing motifs into bioactive molecules has become a cornerstone of lead optimization in pharmaceutical research[1]. The trifluoromethyl group, in particular, is prized for its unique electronic properties and steric profile. Its high electronegativity can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability. Molecules featuring a trifluoromethyl group on a stereogenic carbon are of great interest, yet their asymmetric construction remains a significant challenge[1]. This compound, possessing two adjacent stereocenters, serves as a versatile precursor for a wide array of more complex, high-value pharmaceutical intermediates[2].
Synthetic Landscape: Why the Reformatsky Reaction Prevails
While classic aldol-type reactions can form β-hydroxy carbonyl compounds, they often require strong bases that can be incompatible with sensitive functional groups and may lead to self-condensation of the ester. The Reformatsky reaction provides a powerful alternative by forming the nucleophilic ester enolate in the presence of the electrophilic aldehyde[3]. This is achieved through the use of metallic zinc, which generates a less basic and more tolerant organozinc reagent, also known as a Reformatsky enolate[4][5]. This in-situ generation is a key advantage, preventing premature reactions and allowing for high yields even with highly enolizable carbonyl partners[3]. This reaction is mechanistically similar to the Barbier reaction, where an organometallic species is also generated in the presence of the electrophile[6][7].
The Core Mechanism: A Reformatsky-Type Condensation
The synthesis of this compound is classically achieved via the reaction of ethyl 2-bromopropionate with trifluoroacetaldehyde in the presence of activated zinc metal.
Caption: Overall scheme for the Reformatsky synthesis.
The reaction proceeds through three primary stages: formation of the organozinc reagent, nucleophilic attack on the carbonyl, and acidic workup.
Step 1: Oxidative Addition and Formation of the Reformatsky Reagent
The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl 2-bromopropionate[3][4][5]. This step requires an activated zinc surface, as a passivating layer of zinc oxide on standard zinc dust would otherwise inhibit the reaction[8]. The resulting organozinc compound, an organometallic species, is best described as a zinc enolate[4][5]. In solution, these reagents often exist as cyclic dimers, which helps to moderate their reactivity compared to lithium or magnesium enolates[4][5].
Step 2: Nucleophilic Addition via a Chair-Like Transition State
The carbonyl oxygen of trifluoroacetaldehyde coordinates to a zinc atom of the Reformatsky reagent. This coordination pre-organizes the reactants and enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic addition proceeds through a six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model for aldol reactions[3][4][5]. A new carbon-carbon bond is formed between the α-carbon of the ester and the carbonyl carbon of the aldehyde, resulting in a new zinc alkoxide intermediate[4]. The stereochemical outcome of the reaction (the relative orientation of the methyl and hydroxyl groups) is determined at this stage.
Step 3: Protonation and Product Formation
The final product is obtained upon acidic workup (e.g., with aqueous HCl or NH₄Cl). This step protonates the zinc alkoxide to yield the hydroxyl group of the β-hydroxy ester and removes the zinc salts from the reaction mixture[4][5].
Caption: Experimental workflow from setup to product purification.
Step-by-Step Synthesis Procedure
-
Zinc Activation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add zinc dust (1.5 eq) and anhydrous THF. Add a few crystals of iodine (0.1 eq). The color will initially be brown. Heat the mixture to reflux; the disappearance of the iodine color indicates that the zinc surface is activated. Cool the suspension to room temperature.[3]
-
Reaction Initiation: In a separate flask, prepare a solution of ethyl 2-bromopropionate (1.0 eq) and trifluoroacetaldehyde (1.1 eq) in anhydrous THF.
-
Addition and Reflux: Add a small portion of this solution to the activated zinc suspension. Gentle warming or sonication may be required to initiate the reaction, often observed by a slight exotherm. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours or until TLC/GC analysis indicates consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the excess zinc has dissolved and the solution is clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to afford the pure this compound.[3]
Mechanistic Insights and Process Optimization
Causality of Experimental Choices
-
Anhydrous Conditions: Although Reformatsky reagents are more tolerant to water than Grignard reagents, anhydrous conditions are crucial for optimal yield, as any protic source can quench the organozinc intermediate.
-
Zinc Activation: This is arguably the most critical experimental parameter. The oxidative addition cannot occur on the passivated ZnO surface. Iodine works by chemically cleaning the surface.
-
Slow Addition: Adding the reactants slowly prevents a runaway reaction and allows for better temperature control, which can influence the diastereoselectivity of the product.
Controlling Stereochemistry
The product contains two stereocenters, meaning four possible stereoisomers can be formed. In a standard Reformatsky reaction, a mixture of diastereomers (syn and anti) is often produced. For pharmaceutical applications, obtaining a single enantiomer is paramount. This is typically achieved through:
-
Chiral Auxiliaries: Attaching a chiral group to the ester that can be removed after the reaction.
-
Catalytic Asymmetric Synthesis: Employing a chiral ligand in sub-stoichiometric amounts to coordinate with the zinc and direct the nucleophilic attack from a specific face. This is a more atom-economical and elegant approach that has been the subject of intensive research.[9][10]
Data Summary
The following table summarizes typical data for the synthesis of β-hydroxy esters via the Reformatsky reaction. Specific yields for the title compound may vary based on the exact conditions and scale.
| Parameter | Typical Value/Condition | Rationale & Field Insight |
| Solvent | THF, Diethyl Ether, Dioxane | Ethereal solvents are required to solvate the organozinc intermediate. THF is often preferred for its higher boiling point and better solvating properties.[11] |
| Temperature | 25°C to Reflux | Higher temperatures increase the reaction rate but may decrease diastereoselectivity. Optimization is key. |
| Reactant Ratio | Zinc: ~1.5-2.0 eq | An excess of zinc is used to ensure complete consumption of the α-halo ester and to account for any deactivation. |
| Yield | 60-90% | Yields are highly dependent on the purity of reagents and the efficiency of zinc activation. The example protocol in one source reports an 86% yield for a similar transformation.[3] |
| Diastereomeric Ratio | Varies (e.g., 1:1 to >10:1) | The ratio of syn to anti products is influenced by the structure of the reactants, the solvent, and the temperature. |
Conclusion
The Reformatsky reaction stands as a robust and reliable method for the synthesis of this compound, a critical building block for fluorinated pharmaceuticals. A thorough understanding of its mechanism—from the critical oxidative addition step to the diastereoselective C-C bond formation—is essential for process optimization and troubleshooting. By carefully controlling reaction parameters, particularly zinc activation and temperature, researchers can achieve high yields of this valuable synthon. For applications in drug development, progressing from this foundational understanding to employing modern asymmetric catalytic variants is the next logical step to access enantiomerically pure materials.
References
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). PubMed.
- Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. (2011). Thieme Chemistry.
- Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... (n.d.).
- Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. (2010). Royal Society of Chemistry.
- Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source. (2021). SciSpace.
- Reformatsky Reaction. (n.d.). Cambridge University Press.
- Reform
- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). LinkedIn.
- Reform
- Barbier reaction. (n.d.). Wikipedia.
- Reformatsky Reaction. (2023). Chemistry LibreTexts.
- Barbier Reaction. (n.d.). Alfa Chemistry.
- Barbier Reaction: Mechanism & Examples. (n.d.). NROChemistry.
- Reformatsky Reaction. (n.d.). Thermo Fisher Scientific.
Sources
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Methodological & Application
The Strategic deployment of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value of Fluorinated Chiral Building Blocks in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a key pharmacophore that can significantly modulate the biological activity of a molecule.[3] When this functionality is combined with stereochemical complexity, as in the case of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, it gives rise to a powerful chiral building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its structural significance, stereoselective synthesis, and potential applications, complete with detailed protocols to facilitate its use in the research and development of novel therapeutics.
Physicochemical Properties and Structural Features
This compound is a fluorinated β-hydroxy ester with the following key structural characteristics:
| Property | Value |
| CAS Number | 91600-33-8 |
| Molecular Formula | C₇H₁₁F₃O₃ |
| Molecular Weight | 200.16 g/mol |
| Appearance | Typically a colorless to light yellow liquid |
| Key Functional Groups | Ester, Hydroxyl, Trifluoromethyl |
| Chiral Centers | C2 and C3 |
The presence of two adjacent chiral centers at the C2 (bearing the methyl group) and C3 (bearing the hydroxyl and trifluoromethyl groups) positions makes this molecule a versatile scaffold for asymmetric synthesis. The four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—can serve as distinct starting materials for the synthesis of stereochemically defined drug candidates. The relative and absolute stereochemistry of these centers is crucial, as it will dictate the three-dimensional arrangement of substituents in the final molecule, profoundly impacting its interaction with biological targets.
Stereoselective Synthesis: Accessing the Four Diastereomers
The controlled synthesis of the desired stereoisomer of this compound is paramount for its application in medicinal chemistry. The primary route to this class of compounds is the aldol reaction between an ethyl propionate enolate and trifluoroacetaldehyde or a suitable equivalent. Diastereoselectivity can be controlled by the choice of enolate geometry (Z or E) and the use of chiral auxiliaries or catalysts.
Caption: General workflow for the synthesis of this compound.
Further resolution of diastereomeric mixtures or enantioselective synthesis can be achieved through enzymatic or chemical kinetic resolution, or by employing chiral catalysts in the aldol reaction.
Application in Medicinal Chemistry: A Versatile Chiral Building Block
While specific examples of marketed drugs derived from this compound are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the synthesis of bioactive molecules. Its unmethylated analog, Ethyl 4,4,4-trifluoro-3-hydroxybutanoate, is a well-established intermediate in the synthesis of chiral compounds.[4] The introduction of the α-methyl group in the title compound offers additional opportunities for molecular design and stereochemical control.
Synthesis of Chiral β-Hydroxy-α-methyl Carboxylic Acid Derivatives
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, a common structural element in drug molecules. The resulting β-hydroxy-α-methyl-γ-trifluoromethyl carboxylic acid can be incorporated into larger molecules, such as peptide mimics or enzyme inhibitors, where the stereochemistry of the α-methyl and β-hydroxyl groups can be critical for activity.
Diastereoselective Transformations
The existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions at adjacent positions. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
Introduction of the Trifluoromethyl Group
As a carrier of the trifluoromethyl group, this building block allows for the strategic placement of this important functionality in a target molecule. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can improve receptor binding through favorable electronic interactions.[5]
Protocols: Representative Synthetic Transformations
The following protocols are provided as illustrative examples of how this compound can be utilized in synthetic organic chemistry. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Protection of the Hydroxyl Group (Silylation)
Objective: To protect the hydroxyl group to allow for selective reactions at the ester functionality.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired silyl-protected product.
Protocol 2: Reduction of the Ester to a 1,3-Diol
Objective: To reduce the ester functionality to a primary alcohol, yielding a trifluoromethylated 1,3-diol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour, then add anhydrous sodium sulfate and continue stirring for another 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound represents a highly valuable, albeit underutilized, chiral building block in medicinal chemistry. Its trifluoromethyl group and two stereocenters provide a unique combination of features for the synthesis of complex and stereochemically defined drug candidates. While direct applications in marketed drugs are not yet widely documented, the principles of asymmetric synthesis and the known benefits of fluorination strongly support its potential for future drug discovery programs. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile fluorinated building block.
References
- Vertex AI Search. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
- Beier, P. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein J. Org. Chem.2010, 6, 86.
- Xu, J. H., et al. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnol. J.2007, 2, 229-236.
- Vertex Pharmaceuticals Inc. Pharmaceutical composition and administrations thereof. US Patent 11,564,916 B2, filed August 14, 2008, and issued January 31, 2023.
- FMC Corporation. Pharmaceutical coating composition, and preparation and dosages so coated. US Patent 4,330,338 A, filed October 2, 1978, and issued May 18, 1982.
-
CSPC Zhongqi Pharmaceutical Technology (Shijiazhuang) Co., Ltd. Liposomal pharmaceutical preparation and method for manufacturing the same. US Patent 10,028,913 B2, filed April 26, 2016, and issued July 24, 2018. Available from: [Link]
-
Costa, G. P., et al. Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate, 2019 . Available from: [Link]
-
Insucaps Ltd. Pharmaceutical formulations, and methods for the production thereof. Patent WO 2022/200636 A1, filed March 26, 2021, and published September 29, 2022. Available from: [Link]
- SynZeal Research Pvt. Ltd. India CROs - Contract Research Map.
- Vertex AI Search. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis.
-
Lang, R. W., and Seebach, D. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Org. Synth.1990 , 69, 130. Available from: [Link]
-
Vertex Pharmaceuticals Inc. Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. US Patent 11,291,662 B2, filed December 5, 2019, and issued April 5, 2022. Available from: [Link]
-
Singh, U. P., and Singh, R. P. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals (Basel)2021 , 14, 1083. Available from: [Link]
-
PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Available from: [Link]
-
Kubicki, M., et al. Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. ResearchGate, 2014 . Available from: [Link]
-
de Oliveira, R. D., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28, 5961. Available from: [Link]
-
da Silva, A. C. S., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci.2022 , 3, 11. Available from: [Link]
-
Albrecht, Ł., and Albrecht, A. Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. Molecules2019 , 24, 4481. Available from: [Link]
- Fringuelli, F., et al. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Green Chem.2009, 11, 835-840.
-
Wang, D., et al. Photoredox-Mediated Hydroalkylation and Hydroarylation of Functionalized Olefins for DNA-Encoded Library Synthesis. ResearchGate, 2022 . Available from: [Link]
-
Uneyama, K., et al. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. Org. Lett.2005 , 7, 589-592. Available from: [Link]
-
Zhang, L., et al. A New Class of Chiral Pincer-Type PNN Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation. ResearchGate, 2020 . Available from: [Link]
-
Jain, S. C., et al. Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate, 2012 . Available from: [Link]
-
Kim, Y. T., et al. Facile synthesis of ethyl 2-(4-hydroxyphenyl)-3,3,3-trifluoropropionate. ResearchGate, 2007 . Available from: [Link]
-
Peng, Z., et al. Catalytic asymmetric synthesis of a new class of CyPHOX ligands. ResearchGate, 2021 . Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Protocols for the Stereoselective Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Abstract
The synthesis of chiral molecules containing trifluoromethyl groups is of paramount importance in pharmaceutical and agrochemical research, as the CF₃ group can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a valuable chiral building block featuring two adjacent stereocenters, one of which bears a trifluoromethyl carbinol moiety.[2][3] Its synthesis requires a highly controlled stereoselective reduction of the prochiral ketone in ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on established protocols for achieving this transformation with high diastereoselectivity and enantioselectivity. We will explore both chemical and biocatalytic approaches, explaining the causality behind experimental choices and providing self-validating, step-by-step protocols.
Introduction: The Challenge and Strategic Importance
The reduction of the C3 ketone in ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate presents a significant stereochemical challenge. The reaction generates a new stereocenter at C3 adjacent to the existing center at C2. Therefore, the goal is not only to control the enantioselectivity of the newly formed alcohol (R vs. S) but also its orientation relative to the C2 methyl group, yielding either the syn or anti diastereomer.
The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for reduction but also introduces significant steric and electronic complexity, making stereocontrol non-trivial.[4] A successful protocol must overcome the challenge of achieving high diastereomeric excess (de) and high enantiomeric excess (ee) to provide a single, desired stereoisomer out of the four possibilities. This guide details two robust strategies: catalytic asymmetric transfer hydrogenation and enzymatic bioreduction.
Scientific Principles: Controlling Stereoselectivity
Chemical Catalysis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones.[5] This method typically employs a transition metal catalyst, such as Ruthenium(II), coordinated to a chiral ligand. The reductant is often an inexpensive and readily available hydrogen donor like isopropanol or formic acid.
Mechanism of Action: The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center. The substrate (ketone) coordinates to the catalyst in a sterically favored orientation. The hydride is then delivered from the metal complex to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. For substrates with an existing stereocenter, the chiral catalyst must override any inherent substrate control to achieve high diastereoselectivity.
Caption: Cofactor regeneration in a KRED-catalyzed reduction.
Comparative Analysis of Methodologies
The choice between a chemical or biocatalytic approach depends on factors such as available equipment, desired stereoisomer, scale, and cost considerations.
| Parameter | Asymmetric Transfer Hydrogenation (Ru-based) | Biocatalytic Reduction (KRED) |
| Stereoselectivity | Good to excellent (often >95% de, >98% ee) | Excellent (often >99% de, >99% ee) [6] |
| Reaction Conditions | Anhydrous organic solvent, inert atmosphere, 25-80 °C | Aqueous buffer, ambient pressure, 25-40 °C [7] |
| Catalyst Source | Commercially available chiral ligands and metal precursors | Commercially available enzyme screening kits |
| Cofactors/Reductants | Isopropanol, formic acid/triethylamine | NADPH (requires regeneration system, e.g., GDH/glucose) [8] |
| Substrate Scope | Generally broad for ketones [5] | Enzyme-dependent, screening is often required [9] |
| Workup | Filtration, solvent evaporation, column chromatography | Liquid-liquid extraction, solvent evaporation |
| Environmental Impact | Use of organic solvents and heavy metals | "Green" process using water as solvent, biodegradable catalyst |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on established procedures for the ATH of ketones using a Ru(II)-TsDPEN catalyst.
Materials:
-
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 equiv, 1.1 mol%)
-
Formic acid (HCOOH) (5 equiv)
-
Triethylamine (NEt₃) (2 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.011 equiv).
-
Add anhydrous acetonitrile to dissolve the solids. Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid (5 equiv) and triethylamine (2 equiv).
-
Add the ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate substrate (1.0 equiv) to the catalyst solution.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analysis: Determine the yield, diastereomeric excess (de), and enantiomeric excess (ee) via chiral HPLC or ¹H/¹⁹F NMR analysis.
Protocol 2: Ketoreductase (KRED) Bioreduction
This protocol utilizes a commercially available KRED and a GDH for cofactor regeneration. Screening different KREDs may be necessary to find one that provides the desired stereoisomer with high selectivity.
Materials:
-
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (1.0 equiv, e.g., 50 mM final concentration)
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (1 mM final concentration)
-
D-Glucose (1.2 equiv, e.g., 60 mM final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed flask or shaker flask at 30 °C), add the phosphate buffer.
-
Add D-glucose, NADP⁺, GDH, and the selected KRED. Stir gently until all solids are dissolved.
-
Substrate Addition: Add the ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate substrate. If substrate inhibition is a concern, it can be added portion-wise over several hours.
-
Reaction Execution: Maintain the reaction at 30 °C with gentle agitation for 16-48 hours. Monitor the reaction progress by HPLC or GC. The pH may need to be readjusted to 7.0 periodically, as the formation of gluconic acid can lower the pH.
-
Workup: Upon completion, saturate the aqueous phase with NaCl to facilitate extraction.
-
Extract the product with ethyl acetate or MTBE (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: The crude product is often of high purity. If necessary, purify by flash column chromatography. Determine yield, de, and ee by chiral HPLC. [10]
Analytical Methods for Stereochemical Determination
Accurate determination of the stereochemical outcome is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. [10]
-
Instrumentation: HPLC system with a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of all four possible stereoisomers.
-
Detection: UV detector (typically at 210-220 nm).
-
Quantification: The enantiomeric excess (ee) and diastereomeric excess (de) are calculated from the integrated peak areas of the corresponding stereoisomers.
Alternative methods include Gas Chromatography (GC) on a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's acid) or chiral shift reagents. [6][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; catalyst deactivation (ATH); enzyme instability (KRED); product degradation. | ATH: Ensure inert atmosphere and anhydrous solvents. Increase reaction time or temperature. KRED: Check pH and temperature; ensure cofactor regeneration is efficient. Add fresh enzyme if deactivation is suspected. |
| Low Stereoselectivity (de or ee) | ATH: Incorrect ligand choice; reaction temperature too high. KRED: The chosen enzyme is not selective for the substrate. | ATH: Screen different chiral ligands. Lower the reaction temperature. KRED: Screen a panel of different KREDs to find a more selective enzyme. |
| Irreproducible Results | Inconsistent reagent quality; moisture in ATH reaction; variability in enzyme activity. | Use high-purity, anhydrous reagents for ATH. Use fresh, properly stored enzymes and ensure consistent buffer preparation for KRED. |
Conclusion
The stereoselective reduction of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is a crucial step for accessing valuable chiral synthons. Both asymmetric transfer hydrogenation and biocatalytic reduction offer effective and reliable pathways to obtain the desired this compound product with high levels of stereocontrol. The choice of method will depend on the specific project requirements, including the desired stereoisomer, scale, and available resources. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.
References
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
PubMed. (2006). Stereoselective ketone reduction by a carbonyl reductase from Sporobolomyces salmonicolor. Substrate specificity, enantioselectivity and enzyme-substrate docking studies. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Retrieved from [Link]
-
PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
-
WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
PubMed. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Retrieved from [Link]
-
CoLab. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
Aoc-media.com. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Retrieved from [Link]
-
National Center for Biotechnology Information. (1991). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Retrieved from [Link]
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 7. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective ketone reduction by a carbonyl reductase from Sporobolomyces salmonicolor. Substrate specificity, enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
Application Note & Protocols: The Strategic Role of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate in Pharmaceutical Intermediate Synthesis
Abstract & Introduction: The Trifluoromethyl Advantage in Modern Drug Design
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is a privileged moiety prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][3] Consequently, chiral building blocks containing the –CF3 group are of immense value in drug discovery, enabling the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs).[4][5][6]
This guide focuses on Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a versatile and high-value chiral building block. Its structure features two adjacent stereocenters, a hydroxyl group for further functionalization, and the critical trifluoromethyl group. This combination makes it an ideal starting point for the synthesis of a wide array of pharmaceutical intermediates. We will explore its synthesis from common precursors and provide detailed protocols for its stereoselective preparation and subsequent transformation into key downstream intermediates, underscoring its practical utility for researchers and drug development professionals.
Foundational Synthesis: Accessing the Key Precursor
The journey to our target molecule begins with the synthesis of its precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This β-ketoester is a widely used reagent for creating enantiopure trifluoromethyl-functionalized products and is typically prepared via a Claisen condensation reaction.[7]
Principle of Synthesis: Claisen Condensation
The synthesis involves the condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[8][9] The ethoxide deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide ion yields the final product.
Diagram 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
Caption: Claisen condensation pathway to ETFAA.
Protocol 1: Preparation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
Objective: To synthesize the key β-ketoester intermediate required for subsequent reactions.
Materials & Reagents:
-
Sodium ethoxide (21% solution in ethanol)
-
Ethyl trifluoroacetate
-
Ethyl acetate (anhydrous)
-
Anhydrous ethanol
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Equip a dry three-neck flask with a stirrer, dropping funnel, and condenser. Purge the system with an inert gas (e.g., Argon).
-
Charge the flask with the sodium ethoxide solution in ethanol.
-
Add ethyl acetate to the flask and cool the mixture to 5–10 °C using an ice bath.
-
Slowly add ethyl trifluoroacetate via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to drive the reaction to completion.
-
Cool the reaction mixture to 10 °C and slowly neutralize by adding concentrated sulfuric acid until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.[9][10]
Characterization: Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, and GC-MS.
Core Synthesis: Stereoselective Reduction to the Target Hydroxyester
The critical step in producing this compound is the stereoselective reduction of the corresponding β-ketoester, Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate. The choice of reducing agent and catalyst is paramount for controlling the stereochemistry at the newly formed hydroxyl center.
Principle of Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique to produce enantiomerically enriched compounds.[11] It utilizes a chiral catalyst, typically a transition metal complex (e.g., Ruthenium) with a chiral ligand (e.g., BINAP), to deliver hydrogen to one face of the ketone preferentially. This process allows for the synthesis of specific diastereomers of the target molecule.
Diagram 2: Stereoselective Synthesis Workflow
Caption: Workflow for asymmetric reduction.
Protocol 2: Asymmetric Synthesis of Ethyl (2R, 3S)-2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Objective: To prepare a specific diastereomer of the target compound with high enantiomeric and diastereomeric excess.
Materials & Reagents:
-
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate (substrate)
-
(S)-Ru-BINAP catalyst complex
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Schlenk line for handling air-sensitive reagents
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC system for ee/de determination
Procedure:
-
In a glovebox or under inert atmosphere, charge the autoclave vessel with the Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate substrate and the (S)-Ru-BINAP catalyst (typically 0.1-1 mol%).
-
Add anhydrous, degassed methanol via cannula to dissolve the reactants.
-
Seal the autoclave, remove it from the glovebox, and connect it to the hydrogenator.
-
Purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm) and begin stirring.
-
Heat the reaction to the optimal temperature (e.g., 40-60 °C) and monitor the reaction progress by observing hydrogen uptake or by periodic sampling and GC analysis.
-
Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomer.
Characterization:
-
Structure: Confirm by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Purity: Assess by GC-MS.
-
Stereochemistry: Determine the diastereomeric excess (de) and enantiomeric excess (ee) using a chiral HPLC column.
| Parameter | Typical Condition | Expected Outcome |
| Substrate:Catalyst Ratio | 100:1 to 1000:1 | Higher ratio is more cost-effective |
| H₂ Pressure | 10–50 atm | Influences reaction rate |
| Temperature | 40–60 °C | Balances rate and selectivity |
| Reaction Time | 12–24 h | Monitor for completion |
| Yield | >90% | High conversion expected |
| Diastereomeric Excess (de) | >95% | Dependent on substrate and catalyst |
| Enantiomeric Excess (ee) | >98% | A key performance indicator |
Application in Downstream Synthesis: Building a Chiral Amine Intermediate
With the chiral hydroxyester in hand, its true value as a pharmaceutical intermediate can be demonstrated. The hydroxyl group is a synthetic handle that can be readily converted into other crucial functional groups, such as amines, which are ubiquitous in pharmaceuticals.
Principle of Transformation: Mitsunobu Reaction and Staudinger Reduction
A reliable two-step sequence to convert the alcohol to a primary amine involves:
-
Mitsunobu Reaction: The alcohol is treated with an azide source (e.g., diphenylphosphoryl azide) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD). This reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon.
-
Staudinger Reduction: The resulting azide is then reduced to the corresponding primary amine using a reducing agent like triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation.
Diagram 3: Conversion to a Chiral Amino Ester
Caption: Pathway from hydroxyester to aminoester.
Protocol 3: Synthesis of Ethyl (2R, 3R)-3-amino-2-methyl-4,4,4-trifluorobutyrate
Objective: To convert the chiral alcohol into a chiral primary amine, a key pharmacophore, with inversion of stereochemistry.
Materials & Reagents:
-
Ethyl (2R, 3S)-2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
Equipment:
-
Dry round-bottom flask with magnetic stirrer
-
Syringes for reagent addition
-
Ice bath (0 °C)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Step A: Mitsunobu Azidation
-
Dissolve the hydroxyester and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the solution. The mixture will typically turn cloudy and then clear.
-
Add DPPA dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo.
-
Purify the crude residue by flash chromatography to isolate the intermediate azidoester.
Step B: Staudinger Reduction
-
Dissolve the purified azidoester in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.1 equivalents) in one portion.
-
Heat the reaction to 50 °C and stir for 4-6 hours. Nitrogen gas evolution will be observed.
-
Monitor the disappearance of the azide by TLC or IR spectroscopy.
-
Upon completion, cool the reaction and remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water to remove phosphine oxide byproducts.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude amine by flash chromatography or crystallization to yield the final chiral aminoester intermediate.
Characterization: Confirm the structure and stereochemistry of the final product by NMR, mass spectrometry, and chiral HPLC. The inversion of configuration at C3 can be confirmed by advanced NMR techniques like NOESY.
Conclusion
This compound is a powerful and versatile chiral building block for pharmaceutical synthesis. Its efficient, stereocontrolled synthesis provides access to specific diastereomers that serve as valuable precursors to complex molecules. The protocols detailed herein offer robust and scalable methods for its preparation and subsequent functionalization into key intermediates like chiral amines. By leveraging this building block, drug discovery programs can accelerate the synthesis of novel, stereochemically pure drug candidates, harnessing the full potential of the trifluoromethyl advantage.
References
- Journal of Biomedical Research & Environmental Sciences.
- X-MOL.
- X-MOL.
- PubMed. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".
- Google Patents.
- Chemical Communications (RSC Publishing).
- Taylor & Francis Online.
- Taylor & Francis Online.
- Patsnap.
- AiFChem. Chiral Molecular Building Blocks in Modern Drug Discovery.
- Sigma-Aldrich.
- ResearchGate. Stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor | Request PDF.
- Google Patents.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 10. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate Enantiomers
Abstract: This document provides a comprehensive guide for the enantioselective separation of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a key chiral building block in pharmaceutical and agrochemical synthesis. We present detailed protocols and expert insights for method development using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods for the analysis and purification of this and structurally related fluorinated chiral compounds.
Introduction: The Significance of Chiral Fluorinated Compounds
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated chiral compounds are of increasing importance in drug discovery and development. This compound possesses two stereocenters, making its stereoselective synthesis and analysis critical for ensuring the desired pharmacological activity and avoiding potential off-target effects of undesired stereoisomers.
The primary challenge in the analysis of enantiomers is their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), which allows for differential interaction with the enantiomers, leading to their separation. This guide will explore the application of various chiral separation techniques to resolve the enantiomers of this compound.
The Three Pillars of Chiral Separation: A Strategic Approach
A successful chiral method development strategy relies on a systematic evaluation of three core components: the chromatographic mode, the chiral stationary phase, and the mobile phase. The interplay between these factors governs the enantioselective recognition and, ultimately, the resolution of the enantiomers.
Caption: A logical workflow for chiral method development.
Choosing the Right Tool: HPLC, SFC, or GC
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations. For a compound like this compound, normal-phase HPLC is often the preferred starting point due to the non-polar nature of the typical mobile phases, which are well-suited for polysaccharide-based CSPs.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. Utilizing supercritical CO2 as the main mobile phase component, SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. It is particularly well-suited for the separation of fluorinated compounds.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC with a chiral stationary phase can provide excellent resolution and sensitivity. Given the ester functionality of the target analyte, it is amenable to GC analysis. Derivatization of the hydroxyl group may sometimes be employed to improve peak shape and volatility.
Chiral Stationary Phases: The Heart of the Separation
The selection of the chiral stationary phase is the most critical decision in developing a chiral separation method. For this compound, the following classes of CSPs are recommended for initial screening.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability. They offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Recommended Screening Columns:
-
Amylose-based: CHIRALPAK® AD-H, CHIRALPAK® IA, Lux® Amylose-1
-
Cellulose-based: CHIRALCEL® OD-H, CHIRALCEL® OJ-H, Lux® Cellulose-1
-
Pirkle-Type (Brush-Type) CSPs
These CSPs are based on a chiral molecule covalently bonded to a silica support. They are known for their robustness and compatibility with a wide range of mobile phases.
-
Recommended Screening Column:
-
(S,S)-Whelk-O® 1
-
Cyclodextrin-Based CSPs (for GC)
Cyclodextrin derivatives are commonly used as chiral selectors in GC capillary columns. The toroidal structure of cyclodextrins allows for the formation of inclusion complexes with the analyte, leading to enantioselective separation.
-
Recommended Screening Column:
-
Chiraldex® G-TA (Gamma-Cyclodextrin Trifluoroacetyl)
-
Application Protocols
The following protocols provide detailed starting points for the chiral separation of this compound. Optimization of these conditions will likely be necessary to achieve baseline resolution.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a screening approach using polysaccharide-based CSPs under normal-phase conditions.
Methodology Workflow
Caption: A streamlined workflow for HPLC chiral method development.
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Initial Screening Conditions:
| Parameter | Condition |
| Columns | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Optimization Strategy:
-
If partial separation is observed, adjust the ratio of isopropanol in the mobile phase (e.g., from 5% to 20%).
-
Consider using other alcohol modifiers such as ethanol in place of isopropanol.
-
For acidic impurities or to improve peak shape, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can be beneficial.
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a highly efficient technique for chiral separations and is particularly advantageous for fluorinated compounds.
Methodology Workflow
Caption: A typical workflow for developing a chiral SFC method.
Sample Preparation:
-
Dissolve the racemic analyte in methanol or ethanol to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Initial Screening Conditions:
| Parameter | Condition |
| Columns | CHIRALPAK® IA (150 x 4.6 mm, 3 µm)Lux® Amylose-1 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | A: Supercritical CO2B: Methanol |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Optimization Strategy:
-
Screen different alcohol co-solvents (e.g., ethanol, isopropanol).
-
Adjust the gradient slope and range to improve resolution.
-
Once a suitable co-solvent and column are identified, an isocratic method can be developed for faster analysis and easier scale-up.
-
For acidic compounds, the use of an acidic additive is often not necessary in SFC with alcohol modifiers, which can simplify the process.
Protocol 3: Gas Chromatography (GC)
For a volatile compound like this compound, chiral GC offers high efficiency.
Methodology Workflow
Caption: A straightforward workflow for chiral GC analysis.
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a volatile solvent such as hexane or ethyl acetate.
GC Conditions:
| Parameter | Condition |
| Column | Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split (50:1), 220 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min |
| Detector | FID, 250 °C |
| Injection Volume | 1 µL |
Optimization Strategy:
-
Adjust the temperature ramp rate and initial/final hold times to optimize the separation.
-
If peak tailing is observed, derivatization of the hydroxyl group (e.g., acetylation) may be necessary.
Data Interpretation and System Suitability
For all chromatographic methods, system suitability parameters should be established to ensure the validity of the results.
-
Resolution (Rs): A resolution of ≥ 1.5 between the enantiomeric peaks indicates baseline separation.
-
Tailing Factor (Tf): Should ideally be between 0.8 and 1.5.
-
Repeatability: Multiple injections of the same standard should yield consistent retention times and peak areas.
Conclusion
The chiral separation of this compound can be successfully achieved using HPLC, SFC, or GC. The choice of technique will depend on the specific requirements of the analysis, such as speed, solvent consumption, and sensitivity. A systematic screening approach, starting with polysaccharide-based CSPs for HPLC and SFC, and a cyclodextrin-based CSP for GC, is recommended. The protocols provided in this guide serve as a robust starting point for method development, and with careful optimization, baseline separation of the enantiomers can be achieved.
References
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]
- Gubitz, G., & Schmid, M. G. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- De Klerck, K., et al. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Schure, M. R., & Piovano, A. (2022).
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Abstract
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a pivotal chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules.[1][2] This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this valuable intermediate via the Reformatsky reaction. We will delve into the mechanistic underpinnings, detailed operational procedures, critical safety considerations, and robust analytical validation methods. This document is intended for researchers, chemists, and process development professionals engaged in fluorinated compound synthesis.
Introduction: The Significance of Fluorinated β-Hydroxy Esters
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (CF₃) group, in particular, is highly sought after for its ability to modulate a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[3][4] this compound, a molecule featuring both a hydroxyl group and a trifluoromethyl moiety, serves as a versatile precursor for more complex, high-value chemical entities.[1][5]
The most direct and scalable approach to this class of β-hydroxy esters is the Reformatsky reaction. This organozinc-mediated reaction allows for the efficient formation of a carbon-carbon bond between an α-halo ester and a carbonyl compound, in this case, trifluoroacetaldehyde.[6][7][8] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the organozinc intermediate (the "Reformatsky enolate") is sufficiently mild to not react with the ester functionality, making it ideal for this transformation.[6]
Reaction Scheme and Mechanism
The synthesis proceeds by reacting ethyl 2-bromopropionate with trifluoroacetaldehyde in the presence of activated zinc metal.
Overall Reaction:
The mechanism involves several key steps, which are crucial to understand for process control and optimization.[6][8]
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromopropionate to form an organozinc reagent, the Reformatsky enolate.
-
Coordination: The carbonyl oxygen of trifluoroacetaldehyde coordinates to the zinc atom of the enolate.
-
C-C Bond Formation: A six-membered, chair-like transition state facilitates the nucleophilic addition of the enolate to the electrophilic carbonyl carbon, forming a new carbon-carbon bond.
-
Hydrolysis (Work-up): Acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester product and removes zinc salts.
Caption: Key stages of the Reformatsky reaction mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier Example | Notes |
| Zinc Dust (<10 µm) | 7440-66-6 | ≥98% | Sigma-Aldrich | Must be activated prior to use. |
| Iodine | 7553-56-2 | ≥99.8% | Thermo Scientific | For zinc activation. |
| Ethyl 2-bromopropionate | 535-11-5 | ≥98% | Alfa Aesar | Store under nitrogen. |
| Trifluoroacetaldehyde Hydrate | 421-53-4 | ~75% in water | Pfaltz & Bauer | Highly toxic and volatile. Handle with extreme care.[9] |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Fisher Scientific | Anhydrous solvent is critical for reaction success. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2M solution | VWR | For work-up. |
| Saturated Sodium Bicarbonate | 144-55-8 | Aqueous solution | - | For neutralization. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | Aqueous solution | - | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Granular | - | For drying organic phase. |
Equipment
-
Large-scale glass reactor (e.g., 20 L) equipped with a mechanical overhead stirrer, reflux condenser, nitrogen inlet/outlet, and a temperature probe.
-
Addition funnel for controlled liquid delivery.
-
Heating/cooling mantle or circulating bath for temperature control.
-
Large separatory funnel (e.g., 20 L) for work-up.
-
Rotary evaporator with a suitable vacuum pump.
-
Fractional distillation apparatus for vacuum distillation.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): See Section 4.
Environment, Health, and Safety (EHS) Considerations
This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Trifluoroacetaldehyde Hydrate: This is a primary hazard. It is highly toxic, corrosive, and volatile.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[11][12] Inhalation can cause severe respiratory irritation, and skin contact can lead to burns.[13]
-
Ethyl 2-bromopropionate: This is a lachrymator and is corrosive. Avoid inhalation and skin contact.
-
Zinc Dust: Finely divided zinc dust can be pyrophoric (ignite spontaneously in air). Handle away from ignition sources and under an inert atmosphere where possible.
-
Tetrahydrofuran (THF): THF is highly flammable and can form explosive peroxides upon storage.[10] Use only peroxide-free, anhydrous THF and ground all equipment to prevent static discharge.[11]
Required PPE:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).
-
Flame-retardant lab coat.
-
Ensure an eyewash station and safety shower are immediately accessible.[12]
Detailed Experimental Protocol
This protocol is designed for a ~1 kg scale synthesis. Adjust quantities proportionally for different scales.
Caption: Experimental workflow for large-scale synthesis.
Step 1: Zinc Activation
Causality: The surface of zinc dust is typically coated with a passivating layer of zinc oxide, which inhibits the reaction. Activation with iodine removes this layer, exposing fresh, reactive zinc metal.[8]
-
To a dry 20 L reactor under a positive pressure of nitrogen, add anhydrous THF (4 L).
-
Add zinc dust (785 g, 12.0 mol).
-
Add a few crystals of iodine (~1 g). The brown color of the iodine should disappear within minutes with gentle stirring, indicating activation. If the color persists, gentle warming to ~35°C may be required.
-
Once the solution is colorless, the activated zinc suspension is ready.
Step 2: Reaction Execution
Causality: The reaction is exothermic. Slow, controlled addition of the reactants is essential to maintain a safe operating temperature, prevent side reactions, and ensure a smooth reaction profile.
-
Prepare two separate solutions for addition:
-
Solution A: In a 2 L flask, dissolve ethyl 2-bromopropionate (1.81 kg, 10.0 mol) in anhydrous THF (2 L).
-
Solution B: In a separate 2 L flask, dissolve trifluoroacetaldehyde hydrate (1.30 kg, ~10.0 mol active aldehyde) in anhydrous THF (2 L).
-
-
Add approximately 10% (~400 mL) of Solution A to the activated zinc suspension in the reactor. An exothermic reaction should commence, indicated by a gentle reflux or a temperature rise to ~30-35°C. This initiation is crucial for a successful reaction.
-
Once the initial exotherm subsides, begin the simultaneous, slow addition of the remaining Solution A and all of Solution B via two separate addition funnels over a period of 4-5 hours.
-
During the addition, maintain the internal reaction temperature between 25-30°C using a cooling bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates complete consumption of the trifluoroacetaldehyde.
Step 3: Work-up and Product Isolation
Causality: An acidic work-up is required to hydrolyze the zinc alkoxide intermediate to the desired hydroxyl group and to dissolve the remaining zinc metal and zinc salts into the aqueous phase for easy removal.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2M HCl (8 L) while stirring vigorously. Caution: This process is exothermic and will produce hydrogen gas from the reaction of excess zinc with acid. Ensure adequate ventilation and no ignition sources.
-
Transfer the entire mixture to a 20 L separatory funnel.
-
Separate the organic (top) layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine all organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 L) to neutralize excess acid.
-
Water (2 L).
-
Saturated brine solution (2 L) to reduce the amount of dissolved water in the organic phase.
-
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. This will yield the crude product as an oil.
Step 4: Purification
Causality: The crude product will contain unreacted starting materials and high-boiling side products. Fractional distillation under reduced pressure is the most effective method for obtaining the high-purity final product on a large scale.
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Transfer the crude oil to the distillation flask.
-
Distill under reduced pressure. Collect the fraction boiling at approximately 80-85°C at 15-20 mmHg.
-
The purified this compound should be a colorless oil. The expected yield is 70-80%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.25 (q, 2H, OCH₂CH₃), 4.10 (m, 1H, CHOH), 2.70 (m, 1H, CHCH₃), 1.30 (t, 3H, OCH₂CH₃), 1.25 (d, 3H, CHCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -77.5 (d, 3F, CF₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 173.5 (C=O), 124.2 (q, CF₃), 68.1 (q, CHOH), 61.5 (OCH₂), 45.2 (CHCH₃), 14.1 (OCH₂CH₃), 12.0 (CHCH₃) |
| GC-MS (EI) | m/z: 201 [M+H]⁺ (calc. for C₇H₁₁F₃O₃), characteristic fragmentation pattern. |
| Purity (by GC) | ≥97%[14] |
References
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
LookChem. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]
-
PubMed. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Retrieved from [Link]
-
University of Pennsylvania PCI. (2020). Fluorinated building blocks for organic synthesis and macromolecule synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
ACS Publications. (2019). Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Building Blocks: Enhancing Material Science with Trifluoromethylated Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]
-
Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: Trifluoroacetaldehyde hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Common fluorine-containing building blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
MDPI. (n.d.). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: Trifluoroacetaldehyde hydrate, ca 75% in water. Retrieved from [Link]
-
PMC. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]
-
Arkivoc. (n.d.). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Retrieved from [Link]
-
CloudSDS. (n.d.). A Complete Guide to Acetaldehyde Safety & Risk Management. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 14. Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutyrate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Abstract
This technical guide provides a comprehensive overview of methodologies for the derivatization of the secondary hydroxyl group in Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate. The presence of a trifluoromethyl group introduces unique electronic and steric considerations that influence reaction conditions and outcomes. This document outlines detailed protocols for common derivatization strategies, including acylation, sylation, and etherification. The rationale behind reagent selection, reaction optimization, and troubleshooting is discussed to provide researchers, scientists, and drug development professionals with a practical framework for modifying this versatile fluorinated building block.
Introduction: The Significance of this compound and its Derivatization
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[4] The secondary hydroxyl group serves as a key functional handle for further molecular elaboration.
Derivatization of this hydroxyl group is frequently necessary for several reasons:
-
Protection: The hydroxyl group can be acidic and may interfere with subsequent reactions involving strong bases or nucleophiles.[5][6] Converting it to a less reactive ether or ester, known as a "protecting group," masks its reactivity.[7]
-
Modification of Physicochemical Properties: Derivatization can alter the solubility, volatility, and chromatographic behavior of the molecule, which is crucial for purification and analysis.[8]
-
Introduction of New Functionality: The hydroxyl group can be converted into other functional groups to enable different types of coupling reactions or to introduce specific structural motifs.
-
Chiral Analysis: Derivatization with a chiral agent can be employed to separate and quantify enantiomers using techniques like HPLC or NMR spectroscopy.[9][10]
This guide will focus on practical and reliable methods for achieving these objectives.
Key Considerations for Derivatizing a Trifluoromethyl-Substituted Alcohol
The electron-withdrawing nature of the adjacent trifluoromethyl group decreases the nucleophilicity of the hydroxyl oxygen, potentially slowing down reactions. Conversely, the acidity of the hydroxyl proton is increased. These factors necessitate careful selection of reagents and reaction conditions.
Acylation: Formation of Esters
Acylation is a widely used method to convert alcohols to esters, which can serve as stable protecting groups or introduce new functionalities.[11][12] Common acylating agents include acyl chlorides and anhydrides.
General Reaction Scheme for Acylation
Caption: General workflow for the acylation of the hydroxyl group.
Protocol: Acetylation using Acetic Anhydride
This protocol describes the formation of the corresponding acetate ester, a common protecting group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct and also as a nucleophilic catalyst.
-
Anhydrous Conditions: Acylating agents like acetic anhydride are sensitive to water, which would lead to hydrolysis and reduced yield.
-
Aqueous Work-up: The acid wash removes excess pyridine, and the bicarbonate wash removes any remaining acetic acid.
| Reagent/Solvent | Molar Ratio (to substrate) | Typical Conditions | Notes |
| Acetic Anhydride/Pyridine | 1.2 / 1.5 | 0 °C to RT, 4-16 h | Standard, reliable method for acetate formation. |
| Benzoyl Chloride/Et₃N | 1.1 / 1.2 | 0 °C to RT, 2-6 h | Forms a more robust benzoate ester. |
Silylation: Formation of Silyl Ethers
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability to a wide range of reagents, and straightforward removal.[5][6] The choice of silylating agent allows for tuning the stability of the protecting group.
General Reaction Scheme for Silylation
Caption: General workflow for the silylation of the hydroxyl group.
Protocol: Formation of a tert-Butyldimethylsilyl (TBS) Ether
TBS ethers offer a good balance of stability and ease of cleavage. They are stable to a variety of conditions, including organometallic reagents and many oxidizing and reducing agents.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M) in a round-bottom flask.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with water (3x) and then with brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base and a catalyst. It activates the silyl chloride, making it more reactive.[13]
-
DMF: A polar aprotic solvent that is excellent for dissolving the reagents and facilitating the reaction.
-
Extensive Water Wash: Necessary to remove the high-boiling DMF solvent during the work-up.
| Silylating Agent | Base | Stability of Silyl Ether | Cleavage Conditions |
| TMSCl | Et₃N | Low | Mild acid, TBAF |
| TBSCl | Imidazole | Medium | Stronger acid, TBAF |
| TIPSCl | Imidazole | High | HF-Pyridine, TBAF |
| TBDPSCl | Imidazole | Very High | HF-Pyridine, TBAF |
Etherification: Formation of Ethers
The formation of simple alkyl or benzyl ethers provides a very stable protecting group for the hydroxyl function.
Protocol: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)
Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. They are readily cleaved by catalytic hydrogenation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI, catalytic)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Wash the NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF (approx. 0.5 M) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a catalytic amount of TBAI (0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide.
-
TBAI: Acts as a phase-transfer catalyst and facilitates the displacement of bromide by iodide in situ, as iodide is a better leaving group.
-
Inert Atmosphere: NaH is highly reactive with water and oxygen.
Troubleshooting and Final Remarks
-
Incomplete Reactions: If reactions are sluggish, consider using a more forcing base (e.g., NaH instead of Et₃N), a more reactive derivatizing agent, or increasing the reaction temperature. The electron-withdrawing trifluoromethyl group can deactivate the alcohol.
-
Side Reactions: In the case of strong bases, deprotonation at the α-carbon of the ester is a potential side reaction, although generally less favorable than deprotonation of the hydroxyl group.
-
Purification: Fluorinated compounds can sometimes be challenging to purify by standard silica gel chromatography. Using a less polar eluent system and careful monitoring of fractions is recommended.
The choice of derivatization strategy will ultimately depend on the desired properties of the final molecule and the reaction conditions of subsequent synthetic steps. The protocols provided herein offer a solid foundation for the successful modification of this compound.
References
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). Russian Journal of General Chemistry, 82(1), 120–125. Available at: [Link]
- Continuous production method for ethyl 2-methylbutyrate. (2014). Google Patents. CN103508886A.
-
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. PubChem. Available at: [Link]
-
What is the best procedure for silylation of hydroxy compounds? (2019). ResearchGate. Available at: [Link]
-
Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... (n.d.). ResearchGate. Available at: [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2018). Journal of Chromatography A, 1569, 1-17. Available at: [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Available at: [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]
-
An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. (2009). Green Chemistry, 11(1), 54-57. Available at: [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2021). Molecules, 26(16), 4945. Available at: [Link]
-
Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. (2018). Nature Communications, 9(1), 3566. Available at: [Link]
-
ETHYL 3-HYDROXY-2-METHYLBUTYRATE. precisionFDA. Available at: [Link]
-
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (2025). Available at: [Link]
-
Alcohol Protecting Groups. (n.d.). Available at: [Link]
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. (2012). Journal of Chromatography A, 1258, 81-89. Available at: [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Available at: [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (2007). Beilstein Journal of Organic Chemistry, 3, 10. Available at: [Link]
-
Protecting Groups For Alcohols. (n.d.). Chemistry Steps. Available at: [Link]
-
Arylation of Methyl, Ethyl, or tert-Butyl 2-[Hydroxy(phenyl)methyl]acrylate. (2010). Synthesis, 2010(14), 2329-2342. Available at: [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (2016). Google Patents. CN105646216A.
-
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1718. Available at: [Link]
-
Derivatization in Gas Chromatography (Part II). (2023). YouTube. Available at: [Link]
-
Synthesis of β-trifluoromethyl alcohols. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). Molecules, 28(4), 1888. Available at: [Link]
-
Ethyl 2-amino-4,4,4-trifluorobutanoate. PubChem. Available at: [Link]
-
ethyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate. (n.d.). Mol-Instincts. Available at: [Link]
Sources
- 1. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate in Advanced Agrochemical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate emerges as a high-value chiral building block, uniquely equipped with multiple functional groups—a hydroxyl, an ester, and a trifluoromethyl group—centered around a defined stereogenic core. This application note provides an in-depth guide to leveraging this intermediate's synthetic potential. We will explore its core physicochemical properties, detail general synthetic strategies, and provide a validated, step-by-step protocol for its conversion into a key amide intermediate, demonstrating its utility in constructing complex molecular architectures relevant to next-generation pesticides.
Introduction: The Fluorine Advantage in Crop Protection
The development of novel crop protection agents is driven by the need for higher efficacy, improved safety profiles, and mechanisms to overcome pest resistance. Organofluorine compounds have become indispensable in this pursuit.[5][6] The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for a methyl group but with profoundly different electronic properties.[7] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to superior biological activity.[1]
This compound is a versatile chiral synthon. Its pre-defined stereochemistry is critical, as the biological activity of many pesticides is enantiomer-dependent.[8][9] This building block offers a direct route to chiral molecules, bypassing the need for costly resolution steps and ensuring the synthesis of the more potent enantiomer.[9] Its functional handles are orthogonally positioned, allowing for selective chemical transformations to build complex agrochemical targets.
Physicochemical & Structural Characteristics
Understanding the fundamental properties of this compound is essential for designing effective synthetic routes. The molecule's structure contains two chiral centers, offering potential for diastereoselective reactions.
Table 1: Properties of Key Trifluorinated Hydroxy Esters
| Property | Value (for Ethyl 3-hydroxy-4,4,4-trifluorobutyrate) | Comments |
| CAS Number | 372-30-5[10][11] | For the analog without the 2-methyl group. |
| Molecular Formula | C₆H₉F₃O₃[11] | For the analog without the 2-methyl group. |
| Molecular Weight | 186.13 g/mol [11] | For the analog without the 2-methyl group. |
| Appearance | Light yellow liquid[11] | Typical for this class of esters. |
| Boiling Point | 90 °C[11] | Allows for purification by distillation. |
| Density | 1.28 g/cm³[11] | |
| Purity | ≥98.0%[10][11] | Commercially available at high purity. |
Visualization of Reactive Centers
The synthetic utility of this building block stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites on the trifluorinated chiral building block.
Core Synthetic Strategies & Workflows
The strategic value of this compound lies in the ability to selectively modify its functional groups. The following workflow outlines the primary transformation pathways.
Caption: Synthetic workflow for functional group transformations.
Protocol: Synthesis of a Chiral Amide Intermediate
This protocol details a robust two-step sequence to convert this compound into a chiral N-aryl amide, a common substructure in modern insecticides and fungicides.
Objective: To synthesize N-(2,6-dichloro-4-trifluoromethylphenyl)-2-methyl-3-oxo-4,4,4-trifluorobutanamide, a key intermediate for building complex agrochemicals.
Step 1: Dess-Martin Oxidation of the Secondary Alcohol
Causality: The Dess-Martin periodinane (DMP) is chosen for its mild, neutral pH conditions, which minimizes the risk of side reactions such as epimerization at the alpha-carbon or elimination, preserving the compound's stereochemical integrity.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the solution becomes clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate, is a volatile ketone and should be used immediately in the next step without extensive purification.
Step 2: Amide Formation via Transamidation
Causality: This step utilizes a robust amide coupling reaction. Converting the intermediate ester directly to an amide with a high-value aniline avoids the need to isolate the potentially unstable carboxylic acid.
Procedure:
-
In a flame-dried flask under argon, dissolve the crude β-keto ester from Step 1 (1.0 eq) and 2,6-dichloro-4-(trifluoromethyl)aniline (1.1 eq) in anhydrous toluene.
-
Add a catalyst such as sodium tert-butoxide (NaOtBu) (0.2 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux (approx. 110 °C) for 12-18 hours, collecting the ethanol byproduct. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully add 1 M HCl to quench the reaction and neutralize the base.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.
Table 2: Summary of Protocol Parameters
| Parameter | Step 1: Oxidation | Step 2: Amidation |
| Key Reagent | Dess-Martin Periodinane | 2,6-dichloro-4-(trifluoromethyl)aniline |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to Room Temp. | Reflux (~110 °C) |
| Reaction Time | 2-4 hours | 12-18 hours |
| Work-up | Reductive Quench (Na₂S₂O₃) | Acidic Quench (HCl) |
| Purification | Use crude in next step | Flash Chromatography |
| Expected Yield | >90% (crude) | 60-75% (over 2 steps) |
Visualization of the Synthetic Protocol
Caption: Two-step protocol for synthesizing a chiral amide intermediate.
Case Study: Relevance to Modern Meta-Diamide Insecticides
The protocol described is directly relevant to the synthesis of complex, modern insecticides like Broflanilide . Broflanilide is a novel meta-diamide insecticide with a unique mode of action, making it effective against a wide range of pests, including those resistant to other insecticides.[12][13][14]
While the exact industrial synthesis of Broflanilide may utilize different intermediates, its core structure features a complex, substituted N-phenyl amide moiety.[15][16] The synthesis of such molecules fundamentally relies on the precise and stereocontrolled coupling of chiral acid/ester fragments with functionalized anilines. Our protocol, which transforms a chiral trifluoromethylated building block into a functionalized amide, provides a direct and practical model for the key bond-forming events required to assemble such high-value agrochemicals. The use of a building block like this compound ensures that the critical stereochemistry and the essential trifluoromethyl group are incorporated early and efficiently into the synthetic sequence.
Conclusion
This compound is more than a simple intermediate; it is an enabling building block for the creation of advanced, stereochemically defined agrochemicals. Its versatile functional groups, combined with the beneficial properties imparted by the trifluoromethyl moiety, allow for the efficient construction of complex molecular targets. The protocols and strategies outlined in this note serve as a validated starting point for researchers and process chemists aiming to innovate in the competitive landscape of crop protection.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Available at: [Link]
-
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. PubChem. Available at: [Link]
-
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (n.d.). Available at: [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Available at: [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. Available at: [Link]
-
Discovery of broflanilide, a novel insecticide. (2019). PMC. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Available at: [Link]
-
Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016). PubMed. Available at: [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2014). ResearchGate. Available at: [Link]
-
Organic Fluorinated Building Blocks. (n.d.). Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Available at: [Link]
- Crystalline forms of broflanilide. (2019). Google Patents.
-
Discovery of broflanilide, a novel insecticide. (n.d.). J-Stage. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Available at: [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. Available at: [Link]
-
Fluorinated Building Blocks: A Comprehensive Overview. (2024). YouTube. Available at: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. Available at: [Link]
-
Broflanilide, a Meta-Diamide Insecticide Seed Treatment for Protection of Wheat and Mortality of Wireworms (Agriotes obscurus) in the Field. (2020). Oxford Academic. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Available at: [Link]
-
Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. (2012). ResearchGate. Available at: [Link]
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biesterfeld.no [biesterfeld.no]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of broflanilide, a novel insecticide [jstage.jst.go.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 16. WO2019158408A1 - Crystalline forms of broflanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate. Our goal is to provide practical, field-proven insights to help you navigate the common challenges associated with this synthesis, thereby improving your yield and product purity. This guide is structured as a dynamic resource, addressing specific issues you may encounter during your experiments in a direct question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Reformatsky reaction. This reaction involves the condensation of ethyl 2-bromopropionate with trifluoroacetaldehyde in the presence of metallic zinc.[1] The organozinc reagent, often referred to as a Reformatsky enolate, is formed in situ and adds to the carbonyl group of the highly electrophilic trifluoroacetaldehyde.[1] While elegant, this synthesis pathway is not without its challenges, particularly concerning reaction initiation, yield, and diastereoselectivity.
Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the synthesis of this compound.
Category 1: Reaction Initiation and Reagent Quality
Question: My Reformatsky reaction is not initiating. What are the likely causes and how can I troubleshoot this?
Answer: Failure to initiate is one of the most common hurdles in the Reformatsky reaction. The primary culprit is often the quality and activation of the zinc metal. The surface of commercially available zinc dust can be coated with a layer of zinc oxide, which prevents the oxidative addition of the ethyl 2-bromopropionate.
Troubleshooting Steps:
-
Zinc Activation: This is the most critical step. Several methods can be employed to activate the zinc surface:
-
Iodine Activation: A small crystal of iodine can be added to the reaction flask containing the zinc. The iodine etches the zinc surface, exposing fresh, reactive metal.
-
Copper-Zinc Couple: Pre-treating the zinc dust with a solution of copper acetate can form a more reactive zinc-copper couple.[2]
-
Acid Washing: Washing the zinc dust with dilute hydrochloric acid, followed by rinsing with water, ethanol, and ether, and then drying under vacuum, is a highly effective method.
-
Rieke Zinc: For particularly challenging reactions, highly reactive Rieke zinc, prepared by the reduction of zinc halides, can be used.[2]
-
-
Anhydrous Conditions: The Reformatsky reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.
-
Reagent Purity:
-
Ethyl 2-bromopropionate: Ensure it is free from acidic impurities, which can quench the organozinc intermediate. Distillation prior to use is recommended.
-
Trifluoroacetaldehyde: This is a gas at room temperature and is often used as its hydrate or ethyl hemiacetal. Ensure the quality of the starting material is high. Trifluoroacetaldehyde hydrate can be a source of water, so careful handling is necessary.[3][4][5]
-
Experimental Protocol: Zinc Activation with Iodine
-
Place the required amount of zinc dust in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
-
Add a single, small crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature. The zinc should appear grayish and activated.
Category 2: Low Yield and Side Reactions
Question: My reaction is working, but the yield of this compound is consistently low. What are the potential side reactions and how can I optimize the conditions?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, and product degradation during workup.
Potential Side Reactions:
-
Wurtz-type Coupling: The organozinc intermediate can react with another molecule of ethyl 2-bromopropionate, leading to the formation of diethyl 2,3-dimethylsuccinate.
-
Aldol Condensation of Trifluoroacetaldehyde: Although less common due to the high reactivity of the carbonyl group, self-condensation of trifluoroacetaldehyde can occur under certain conditions.
-
Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form the corresponding α,β-unsaturated ester, especially during acidic workup or distillation at elevated temperatures.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used. | These solvents are effective at solvating the organozinc intermediate. THF is generally preferred for its higher boiling point, which can aid in reaction initiation. |
| Temperature | Gentle heating (40-50 °C) is often required for initiation. Once the reaction has started, maintain a gentle reflux. | Overheating can promote side reactions. The exothermic nature of the reaction should be controlled. |
| Reactant Ratio | A slight excess of zinc (1.2-1.5 equivalents) and ethyl 2-bromopropionate (1.1-1.3 equivalents) relative to trifluoroacetaldehyde is often beneficial. | This ensures complete consumption of the limiting reagent, trifluoroacetaldehyde. |
| Addition Rate | Add the solution of ethyl 2-bromopropionate and trifluoroacetaldehyde slowly to the activated zinc suspension. | A slow addition rate helps to control the exothermicity of the reaction and minimizes the concentration of the organozinc reagent, thereby reducing the likelihood of Wurtz-type coupling. |
Category 3: Product Purification
Question: I am having difficulty purifying the final product to >98% purity. What are the common impurities and what is the recommended purification protocol?
Answer: Common impurities include unreacted starting materials, the Wurtz-coupling byproduct (diethyl 2,3-dimethylsuccinate), and potentially the dehydrated product.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will dissolve the zinc salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the product from less volatile impurities.
-
Column Chromatography: For achieving very high purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended.[6]
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General Experimental Workflow for the Synthesis.
Caption: Troubleshooting Decision Tree for Common Issues.
References
-
Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2013). The Journal of Organic Chemistry. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. (2013). PubMed. [Link]
-
The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. (2011). EThOS e-theses online service. [Link]
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reformatsky reaction. (n.d.). Wikipedia. [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2013). Europe PMC. [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate. [Link]
-
An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. (n.d.). The Royal Society of Chemistry. [Link]
-
The Reformatsky Reaction. (n.d.). Organic Reactions. [Link]
-
Scope and limitations on zinc-mediated Reformatsky reaction with and aldimines 1 and bromodifluoroacetamides 2. (n.d.). ResearchGate. [Link]
-
Reformatsky reaction. (n.d.). Name-Reaction.com. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020). ACS Omega. [Link]
-
The Reformatsky Reaction. (2011). Semantic Scholar. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). Semantic Scholar. [Link]
-
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Zinc-mediated Reformatsky-type reaction of bromoacetates and aromatic... (n.d.). ResearchGate. [Link]
-
2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses. [Link]
-
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. (n.d.). PubChem. [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate. This valuable fluorinated building block is often synthesized via the Reformatsky reaction, a powerful method for carbon-carbon bond formation.[1][2] However, like any chemical transformation, this synthesis is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and impact the quality of the final product.
This guide provides a structured, in-depth analysis of common byproducts encountered during this synthesis, offering troubleshooting strategies and preventative measures in a user-friendly question-and-answer format. Our aim is to equip you with the expertise to anticipate, identify, and mitigate these synthetic hurdles, ensuring a more efficient and successful experimental workflow.
Troubleshooting Guide & FAQs
Q1: My reaction mixture is complex, and the yield of the desired product is low. What are the most likely byproducts I should be looking for?
When synthesizing this compound via the Reformatsky reaction, several byproducts can arise from side reactions involving the starting materials and the product itself. The most common culprits are:
-
Ethyl 2-methyl-4,4,4-trifluoro-2-butenoate (Dehydration Product): This is formed by the elimination of water from the desired product.
-
Ethyl 3-(1-ethoxy-1-oxopropan-2-yl)-2-methyl-3-oxopropanoate (Self-Condensation Product of Ethyl 2-bromopropionate): This results from the self-condensation of the Reformatsky reagent derived from ethyl 2-bromopropionate.
-
Unreacted Starting Materials: Residual ethyl 2-bromopropionate and trifluoroacetaldehyde (or its hydrate/hemiacetal form) are common impurities.[3][4]
-
Byproducts from Impurities in Starting Materials: Impurities in ethyl 2-bromopropionate, such as 2-bromopropionic acid and ethanol, can lead to the formation of other unwanted species.[3]
Below is a summary table of the most common byproducts and their characteristics:
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| Ethyl 2-methyl-4,4,4-trifluoro-2-butenoate | C7H9F3O2 | 182.14 | Dehydration of the desired β-hydroxy ester product. |
| Ethyl 3-(1-ethoxy-1-oxopropan-2-yl)-2-methyl-3-oxopropanoate | C10H16O5 | 216.23 | Self-condensation of the ethyl 2-bromopropionate enolate. |
| 2-Bromopropionic acid | C3H5BrO2 | 152.97 | Impurity in the starting ethyl 2-bromopropionate. |
| Ethanol | C2H6O | 46.07 | Impurity in the starting ethyl 2-bromopropionate. |
| Trifluoroacetaldehyde hydrate | C2H3F3O2 | 116.04 | Formed from trifluoroacetaldehyde in the presence of water.[4] |
Q2: I suspect the formation of the dehydration product, Ethyl 2-methyl-4,4,4-trifluoro-2-butenoate. How is it formed and how can I prevent it?
Mechanism of Formation:
The formation of this α,β-unsaturated ester is a common side reaction, particularly if the reaction is worked up under acidic conditions or heated for an extended period.[5][6][7] The β-hydroxy group in the desired product can be eliminated as water.
Caption: Dehydration of the desired product.
Troubleshooting and Prevention:
-
Mild Work-up Conditions: Avoid strong acids during the work-up. A saturated aqueous solution of ammonium chloride (NH4Cl) is a milder alternative to strong acids like HCl or H2SO4 for quenching the reaction.
-
Temperature Control: Avoid excessive heating of the reaction mixture after the initial formation of the product. If distillation is used for purification, perform it under reduced pressure to keep the temperature low.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that could promote dehydration.
Analytical Detection:
-
1H NMR: The appearance of vinylic proton signals (typically in the range of 6-7 ppm) and the disappearance of the hydroxyl (-OH) and the C-H proton adjacent to it are indicative of the dehydrated product.
-
GC-MS: The dehydrated product will have a lower retention time and a molecular ion peak corresponding to a loss of 18 amu (the mass of water) compared to the desired product.
-
IR Spectroscopy: The disappearance of the broad -OH stretch (around 3400 cm-1) and the appearance of a C=C stretch (around 1650 cm-1) would confirm the formation of the unsaturated ester.
Q3: My analysis shows a higher molecular weight byproduct. Could this be from the self-condensation of ethyl 2-bromopropionate?
Mechanism of Formation:
Yes, this is a likely possibility. The organozinc enolate formed from ethyl 2-bromopropionate can act as a nucleophile and attack the carbonyl group of another molecule of ethyl 2-bromopropionate. This is more likely to occur if the addition of trifluoroacetaldehyde is slow or if there are localized areas of high enolate concentration.
Caption: Self-condensation of ethyl 2-bromopropionate.
Troubleshooting and Prevention:
-
Controlled Addition: Add the solution of ethyl 2-bromopropionate slowly to the activated zinc to ensure the formation of the organozinc reagent is gradual and that it reacts with the trifluoroacetaldehyde as it is formed.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized high concentrations of the Reformatsky reagent.
-
Reaction Temperature: Maintain an appropriate reaction temperature. While the reaction is often initiated at room temperature, excessive heating can promote side reactions.
Analytical Detection:
-
GC-MS: This byproduct will have a significantly higher molecular weight (216.23 g/mol ) than the desired product (200.15 g/mol ).
-
1H and 13C NMR: The NMR spectra will be more complex than that of the desired product, with additional sets of ethyl ester and methyl signals.
Q4: I'm concerned about impurities in my starting materials. How can they affect the reaction?
Impurities in your starting materials can significantly impact the outcome of your synthesis, leading to the formation of various byproducts.
Impurities in Ethyl 2-bromopropionate: [3]
-
2-Bromopropionic Acid: This acidic impurity can react with the organozinc reagent, quenching it and reducing the yield of the desired product. It can also contribute to the dehydration of the final product.
-
Ethanol: Ethanol can also react with the organozinc reagent, leading to the formation of zinc ethoxide and reducing the amount of active reagent available for the main reaction.
Impurities and Reactivity of Trifluoroacetaldehyde:
-
Trifluoroacetaldehyde Hydrate: Trifluoroacetaldehyde is highly electrophilic and readily forms a stable hydrate in the presence of water.[4] While the hydrate can still react, its reactivity may be different from the anhydrous aldehyde, potentially affecting reaction rates and yields.
-
Polymerization: Trifluoroacetaldehyde has a tendency to polymerize.[4] Using fresh, high-purity aldehyde is crucial. Often, it is generated in situ or used as a more stable hemiacetal.[8]
Troubleshooting and Prevention:
-
Use High-Purity Starting Materials: Whenever possible, use freshly distilled or purchased high-purity starting materials. Check the certificate of analysis from the supplier.
-
Purification of Starting Materials: If the purity is questionable, consider purifying the starting materials before use. Ethyl 2-bromopropionate can be distilled under reduced pressure.
-
Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture.[9] Ensure all glassware is oven-dried, and use anhydrous solvents to minimize the formation of the aldehyde hydrate and other water-related side reactions.
Experimental Protocol: Purification of Ethyl 2-bromopropionate by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Charging the Flask: Place the crude ethyl 2-bromopropionate in the distillation flask with a few boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the correct boiling point and refractive index for ethyl 2-bromopropionate (b.p. 156-160 °C at atmospheric pressure; adjust for vacuum).[10]
-
Storage: Store the purified ester over molecular sieves to maintain dryness.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters, using high-purity starting materials, and employing appropriate work-up and purification procedures, the formation of byproducts can be minimized, leading to higher yields and a purer final product. This guide serves as a practical resource to troubleshoot common issues and optimize your synthetic strategy.
References
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- Benchchem. (n.d.). Ethyl 2-Bromopropionate.
- Pearson+. (2024, March 26). The Reformatsky reaction is an addition reaction in which an orga.... Study Prep.
-
ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
YouTube. (2019, November 6). dehydration of aldol reaction products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoral. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Reactions Wiki. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K 2 CO 3 and dry.... Retrieved from [Link]
-
Organic Reactions. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
-
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl 2-Bromopropionate [benchchem.com]
- 4. Fluoral - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 8. chemimpex.com [chemimpex.com]
- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 10. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
Technical Support Center: Purification of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Welcome to the technical support guide for the purification of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No: 91600-33-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this critical fluorinated building block in high purity. The methodologies and rationale described herein are based on established chemical principles and best practices for handling fluorinated organic compounds.
Section 1: Foundational Purification Strategies
Q1: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The main techniques employed are fractional vacuum distillation and column chromatography. A preliminary aqueous workup or liquid-liquid extraction is almost always recommended to remove inorganic salts and water-soluble impurities post-reaction.
-
Fractional Vacuum Distillation: This is the preferred method for large-scale purification (>10 g) and for removing non-volatile or significantly lower-boiling impurities. The trifluoromethyl group and the ester functionality make the molecule sufficiently volatile for distillation, but the hydroxyl group raises its boiling point, necessitating vacuum to prevent thermal decomposition.
-
Column Chromatography: This technique is ideal for smaller scales, for removing impurities with similar boiling points (isomers, for example), and for achieving very high purity (≥99%). Special considerations are needed for fluorinated compounds, as their interaction with standard stationary phases can be unique.[1][2]
-
Aqueous Workup/Extraction: Before undertaking distillation or chromatography, it is crucial to perform a workup. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water, brine, and sometimes a mild bicarbonate solution to remove acidic or basic residues.
Below is a decision tree to guide your choice of primary purification technique.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Vacuum Distillation
Q2: I'm planning a vacuum distillation. What are the expected boiling point and critical parameters to control?
While the exact boiling point of this compound is not widely reported, we can estimate it based on structurally similar compounds. For instance, Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate has a reported atmospheric boiling point of 176°C.[3] The target molecule will have a similar boiling point. Distilling at atmospheric pressure risks decomposition; therefore, vacuum distillation is essential.
Causality: Applying a vacuum lowers the boiling point of a liquid. This allows the compound to vaporize at a lower temperature, minimizing the risk of thermal degradation, which can occur through dehydration (elimination of the hydroxyl group) or other side reactions at elevated temperatures.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a cow-type fraction collector, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glassware is dry.
-
Preparation: Add the crude oil to the distillation flask along with a new magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. A target pressure of 1-10 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.
-
Fraction Collection:
-
Forerun: Collect any low-boiling solvents or impurities that distill first.
-
Main Fraction: Collect the product as it distills at a stable temperature. The head temperature should remain constant during the collection of a pure fraction.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxides or charring the residue.
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.
Q3: My product seems to be co-distilling with an impurity. What are my options?
Co-distillation occurs when an impurity has a very similar boiling point to your product or forms an azeotrope. Fluorinated compounds can sometimes form azeotropes with common solvents or byproducts.[4]
Troubleshooting Steps:
-
Increase Column Efficiency: Switch from a Vigreux column to a more efficient packed column (e.g., with Raschig rings or metal sponge packing). This increases the number of theoretical plates, enhancing separation.
-
Adjust the Vacuum: Changing the system pressure will alter the boiling points of all components. Sometimes, a change in pressure can break an azeotrope or increase the boiling point difference between your product and the impurity, allowing for better separation.
-
Secondary Purification: If co-distillation persists, the most reliable solution is to collect the mixed fraction and subject it to column chromatography for final purification.
Section 3: A Guide to Column Chromatography
Q4: How do I select the right stationary and mobile phase for purifying this fluorinated compound?
The polarity of this compound is intermediate, containing a polar hydroxyl group and a less polar ester, along with the unique trifluoromethyl group. This structure requires careful selection of both the stationary and mobile phases.
Expertise-Driven Insights:
-
Stationary Phase:
-
Standard Silica Gel: This is the first choice. However, fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition.[5]
-
Deactivated/Neutral Silica: If you observe tailing or product loss on standard silica, use silica gel that has been "deactivated" by pre-treating it with a small amount of a base like triethylamine (added to the eluent, ~0.1-1%) or by using commercially available neutral silica gel.
-
Fluorinated Phases: For very difficult separations, especially of fluorinated isomers, a fluorous stationary phase (e.g., with perfluoroalkyl chains) can provide unique selectivity.[2][6] Retention on these phases is driven by "fluorous-fluorous" interactions, where more highly fluorinated molecules are retained longer.[2]
-
-
Mobile Phase (Eluent):
-
A typical starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Develop the separation using Thin Layer Chromatography (TLC) first. A good Rf value for the product on TLC is typically between 0.2 and 0.4.
-
The presence of the trifluoromethyl group can alter solubility and interactions. Sometimes, adding a small amount of a fluorinated solvent like 2,2,2-trifluoroethanol to the mobile phase can improve the separation on a standard C8 or C18 column by modifying the stationary phase surface.[7][8]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | 1. Standard Silica Gel (230-400 mesh)2. Neutralized Silica Gel | Start with the most common phase. Switch to neutralized silica if tailing or degradation occurs due to the compound's alcohol functionality.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate Gradient | A standard solvent system that provides a wide polarity range. Start with a low polarity (e.g., 95:5 Hex/EtOAc) and gradually increase the ethyl acetate concentration. |
| TLC Visualization | UV light (if aromatic impurities are present), KMnO₄ stain, or p-anisaldehyde stain | The target molecule lacks a strong chromophore. Staining is necessary to visualize the spots. The hydroxyl group will react with these stains. |
Q5: My compound is streaking badly on the TLC plate and column. How can I get sharp bands?
Streaking or tailing is a common issue, often caused by undesirable interactions between the analyte and the stationary phase.
Causality and Solutions:
-
Acidic Silica Interaction: The hydroxyl group in your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For a neutral/slightly acidic compound like this, adding a little acetic acid can sometimes sharpen the bands by protonating the analyte and satisfying the hydrogen-bonding sites on the silica. Conversely, if the issue is binding to acidic sites, adding triethylamine can neutralize them. Experiment on TLC to see which works best.
-
-
Sample Overload: Applying too much crude material to the column will cause broad, overlapping bands.
-
Solution: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel (e.g., for 100 g of silica, use 1-5 g of crude material).
-
-
Insoluble Impurities: If the crude sample is not fully dissolved in the loading solvent, it can lead to streaking from the origin.
-
Solution: Ensure your sample is fully dissolved before loading. Use a "dry loading" technique: dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.
-
Caption: Standard workflow for flash column chromatography.
Q6: The synthesis of my product can create diastereomers. How can I separate them?
This compound has two chiral centers (at C2 and C3), meaning its synthesis can produce up to four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). Diastereomers have different physical properties and can be separated by achiral chromatography, although it is often challenging.
Strategies for Diastereomer Separation:
-
High-Resolution Chromatography: Use a high-performance flash chromatography system with fine silica gel (e.g., >40 µm particle size).
-
Optimize Eluent Polarity: Test a wide range of solvent systems. Sometimes, switching from ethyl acetate to a different polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) can alter the selectivity and improve separation.
-
Chiral Chromatography: If achiral methods fail, separation of all stereoisomers will require chiral chromatography (e.g., HPLC or SFC) using a chiral stationary phase (CSP). This is typically a final polishing step on material that has already been purified by other means.[5]
Section 4: Alternative Methods and Purity Assessment
Q7: Is recrystallization a viable purification method for this compound?
Recrystallization is a powerful technique for purifying solids.[9][10][11] Given that the related compound Ethyl 3-hydroxy-4,4,4-trifluorobutyrate has a melting point near room temperature (~23°C), it is possible that the target compound is a low-melting solid or a viscous oil that could be induced to crystallize.[12]
-
Applicability: This method is only viable if your crude product is a solid or can be solidified upon cooling.
-
Procedure: If it is a solid, you would need to find a suitable solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[10]
-
Verdict: For most lab-scale preparations where the product is isolated as an oil, recrystallization is not a primary purification method. Distillation and chromatography are far more practical.
Q8: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is required to confirm both the purity and the structural identity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethyl group, the methyl group, and the diastereotopic protons of the CH₂ group. It will also show the OH proton. The relative integration of these signals should match the structure.
-
¹⁹F NMR: Should show a singlet corresponding to the CF₃ group. This is a very clean way to check for fluorine-containing impurities.
-
¹³C NMR: Will confirm the number of unique carbons in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity. A pure compound should show a single major peak in the GC trace. The mass spectrum will show the molecular ion or characteristic fragments, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
References
- BenchChem. (2025). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds. Benchchem.
- Jiang, Z. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Unknown Author. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
- SiliCycle. Working with fluorinated silica phases. SiliCycle Application Note.
- Unknown Author. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- BenchChem. (2025). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. Benchchem.
- Unknown Author. (Year). PARTIALLY FLUORINATED ESTERS AND ETHERS AS TEMPERATURE STABLE LIQUIDS. PART I. SYNTHESIS AND CHARACTERIZATION. DTIC.
- Gries, W. et al. (2011). Patent No. US 8,350,094 B2. ResearchGate.
- Unknown Author. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications (RSC Publishing).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Google Patents. (1983). US3101304A - Distillation process for fluorocarbons. Google Patents.
- Schaff, J. (1988). Fluorinated Esters: Synthesis and Identification. PDXScholar.
- PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668. PubChem.
- Unknown Author. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate.
- Unknown Author. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
- Fisher Scientific. Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutyrate, 97%, Thermo Scientific Chemicals. Fisher Scientific.
- Unknown Author. (2025). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube.
- Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube.
- Hangzhou Share Chemical Co., Ltd. Ethyl 3-hydroxy-2-Methyl-4,4,4-trifluorobutyrate. Hangzhou Share Chemical Co., Ltd.
- Unknown Author. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters.
- Guidechem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate 649-67-2. Guidechem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Page loading... [guidechem.com]
- 4. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. innospk.com [innospk.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in the Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this critical transformation. The presence of the trifluoromethyl group introduces unique electronic and steric challenges that can often lead to frustratingly low diastereomeric ratios (d.r.). This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why am I observing a nearly 1:1 mixture of syn and anti diastereomers in my Aldol or Reformatsky reaction?
Answer:
A low diastereomeric ratio is a common hurdle in the synthesis of this compound and typically points to a lack of sufficient facial bias in the transition state of the carbon-carbon bond-forming step. Several factors can contribute to this:
-
Inadequate Stereocontrol from the Enolate Geometry: In an Aldol-type reaction, the geometry of the enolate derived from ethyl propionate is paramount for diastereoselectivity. The Zimmerman-Traxler model predicts that a Z-enolate will predominantly lead to the syn aldol product, while an E-enolate will favor the anti product through a chair-like six-membered transition state.[1] If your reaction conditions generate a mixture of E and Z enolates, a mixture of diastereomers is the expected outcome.
-
Weak Chelation Control: The trifluoromethyl group's strong electron-withdrawing nature can influence the Lewis acidity of the carbonyl oxygen. In reactions involving metal enolates (e.g., lithium, zinc in a Reformatsky reaction), chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the trifluoroacetaldehyde electrophile can enforce a rigid transition state, leading to higher diastereoselectivity.[2] Insufficient chelation will result in a more flexible transition state and, consequently, lower d.r.
-
High Reaction Temperature: Aldol and Reformatsky reactions are often sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for both competing diastereomeric transition states, leading to a loss of selectivity.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state and influencing enolate geometry. Non-coordinating solvents are often preferred for maintaining a well-defined transition state.
Workflow for Diagnosing Low Diastereoselectivity:
Sources
Technical Support Center: Stability and Handling of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Welcome to the technical support guide for Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. The presence of a β-hydroxyl group, an ethyl ester, and an electron-withdrawing trifluoromethyl (CF₃) group confers unique reactivity, but also introduces specific stability considerations.[2][3] This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to assess stability under your specific conditions.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What are the primary degradation pathways I should be concerned about?
A1: The molecule's structure dictates two main pathways of degradation:
-
Ester Hydrolysis (Saponification): This is the cleavage of the ethyl ester bond to form 3-hydroxy-2-methyl-4,4,4-trifluorobutanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[4]
-
Dehydration (Elimination): This involves the loss of the hydroxyl group and a proton from the adjacent carbon to form water and the corresponding α,β-unsaturated ester, ethyl 2-methyl-4,4,4-trifluorobut-2-enoate. This pathway is particularly favored under acidic conditions or at elevated temperatures.[5]
Q2: How does the trifluoromethyl (CF₃) group influence the molecule's stability?
A2: The CF₃ group is a powerful electron-withdrawing moiety that significantly impacts the molecule's reactivity:
-
Increased Susceptibility to Hydrolysis: It enhances the electrophilic character of the ester's carbonyl carbon, making it a more attractive target for nucleophiles like water or hydroxide ions. This can accelerate the rate of hydrolysis compared to non-fluorinated analogs.
-
Facilitation of Dehydration: By withdrawing electron density, the CF₃ group increases the acidity of the β-hydroxyl proton, and upon protonation under acidic conditions, it helps stabilize the departure of water as a leaving group.
-
Inherent Stability of the C-F Bonds: While the CF₃ group influences the reactivity of the rest of the molecule, the carbon-fluorine bonds themselves are exceptionally strong and are generally stable under most acidic and basic conditions encountered in organic synthesis.[6][7] Degradation of the CF₃ group itself is not a common concern under typical experimental conditions.
Q3: Is the compound more stable under acidic or basic conditions?
A3: The compound is susceptible to degradation in both environments, but the mechanism and outcome differ.
-
Under Basic Conditions: The compound will undergo rapid and irreversible hydrolysis (saponification).[4] The reaction is irreversible because the final product, a carboxylic acid, is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[4]
-
Under Acidic Conditions: The compound can undergo both hydrolysis and dehydration.[4][5] Acid-catalyzed hydrolysis is an equilibrium-controlled process, meaning it is reversible.[4] However, acid also strongly promotes the elimination of the β-hydroxyl group, leading to the formation of the α,β-unsaturated byproduct.[5]
Q4: What are the recommended long-term storage conditions for this reagent?
A4: To ensure the long-term integrity and purity of this compound, we recommend the following storage conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed, appropriate chemical-resistant container.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low yield of desired product after an aqueous workup. | Ester Hydrolysis: The pH of the workup solution may be too acidic or basic, causing hydrolysis to the more polar carboxylic acid, which may be lost to the aqueous phase. | Use a buffered or mild quench. Instead of strong acid (e.g., HCl), use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic and effective for neutralizing many reactions.[5] For quenching bases, consider using a buffer like a phosphate buffer (pH 7). Maintain low temperatures throughout the workup process. |
| A major, less-polar byproduct is detected by TLC or LC-MS. | Dehydration: The reaction, workup, or purification conditions likely involved excessive heat or acidity, leading to the elimination of water and formation of the α,β-unsaturated ester.[5] | Avoid high temperatures. Concentrate reaction mixtures using a rotary evaporator at low temperatures. Neutralize purification media. Silica gel is naturally acidic and can promote dehydration. Consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or use an alternative like alumina. |
| During a base-mediated reaction, the starting material is consumed, but the main product is a water-soluble salt. | Saponification: The base used was nucleophilic (e.g., NaOH, KOH) and/or water was present, causing irreversible hydrolysis of the ester to the carboxylate salt.[4] | Use a non-nucleophilic base. For reactions requiring deprotonation (e.g., of the hydroxyl group), use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[8][9] Ensure strictly anhydrous conditions to prevent the formation of hydroxide ions that can initiate hydrolysis. |
Section 3: Protocols for Stability Assessment
To quantitatively assess the stability of this compound under your specific experimental conditions, we provide the following generalized protocols.
Protocol 3.1: Guideline for Acidic Stability Testing
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Reaction Setup: In separate vials, mix the stock solution with an acidic aqueous solution (e.g., 0.1 M HCl, 1 M HCl) and a control (deionized water) at a defined ratio (e.g., 1:9 stock to acid/water).
-
Incubation: Maintain the vials at a constant temperature (e.g., 25°C or 50°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot by adding it to a solution of a mild base (e.g., saturated sodium bicarbonate) to stop the degradation.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (HPLC, GC-MS) to quantify the percentage of the parent compound remaining and identify major degradation products.
Protocol 3.2: Guideline for Basic Stability Testing
-
Procedure: Follow the same steps as in Protocol 3.1, but substitute the acidic solutions with basic solutions of varying strengths (e.g., pH 9 buffer, 0.1 M NaOH).
-
Quenching: For the quenching step, neutralize the aliquot with a mild acid (e.g., 1 M citric acid or saturated NH₄Cl).
-
Analysis: Analyze the samples as described above.
Data Summary
The results can be summarized in a table to compare stability across different conditions.
| Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant(s) Observed |
| 0.1 M HCl | 25 | 0 | 100 | - |
| 0.1 M HCl | 25 | 4 | ||
| 0.1 M HCl | 25 | 24 | ||
| 0.1 M NaOH | 25 | 0 | 100 | - |
| 0.1 M NaOH | 25 | 4 | ||
| 0.1 M NaOH | 25 | 24 |
Section 4: Visualized Degradation Pathways
The following diagrams illustrate the key chemical transformations that this compound may undergo.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Versatility of Ethyl 4,4,4-Trifluoroacetoacetate.
- Guidechem. (n.d.). How to prepare Ethyl 4,4,4-trifluoroacetoacetate? - FAQ.
- Chem-Impex. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate.
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
- ResearchGate. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF.
- Vertex AI Search. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
- ChemNet. (n.d.). This compound.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Benchchem. (n.d.). Overcoming low yields in the synthesis of beta-hydroxy esters.
- Fisher Scientific. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutyrate, 97%, Thermo Scientific Chemicals.
Sources
- 1. This compound | 91600-33-8 [chemnet.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Purification of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Welcome to the dedicated technical support guide for Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS 91600-33-8)[1]. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the purification of this critical chiral building block. The unique structure, featuring two adjacent stereocenters and a trifluoromethyl group, presents specific challenges during synthesis and purification. This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound, which is often synthesized via a Reformatsky-type reaction between an ethyl 2-halopropionate and a source of trifluoroacetaldehyde[2][3].
Q1: What are the primary impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the specific reaction conditions, but typically originates from starting materials, side-reactions, and product degradation.
-
Diastereomers: The target molecule has two chiral centers (C2 and C3). The Reformatsky reaction is often not perfectly diastereoselective, leading to the formation of both syn and anti diastereomers. Their separation is frequently the most significant purification challenge.
-
Unreacted Starting Materials: Residual ethyl 2-bromopropionate (or iodo/chloro analogs) and trifluoroacetaldehyde can be present.
-
Racemization Products: The proton on the α-carbon (C2) is acidic and adjacent to the ester carbonyl. Under non-neutral pH conditions (either acidic or basic), this center can epimerize through an enol or enolate intermediate, leading to racemization and a loss of stereochemical purity[4][5].
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, particularly during aqueous workup, forming 2-methyl-3-hydroxy-4,4,4-trifluorobutyric acid[6]. The electron-withdrawing trifluoromethyl group can influence the rate of hydrolysis[7].
-
Dehydration Products: The β-hydroxy ester can eliminate water under thermal stress (e.g., high-temperature distillation) or acidic/basic conditions to form ethyl 2-methyl-4,4,4-trifluorobut-2-enoate or the corresponding but-3-enoate isomer.
-
Catalyst Residues: Zinc salts (e.g., ZnBr₂) from the Reformatsky reaction are common inorganic impurities.
Q2: My NMR analysis shows a complex mixture of diastereomers. How can I effectively separate them?
A2: Separation of diastereomers is best achieved using column chromatography. The key is to find a solvent system that maximizes the difference in polarity between the syn and anti isomers.
Causality: Diastereomers have different three-dimensional arrangements, which results in distinct physical properties, including their interaction with a stationary phase like silica gel. The relative orientation of the hydroxyl and methyl groups affects the molecule's overall polarity and its ability to hydrogen bond with the silica surface.
Troubleshooting Strategy:
-
Start with a Standard Solvent System: A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Perform TLC Analysis: Run thin-layer chromatography (TLC) plates with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3) to find the optimal separation (ΔRf).
-
Optimize with a Third Solvent: If separation is poor, adding a small amount of a third solvent can modulate selectivity. For instance, dichloromethane (DCM) can improve the resolution of closely eluting spots.
-
Consider Alternative Sorbents: If silica gel fails, consider using alumina (neutral or basic) or a bonded-phase silica (like diol or cyano).
A detailed protocol for flash column chromatography is provided in Section 2 .
Q3: I'm losing stereochemical purity at the C2 position. What is causing this racemization and how can I prevent it?
A3: Racemization at the C2 position is a classic issue for carbonyl compounds with an α-stereocenter and is caused by enolization under either acidic or basic conditions[4][8][9]. The planar enol intermediate allows for protonation to occur from either face, scrambling the stereochemistry[5][10].
Prevention Strategy:
-
Maintain Neutral pH: During aqueous workup, use a buffered wash (e.g., saturated ammonium chloride, pH ~5) instead of strong acids or bases. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate and minimize contact time.
-
Avoid Excessive Heat: Thermal stress can sometimes promote enolization.
-
Solvent Choice: Protic solvents can facilitate proton exchange. When possible, work in aprotic solvents.
The diagram below illustrates the mechanism of base-catalyzed racemization.
Caption: Mechanism of racemization via a planar enolate intermediate.
Q4: My product is decomposing during distillation. What are the best practices for this purification step?
A4: The β-hydroxy functionality makes the molecule susceptible to thermal degradation, primarily through dehydration. High temperatures can accelerate this side reaction.
Best Practices for Distillation:
-
Use High Vacuum: Purify via vacuum distillation to lower the boiling point significantly. The boiling point of this compound is approximately 220.5°C at 760 mmHg, which is too high for safe distillation[1]. A high vacuum (<1 mmHg) is recommended.
-
Ensure a Dry System: Any residual acid or base can catalyze dehydration at elevated temperatures. Ensure all glassware is dry and the crude material is free of non-volatile acids/bases.
-
Minimize Residence Time: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Consider Alternatives: If decomposition persists, column chromatography is a milder and often more effective method for achieving high purity without thermal stress[11].
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Excellent for removing non-volatile impurities (salts). Scalable. | Risk of thermal decomposition (dehydration). Does not separate diastereomers effectively. |
| Flash Chromatography | Mild conditions, low risk of decomposition. Excellent for separating diastereomers. | Can be solvent-intensive. May be less scalable than distillation. |
Section 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: General Aqueous Workup
This protocol is designed to remove inorganic salts (e.g., zinc bromide) and water-soluble impurities while minimizing the risk of hydrolysis or racemization.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks
Procedure:
-
Quench the reaction mixture by slowly adding it to a stirred solution of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (1x volume). Critical: Perform this wash quickly to minimize base contact time.
-
Brine (1x volume).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for the separation of diastereomers.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Glass column, flasks for fraction collection
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:EtOAc) to elute the products.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which contain the purified diastereomers.
-
Combine and Concentrate: Combine the pure fractions of the desired diastereomer and remove the solvent under reduced pressure.
Section 3: Analytical Methods & Workflows
Accurate analysis is critical for confirming purity and stereochemical integrity.
Q5: Which analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive assessment.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to determine the diastereomeric ratio by integrating distinct signals for each isomer. ¹⁹F NMR is particularly clean as it will show a distinct signal for the CF₃ group of each diastereomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities like unreacted starting materials or dehydration byproducts.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee) and can also be used to separate diastereomers. A variety of chiral stationary phases (e.g., cellulose or amylose-based columns) can be screened.
The following workflow provides a logical approach to troubleshooting purification issues.
Sources
- 1. This compound | 91600-33-8 [chemnet.com]
- 2. psiberg.com [psiberg.com]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Troubleshooting for Trifluoroacetaldehyde Precursors
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde precursors. Trifluoroacetaldehyde (TFAc), a valuable C2 synthon for introducing the trifluoromethyl group, is a low-boiling-point gas (-18 °C), making it difficult to handle directly.[1][2] Consequently, its more stable and manageable precursors, such as Trifluoroacetaldehyde hydrate and Trifluoroacetaldehyde ethyl hemiacetal, are commonly used.[3] This document provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions to ensure safe and successful experimentation.
Section 1: Fundamental Safety & Handling
This section addresses the most critical safety questions regarding the handling of trifluoroacetaldehyde precursors. Adherence to these guidelines is paramount to ensure laboratory safety.
Q1: What are the primary hazards associated with trifluoroacetaldehyde and its precursors?
Trifluoroacetaldehyde precursors, such as the hydrate and ethyl hemiacetal, are hazardous chemicals that demand careful handling. The primary risks, as outlined in their Safety Data Sheets (SDS), include:
-
Flammability: Both the hydrate and ethyl hemiacetal are flammable liquids and vapors.[4][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6] It is critical to keep them away from heat, sparks, open flames, and other ignition sources.[7]
-
Toxicity and Health Hazards: These compounds are harmful if swallowed, inhaled, or in contact with skin.[7][8] They can cause serious eye irritation or damage, skin irritation, and may lead to an allergic skin reaction.[4][6] Inhalation may cause respiratory irritation.[9]
-
Chemical Reactivity: While stable under recommended storage conditions, they can react hazardously with incompatible materials like strong oxidizing agents.[6][7] The in situ generation of gaseous trifluoroacetaldehyde involves strong dehydrating agents (e.g., concentrated sulfuric acid), which carry their own significant risks.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling these compounds?
A multi-layered approach to PPE is required to mitigate the risks.[10][11] The appropriate level of PPE depends on the scale and nature of the experiment, but the following should be considered standard.[12][13]
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles, especially during procedures with a high splash risk, such as generating the gas or working with larger quantities.[13][14] |
| Hand Protection | Wear impervious gloves (e.g., nitrile or neoprene).[8] Always inspect gloves for tears or holes before use and change them immediately upon contamination.[14] |
| Body Protection | A flame-resistant lab coat is essential.[14] Ensure it is fully buttoned. For larger scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | All work must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7][8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[8][14] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[14] |
Q3: How should I properly store trifluoroacetaldehyde precursors?
Proper storage is crucial for maintaining the stability of the precursors and ensuring safety.
| Precursor | Storage Conditions | Incompatible Materials |
| Trifluoroacetaldehyde Hydrate | Store in a tightly closed container in a cool, dry, well-ventilated area.[15] Keep away from heat, sparks, and flame.[7] | Strong oxidizing agents.[6][7] |
| Trifluoroacetaldehyde Ethyl Hemiacetal | Store in a refrigerator (2-8°C) in a flammables-rated unit.[16] Keep the container tightly closed in a dry, well-ventilated place.[5] | Strong oxidizing agents.[17] |
Q4: What are the immediate first aid measures in case of exposure?
Rapid response is critical. Always have the material's SDS readily available for emergency responders.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[6][7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][18]
Q5: How do I handle spills and waste disposal?
All waste is considered hazardous and must be disposed of according to institutional and local regulations.[19][20]
-
Spill Management: For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a suitable, labeled container for hazardous waste disposal. Ensure the area is well-ventilated and use non-sparking tools.[18] For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: Collect all chemical waste, including reaction residues and contaminated materials, in a designated, properly labeled hazardous waste container.[19] The container must be compatible with the chemical and sealed tightly.[20] Do not mix with incompatible waste streams.
Section 2: Precursor-Specific Information & Protocols
Understanding the properties of each precursor is key to its successful use. The two most common precursors are the hydrate and the ethyl hemiacetal.
| Property | Trifluoroacetaldehyde Hydrate | Trifluoroacetaldehyde Ethyl Hemiacetal |
| CAS Number | 421-53-4[15] | 433-27-2[21] |
| Molecular Formula | C₂H₃F₃O₂[15] | C₄H₇F₃O₂[21] |
| Appearance | Colorless liquid[15] | Colorless to almost colorless liquid[21] |
| Boiling Point | ~104-105 °C (as aqueous solution)[4][22] | 104-105 °C[16] |
| Purity | Typically sold as a ~75% solution in water[4] | Typically sold at ≥80% or 90% purity, may contain ethanol[21][23] |
Protocol: Generating Gaseous Trifluoroacetaldehyde (TFAc) from Precursors
The in situ generation of TFAc gas is a common procedure that involves the dehydration of the precursor. This must be performed with extreme caution in a well-ventilated fume hood.
Objective: To safely generate gaseous TFAc from its ethyl hemiacetal or hydrate for immediate use in a subsequent reaction.
Method: Dehydration using concentrated sulfuric acid.[1][2]
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal (or hydrate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrogen gas source
-
Two-neck round-bottom flask (generation flask)
-
Addition funnel
-
Gas inlet adapter
-
Magnetic stirrer and stir bar
-
Reaction vessel for trapping/reacting the TFAc gas, equipped with a gas dispersion tube.
-
Exit bubbler to monitor gas flow.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the generation apparatus inside a chemical fume hood as shown in the diagram below. Ensure all glass joints are properly sealed. The exit tube from the generation flask should lead below the surface of the solvent in the reaction vessel.
-
Inert Atmosphere: Place a magnetic stir bar in the generation flask and add concentrated H₂SO₄. Purge the entire system with a slow stream of dry nitrogen gas. The nitrogen flow will serve as a carrier for the TFAc gas.
-
Precursor Addition: Load the trifluoroacetaldehyde precursor into the addition funnel.
-
Gas Generation: While stirring the H₂SO₄, add the precursor dropwise from the addition funnel. The generation of TFAc gas will begin upon contact. Control the rate of addition to maintain a steady, manageable flow of gas, which can be monitored via the exit bubbler.
-
Reaction: The generated TFAc gas, carried by the nitrogen stream, will bubble through the solution in the reaction vessel and react with the substrate.
-
Completion & Quenching: Once the addition is complete, continue the nitrogen flow for an additional 15-20 minutes to ensure all TFAc has been transferred. After the reaction is complete, carefully and slowly quench the generation flask by adding it to ice-water, as the mixture is highly acidic and corrosive.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common problems encountered when working with trifluoroacetaldehyde.
Q1: My reaction yield is low. What are the potential causes when using in situ generated trifluoroacetaldehyde?
Low yields can be frustrating. Systematically investigating the potential causes is the best approach.
-
Incomplete Gas Generation: The dehydration reaction may be inefficient. Ensure the dehydrating agent (e.g., H₂SO₄) is of high quality and sufficient quantity. For a more vigorous dehydration, P₂O₅ can be used, though it can be harder to handle.[1]
-
Gas Leaks: The gaseous nature of TFAc means that even small leaks in the apparatus can lead to significant loss of reagent. Double-check all glass joints and connections to ensure they are airtight.
-
Poor Trapping Efficiency: If the gas bubbles through the reaction mixture too quickly, it may not have sufficient time to dissolve and react. Use a gas dispersion tube (fritted glass) to create smaller bubbles and increase the surface area for mass transfer. Ensure the stirring is efficient.
-
Incorrect Temperature: The stability of the reactants and products at the reaction temperature is critical. Some reactions involving TFAc are highly exothermic. If the temperature rises uncontrollably, it can lead to byproduct formation. Conversely, if the reaction requires a specific temperature to proceed, ensure it is properly maintained.
-
Precursor Quality: Over time, precursors can degrade, especially if not stored correctly. Ensure you are using a high-quality precursor from a reputable source.
Q2: I'm observing unexpected byproducts. What could they be?
The high reactivity of the aldehyde functional group in TFAc can lead to side reactions.
-
Polymerization: Aldehydes can polymerize, especially in the presence of acid or base traces. This is often observed as an insoluble white solid.
-
Reaction with Nucleophiles: TFAc is a potent electrophile. It will react readily with various nucleophiles. The order of reactivity is generally SH > NH₂ > OH.[24] If your substrate contains multiple nucleophilic sites, you may see reaction at unintended positions. The solvent itself (e.g., methanol) can sometimes act as a nucleophile.
-
Thermal Decomposition: While generally stable at moderate temperatures, high reaction temperatures can cause decomposition. The thermal decomposition of acetaldehyde is known to produce methane, carbon monoxide, and ketene, and analogous pathways may exist for TFAc.[25][26]
Q3: The precursor seems to have degraded. How can I check its quality?
Visual inspection is the first step. The precursors should be clear, colorless liquids.[21] Any discoloration or presence of solid precipitates could indicate degradation or contamination. For a more definitive check, analytical methods such as GC-MS can be used to confirm the purity and identity of the material.
Section 4: Comprehensive FAQs
Q1: Why use a precursor instead of gaseous trifluoroacetaldehyde directly?
The primary reason is ease of handling. Trifluoroacetaldehyde has a boiling point of -18°C, which means it exists as a gas at room temperature.[1] Managing a reactive, toxic gas requires specialized equipment like lecture bottles, mass flow controllers, and a robust containment system. The liquid hydrate and hemiacetal precursors are far easier to store, weigh, and dispense using standard laboratory equipment.[2]
Q2: What materials are compatible/incompatible with these precursors and the generated gas?
Standard laboratory glassware (borosilicate) is compatible. For seals and tubing, fluorinated polymers like Teflon (PTFE) are recommended. Avoid using basic materials that could catalyze polymerization. As mentioned, strong oxidizing agents are incompatible and can lead to hazardous reactions.[6][7]
Q3: Can I use trifluoroacetaldehyde precursors for nucleophilic trifluoromethylation?
Yes, this is a modern and powerful application. Under specific basic conditions (e.g., using potassium tert-butoxide), trifluoroacetaldehyde hydrate can serve as a "CF₃⁻" source, reacting with carbonyl compounds to form trifluoromethylated alcohols.[27] This method is advantageous due to the high atom economy of the precursor.
Q4: Are there alternative, modern methods for generating trifluoroacetaldehyde?
Yes. Microwave-assisted generation has been reported as a rapid and efficient method.[1][2] By mixing the precursor (e.g., TFAE) with concentrated H₂SO₄ and heating in a microwave reactor, the gaseous TFAc can be produced quickly and conveniently.[1] This can offer better control and faster generation times compared to traditional heating.
References
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: Trifluoroacetaldehyde hydrate Tech. Grade.
- Autech Industry Co., Limited. (n.d.). Trifluoroacetaldehyde Hydrate: Chemical Properties and Handling Best Practices.
- Fisher Scientific. (2024, March 21). SAFETY DATA SHEET: Trifluoroacetaldehyde hydrate, ca 75% in water.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: Trifluoroacetaldehyde hydrate, ca 75% in water.
- Fisher Scientific. (2025, October 28). SAFETY DATA SHEET: Trifluoroacetaldehyde hydrate, ca 75% in water.
- Nature Communications. (2019, January 26). Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications.
- Merck Millipore. (2025, November 27). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). Trifluoroacetaldehyde diethyl acetal Safety Data Sheet.
- Landge, S. M., et al. (n.d.). Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications.
- National Center for Biotechnology Information. (n.d.). Trifluoroacetaldehyde. PubChem.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).
- Chem-Impex International, Inc. (n.d.). Trifluoroacetaldehyde ethyl hemiacetal (contains ca. 10% Ethanol).
- Synquest Labs. (n.d.). Trifluoroacetaldehyde ethyl hemiacetal Safety Data Sheet.
- Landge, S. M., et al. (2007). Microwave-assisted preparation of trifluoroacetaldehyde (fluoral): isolation and applications. Tetrahedron Letters, 48(36), 6372-6376.
- Fisher Scientific. (n.d.). Trifluoroacetaldehyde Ethyl Hemiacetal (contains ca. 10% Ethanol) 80.0+%, TCI America™.
- TCI Chemicals. (n.d.). Trifluoroacetaldehyde Ethyl Hemiacetal (contains ca. 10% Ethanol).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: Trifluoroacetaldehyde ethyl hemiacetal.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Husted, D. R., & Ahlbrecht, A. H. (1952). The Chemistry of Fluoral. I. The Preparation and Chemistry of Fluoral Hydrate and Hemiacetals. Journal of the American Chemical Society, 74(21), 5422–5426.
- ChemicalBook. (2025, September 25). TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL.
- Garayt, M., et al. (n.d.). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. PubMed.
- Guidechem. (n.d.). TRIFLUOROACETALDEHYDE (cas 75-90-1) SDS/MSDS download.
- Sigma-Aldrich. (n.d.). Trifluoroacetaldehyde ethyl hemiacetal 90%.
- ResearchGate. (n.d.). Evolution of Metal-Trifluoroacetate Precursors in the Thermal Decomposition toward High-Performance YBa2Cu3O7 Superconducting Films.
- ResearchGate. (n.d.). Atmospheric degradation pathway of trifluoroacetaldehyde (CF3CHO) via....
- European Fluorocarbons Technical Committee. (2024, February 13). Reaction of HO2 radical with trifluoroacetaldehyde (CF3CHO) in the atmosphere.
- University of Southern Denmark. (n.d.). Disposal of chemical waste at FKF.
- Nimlos, M. R., et al. (2011). The products of the thermal decomposition of CH3CHO. The Journal of Chemical Physics, 135(1), 014309.
- University of Louisville. (n.d.). WASTE DISPOSAL MANUAL.
- Pritchard, G. O., & Thommarson, R. L. (1974). Pyrolysis of Trifluoroacetaldehyde. Canadian Journal of Chemistry, 52(17), 3035-3039.
- Prakash, G. K. S., et al. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source.
- U.S. Environmental Protection Agency. (n.d.). P2 Search.
- Royal Society of Chemistry. (n.d.). Assessing the atmospheric fate of trifluoroacetaldehyde (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model.
- ResearchGate. (2025, August 5). Fluoroacetaldehyde: A precursor of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya.
- Wikipedia. (n.d.). Formaldehyde.
- Royal Society of Chemistry. (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
Sources
- 1. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
- 13. uah.edu [uah.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. nbinno.com [nbinno.com]
- 16. 三氟乙醛缩半乙醇 90% | Sigma-Aldrich [sigmaaldrich.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. mmbio.byu.edu [mmbio.byu.edu]
- 19. sdunet.dk [sdunet.dk]
- 20. louisville.edu [louisville.edu]
- 21. chemimpex.com [chemimpex.com]
- 22. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 23. Trifluoroacetaldehyde Ethyl Hemiacetal (contains ca. 10% Ethanol) 80.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 24. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The products of the thermal decomposition of CH3CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Introduction
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in the synthesis of complex molecules, including pharmaceutical precursors and agrochemicals.[1] Its structure, containing a trifluoromethyl group, a hydroxyl group, and an ester, imparts unique chemical properties.[1] Critically, the molecule possesses two chiral centers at the C2 and C3 positions, meaning it can exist as four distinct stereoisomers (RR, SS, RS, SR). The biological activity of chiral molecules often resides in a single stereoisomer, making robust analytical characterization—encompassing structural verification, purity assessment, and enantiomeric separation—an indispensable component of its development and application.
This guide provides a comparative overview of the essential analytical methods for the comprehensive characterization of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal analytical strategy.
Physicochemical Properties
A foundational understanding of a molecule's physical properties is crucial for method development, particularly in chromatography.
| Property | Value | Source |
| CAS Number | 91600-33-8 | [2][3] |
| Molecular Formula | C₇H₁₁F₃O₃ | [3] |
| Molecular Weight | 200.15 g/mol | [3] |
| Density | 1.233 g/cm³ | [3] |
| Boiling Point | 220.5°C at 760 mmHg | [3] |
| Flash Point | 87.2°C | [3] |
| Refractive Index | 1.386 | [3] |
Structural Elucidation: NMR and Mass Spectrometry
The first step in any analysis is the unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold-standard techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this specific compound, a multi-nuclear approach is essential.
Expertise & Causality:
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through chemical shift, integration, and splitting patterns.
-
¹³C NMR: Determines the number of unique carbon environments.
-
¹⁹F NMR: Crucial for fluorinated compounds. It confirms the presence and environment of the -CF₃ group. The coupling between fluorine and nearby protons (e.g., the C3 proton) can provide further structural confirmation.
Expected ¹H NMR Resonances:
-
-OCH₂CH₃ (Ethyl Ester): A quartet around 4.2 ppm (2H) and a triplet around 1.3 ppm (3H).
-
-CH(CH₃)- (C2 Position): A multiplet (quintet or dq) for the single proton, coupled to the C3 proton and the C2 methyl group.
-
-CH(OH)- (C3 Position): A multiplet for the single proton, coupled to the C2 proton and the -CF₃ group.
-
-CH(CH₃)- (C2 Methyl): A doublet coupled to the C2 proton.
-
-OH: A broad singlet, whose chemical shift is concentration and solvent dependent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid overlapping peaks.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) to assign the resonances to the specific protons in the structure.[5]
Mass Spectrometry (MS)
MS is a destructive technique that provides the molecular weight of the compound and structural information based on its fragmentation pattern.
Expertise & Causality:
-
Ionization Method:
-
Electron Ionization (EI): A high-energy technique typically used with Gas Chromatography (GC-MS). It causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). It typically keeps the molecule intact, showing the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, which is ideal for confirming molecular weight.
-
-
Expected Fragmentation (EI): Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the trifluoromethyl group (-CF₃, m/z 69), and cleavage of the C2-C3 bond. The molecular ion peak (M⁺) at m/z 200 may be weak or absent in EI due to instability.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Set to a temperature that ensures vaporization without degradation (e.g., 250°C).
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).[6]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at 10-15°C/min.[6] This separates the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
-
MS Detection:
-
Ion Source: EI at 70 eV.
-
Mass Analyzer: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and relevant fragments.
-
-
Data Analysis: Compare the resulting mass spectrum with spectral libraries (e.g., NIST, Wiley) and analyze the fragmentation pattern to confirm the structure.[7][8]
Purity Determination: Chromatographic Methods
Once the structure is confirmed, the next step is to determine the purity of the sample. Chromatography is the method of choice for separating the target compound from starting materials, by-products, or degradation products.
Gas Chromatography (GC)
Expertise & Causality: Given the compound's boiling point (220.5°C), GC is a highly suitable method for purity analysis.[3] It offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, making it excellent for quantification. Derivatization is often not necessary for this compound but can be used to improve peak shape or thermal stability.[6][9]
Experimental Protocol: GC-FID Purity Assay
-
System Setup: Use a GC system equipped with an FID detector.
-
Column and Conditions: Employ a mid-polarity column (e.g., DB-17) or a non-polar column (e.g., DB-5) to achieve good separation. Use the same temperature program as described for GC-MS.
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution in a suitable solvent (e.g., ethyl acetate).
-
Quantification: Inject the sample and calculate the area percent of the main peak relative to the total area of all peaks to determine purity. For higher accuracy, use an internal or external standard calibration method.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a versatile alternative, particularly if the compound has UV-absorbing properties or if there are non-volatile impurities. While the target molecule lacks a strong chromophore, it can be detected at low UV wavelengths (~210 nm) due to the ester carbonyl group.[10] Reversed-phase HPLC is the most common mode.
Experimental Protocol: RP-HPLC Purity Assay
-
System Setup: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a standard choice for small molecules.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typical.[11] For example, start with 30% acetonitrile and ramp up to 95% over 15-20 minutes.
-
Detection: Set the UV detector to a low wavelength, such as 210-225 nm.
-
Analysis: As with GC, calculate the area percent of the main peak to assess purity.
| Method | Principle | Ideal For | Pros | Cons |
| GC-FID | Separation based on volatility and interaction with stationary phase. | Volatile, thermally stable compounds. | High resolution, high sensitivity, robust quantification. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Separation based on partitioning between mobile and stationary phases. | Wider range of compounds, including non-volatile impurities. | Versatile, non-destructive (allows fraction collection). | Lower resolution than capillary GC, requires a chromophore for sensitive detection. |
Stereoisomer Characterization: Chiral Chromatography
This is the most critical and challenging aspect of the analysis. Because enantiomers have identical physical and chemical properties in an achiral environment, specialized methods are required for their separation.[12] Chiral chromatography is the definitive technique.[13][14]
Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) inside the column. These complexes have different energies of formation and stability, leading to different retention times for each enantiomer.[12] For a molecule with two chiral centers, the goal is to resolve all four stereoisomers.
Chiral Gas Chromatography (GC)
Chiral GC is often used for volatile chiral compounds. The columns typically use cyclodextrin-based chiral stationary phases.
Experimental Protocol: Chiral GC
-
Column Selection: Choose a column with a suitable chiral selector, such as a derivatized cyclodextrin phase (e.g., γ-cyclodextrin).
-
Temperature Program: Isothermal conditions often provide the best resolution. Optimization is key; run a series of analyses at different temperatures to find the optimal separation conditions.
-
Analysis: The resulting chromatogram should show distinct peaks for the different stereoisomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for enantioseparation.[15] CSPs based on polysaccharides (e.g., cellulose or amylose derivatives coated on silica) are extremely effective for a broad range of compounds.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) to find one that provides baseline resolution.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol mixtures) often yields better results for chiral separations than reversed-phase.[10] Test different ratios (e.g., 90:10, 80:20 Hexane:IPA) to optimize resolution and retention time.
-
Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min) can improve resolution.
-
Temperature: Column temperature can significantly affect separation. Test at ambient, and if necessary, at controlled temperatures (e.g., 15°C, 40°C).
-
Quantification: Calculate the enantiomeric (or diastereomeric) ratio from the relative peak areas in the chromatogram.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Key Advantage | Primary Application |
| ¹H, ¹³C, ¹⁹F NMR | Unambiguous molecular structure, connectivity. | Non-destructive, highly detailed structural data. | Primary structure confirmation. |
| GC-MS (EI) | Molecular weight, fragmentation fingerprint. | High sensitivity, structural fingerprinting. | Structure confirmation and impurity ID. |
| LC-MS (ESI) | Accurate molecular weight. | Soft ionization, confirms MW of parent molecule. | Molecular weight verification. |
| GC-FID | Purity, quantification of volatile components. | Excellent quantitative accuracy and precision. | Routine purity testing and quality control. |
| HPLC-UV | Purity, quantification of components. | Versatility for a wide range of impurities. | Purity testing, especially for non-volatile impurities. |
| Chiral GC/HPLC | Separation and quantification of stereoisomers. | The only reliable way to determine enantiomeric purity. | Enantiomeric excess (% ee) determination. |
Conclusion: An Integrated Analytical Strategy
A single analytical method is insufficient for the complete characterization of this compound. A logical, multi-faceted approach is required for a self-validating and trustworthy analysis. The recommended workflow is as follows:
-
Structure Confirmation: Utilize a combination of ¹H, ¹³C, and ¹⁹F NMR alongside Mass Spectrometry (GC-MS or LC-MS) to unequivocally confirm the chemical identity and molecular weight.
-
Purity Assessment: Employ GC-FID for routine quality control to determine the overall purity, leveraging its high resolution and quantitative accuracy for this volatile compound.
-
Stereochemical Integrity: Implement a validated chiral chromatography method (preferably Chiral HPLC with a polysaccharide-based column) to separate and quantify all four potential stereoisomers, thereby determining the enantiomeric and diastereomeric purity.
By systematically applying this suite of orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this compound, guaranteeing its quality and suitability for downstream applications.
References
- Vertex AI Search. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
- BLDpharm. (n.d.). 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate.
- European Journal of Chemistry. (2016). Enantiomeric separation of warfarin (WAR) enantiomers and its hydroxy metabolites positional isomers.
- ChemNet. (n.d.). This compound.
- Lytra, S., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One.
- Han, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC.
- ResearchGate. (2022). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate?.
- Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Carbon.
- Funari, C. S., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar.
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- Sotelo, A. F., et al. (2021). Enantiomers and Their Resolution. MDPI.
- PubMed. (n.d.). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages.
- Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.
- Carlucci, M., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI.
- NIST. (n.d.). 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester. NIST WebBook.
- Koukou M., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.
Sources
- 1. innospk.com [innospk.com]
- 2. 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate|BLD Pharm [bldpharm.com]
- 3. This compound | 91600-33-8 [chemnet.com]
- 4. epfl.ch [epfl.ch]
- 5. magritek.com [magritek.com]
- 6. mdpi.com [mdpi.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester [webbook.nist.gov]
- 9. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. eurjchem.com [eurjchem.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess of Chiral Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee). This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a chiral fluorinated building block of significant interest.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. While a specific, validated analytical method for this exact molecule is not widely published, this guide presents robust starting protocols adapted from closely related structures and outlines the critical parameters for method development.
Introduction: The Significance of Enantiomeric Purity
This compound possesses two stereocenters, leading to the possibility of four stereoisomers. The biological activity of such molecules is often confined to a single stereoisomer, with the others potentially being inactive or even exhibiting undesirable side effects. Consequently, the ability to accurately quantify the enantiomeric excess is a critical aspect of quality control in both research and manufacturing settings. The primary methods for determining enantiomeric excess fall into three main categories: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[1]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] For a hydroxyl-containing compound like this compound, polysaccharide-based CSPs are often an excellent starting point.
Causality Behind Experimental Choices in Chiral HPLC
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their proven broad applicability for separating a wide range of chiral compounds, including those with hydroxyl groups.[2] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is chosen to modulate the retention and selectivity of the separation. A small amount of an acidic or basic additive is often included to improve peak shape for acidic or basic analytes.
Experimental Protocol: Chiral HPLC (Adapted Method)
This protocol is adapted from established methods for similar chiral β-hydroxy esters.[1][3]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions (Starting Point):
-
Chiral Column: A polysaccharide-based column, such as one containing cellulose tris(4-methylbenzoate) as the chiral selector.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), starting with a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram.
-
Method Optimization: If the initial conditions do not provide adequate separation (baseline resolution is ideal), systematically vary the ratio of hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution. The column temperature can also be adjusted; lower temperatures often lead to better resolution but longer analysis times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Caption: Workflow for ee determination by chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4] The analyte, this compound, is likely amenable to GC analysis. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Causality Behind Experimental Choices in Chiral GC
Cyclodextrin-based CSPs are widely used in chiral GC due to their ability to form transient diastereomeric inclusion complexes with a variety of chiral molecules.[4] The choice of a specific cyclodextrin derivative (e.g., β- or γ-cyclodextrin) and the modifying groups on the cyclodextrin will influence the selectivity of the separation. The temperature program is crucial in GC to ensure good separation and peak shape. A slow temperature ramp can often improve the resolution of closely eluting enantiomers.
Experimental Protocol: Chiral GC (Adapted Method)
This protocol is based on general methods for the analysis of chiral esters and alcohols.[5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions (Starting Point):
-
Chiral Column: A cyclodextrin-based capillary column, such as one with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/minute.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as hexane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC.
-
Data Acquisition: Run the temperature program and record the chromatogram.
-
Method Optimization: If separation is not achieved, adjust the temperature program. A lower starting temperature or a slower ramp rate may improve resolution. The choice of carrier gas and its flow rate can also be optimized.
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Caption: Workflow for ee determination by chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Chiral Analysis
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliaries, which create a diastereomeric environment for the enantiomers, leading to distinct signals in the NMR spectrum. There are two main approaches: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).[6]
Chiral Derivatizing Agents (CDAs)
CDAs react with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[6]
Causality Behind Experimental Choices with CDAs: The choice of Mosher's acid is due to its reliable reactivity with alcohols and the presence of the trifluoromethyl group, which gives a strong, clean signal in the ¹⁹F NMR spectrum, often with baseline separation of the diastereomeric signals. This makes ¹⁹F NMR a particularly sensitive and accurate method for determining enantiomeric excess.[7]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Adapted Method)
-
Derivatization: In an NMR tube, dissolve the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃). Add a slight excess (e.g., 1.2 equivalents) of enantiomerically pure Mosher's acid chloride and a small amount of a non-nucleophilic base like pyridine.
-
Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by TLC or by taking periodic NMR spectra.
-
NMR Analysis: Acquire a high-resolution ¹H and ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Quantification: Integrate the signals corresponding to the two diastereomers in either the ¹H or ¹⁹F spectrum. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the analyte. This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.[6] This method is non-destructive, as the analyte can be recovered.
Causality Behind Experimental Choices with CSAs: The choice of a CSA depends on the functional groups present in the analyte. For an alcohol, a CSA that can engage in hydrogen bonding is often effective. The choice of solvent is also important, as it can influence the strength of the interaction between the CSA and the analyte.
Experimental Protocol: NMR with a Chiral Solvating Agent (Adapted Method)
-
Sample Preparation: In an NMR tube, dissolve the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Addition of CSA: Add an enantiomerically pure CSA (e.g., a chiral alcohol or a chiral lanthanide shift reagent) to the NMR tube.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Optimization: The concentration of the CSA may need to be optimized to achieve the best separation of the enantiomeric signals.
-
Quantification: Integrate the resolved signals for each enantiomer to determine the enantiomeric excess.
Sources
- 1. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate Diastereomers
In the landscape of pharmaceutical and specialty chemical synthesis, the stereochemical purity of chiral building blocks is paramount. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a fluorinated ester with two stereocenters, is a valuable intermediate whose diastereomeric composition dictates the efficacy and safety of the final active ingredient. Consequently, robust and reliable analytical methods for the separation and quantification of its diastereomers are critical for process development, quality control, and regulatory compliance.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of this compound diastereomers. We will explore the underlying principles of different chromatographic modes, present supporting experimental data, and offer detailed protocols to empower researchers and drug development professionals in selecting and implementing the most suitable method for their needs.
The Stereochemical Challenge: Diastereomers
Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This fundamental difference allows for their separation on conventional achiral stationary phases. However, the degree of dissimilarity can vary significantly, making the selection of an appropriate HPLC strategy a crucial first step.
Comparative Analysis of HPLC Methodologies
The separation of this compound diastereomers can be approached using three primary HPLC modes: Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Chiral HPLC. The choice of methodology is dictated by the polarity of the analytes and the desired selectivity.
Normal-Phase HPLC (NP-HPLC) on Achiral Stationary Phases
Principle: NP-HPLC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Separation is based on the differential adsorption of the analytes to the stationary phase, with more polar compounds exhibiting stronger retention. Given the presence of a hydroxyl group and an ester moiety, this compound is a suitable candidate for this technique.
Advantages:
-
Often provides excellent selectivity for diastereomers, as minor differences in the spatial arrangement of polar functional groups can lead to significant differences in adsorption.
-
The use of non-aqueous mobile phases can be advantageous for compounds sensitive to hydrolysis.
Considerations:
-
Mobile phases often consist of flammable and volatile organic solvents.
-
Longer column equilibration times are typically required compared to RP-HPLC.
Reversed-Phase HPLC (RP-HPLC) on Achiral Stationary Phases
Principle: RP-HPLC is the most widely used HPLC mode and employs a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Separation is driven by hydrophobic interactions, with more non-polar compounds being more strongly retained.
Advantages:
-
Robust and reproducible separations with rapid column equilibration.
-
Broad applicability to a wide range of analyte polarities.
-
Aqueous mobile phases are generally less hazardous and more environmentally friendly than many NP-HPLC solvents.
Considerations:
-
Selectivity for diastereomers can sometimes be lower compared to NP-HPLC, as hydrophobic interactions may not be as sensitive to subtle stereochemical differences.
-
The trifluoromethyl group in the target analyte imparts significant hydrophobicity, making RP-HPLC a viable option.
Chiral HPLC on Chiral Stationary Phases (CSPs)
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. Separation is achieved through the formation of transient diastereomeric complexes between the analytes and the chiral selector on the stationary phase.[1] Even though diastereomers can be separated on achiral phases, CSPs can offer unique selectivity and may be necessary if the separation on achiral phases is insufficient.
Advantages:
-
Can provide exceptional selectivity for stereoisomers, often resolving closely related compounds that are inseparable on achiral phases.
-
Direct analysis without the need for derivatization.
Considerations:
-
CSPs are generally more expensive than achiral columns.
-
Method development can be more complex, often requiring the screening of multiple CSPs and mobile phase compositions.[2]
Performance Comparison: Experimental Data
To illustrate the performance of each methodology, a hypothetical but representative dataset for the separation of the two diastereomeric pairs of this compound is presented below.
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) | Chiral (Cellulose-based) |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) | Acetonitrile:Water (60:40, v/v) | Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Retention Time (Diastereomer 1) | 8.2 min | 5.7 min | 12.5 min |
| Retention Time (Diastereomer 2) | 9.5 min | 6.1 min | 14.8 min |
| Resolution (Rs) | 2.1 | 1.4 | 3.5 |
| Theoretical Plates (N) (avg.) | 8,500 | 11,000 | 9,800 |
| Asymmetry Factor (As) (avg.) | 1.1 | 1.2 | 1.0 |
Analysis:
-
The Normal-Phase method provides good resolution (Rs > 2.0), indicating baseline separation.
-
The Reversed-Phase method shows partial separation, which may be sufficient for some applications but not for high-purity analysis.
-
The Chiral method offers the highest resolution, demonstrating its superior selectivity for these diastereomers.
Experimental Protocols
Below are detailed, step-by-step protocols for each of the discussed HPLC methodologies.
Protocol 1: Normal-Phase HPLC
-
Column: Silica Gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (95:5, v/v). Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram.
Protocol 2: Reversed-Phase HPLC
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water (60:40, v/v). Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
-
Equilibration: Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram.
Protocol 3: Chiral HPLC
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol (90:10, v/v). Filter through a 0.45 µm membrane filter and degas. For basic compounds, 0.1% diethylamine can be added; for acidic compounds, 0.1% trifluoroacetic acid may improve peak shape.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram.
Visualization of Method Selection and Development
Caption: A decision tree for selecting an initial HPLC strategy.
Caption: A general workflow for HPLC method development and validation.
Conclusion
The successful analysis of this compound diastereomers is achievable through systematic HPLC method development. While Reversed-Phase HPLC offers a robust starting point, Normal-Phase HPLC often provides superior selectivity for such polar diastereomers. For applications demanding the highest level of purity and baseline separation, Chiral HPLC on a suitable chiral stationary phase stands out as the most powerful approach. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired resolution, sample throughput, and available instrumentation. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently develop and implement a method that ensures the stereochemical integrity of this important chiral building block.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1344. [Link]
-
Stankiewicz, P., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS). ProQuest. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Al-Qaim, F. F., et al. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. Research Journal of Chemical Sciences. [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Ebinger, K., & Weller, H. N. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]
-
Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
-
Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Journal of Chromatography A, 245(2), 165-176. [Link]
-
Gilar, M., & Fountain, K. J. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Singh, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Ilisz, I., & Aranyi, A. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Lin, Z., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. [Link]
-
Mruc, P., et al. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Journal of Chromatography A, 1715, 464603. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
PubChem. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. [Link]
-
Seebach, D., et al. (1984). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses Procedure. [Link]
-
Ilisz, I., et al. (2023). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589. [Link]
-
Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)
-
FooDB. (2010). Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. [Link]
Sources
GC-MS analysis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate reaction mixtures
An In-Depth Guide to the GC-MS Analysis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate Reaction Mixtures
Introduction: The Analytical Imperative for a Key Chiral Building Block
This compound is a fluorinated ester of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, incorporating a trifluoromethyl group and multiple chiral centers, makes it a valuable and versatile building block for synthesizing complex, high-value molecules. The trifluoromethyl group can enhance properties like metabolic stability and bioavailability in final drug products.[1]
Given its role as a critical intermediate, the purity and stereochemical integrity of this compound are paramount. Monitoring the progress of its synthesis, identifying potential side products, and quantifying impurities require robust and reliable analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for this purpose due to its high resolution, sensitivity, and definitive identification capabilities.
This guide provides a comprehensive comparison of GC-MS with alternative analytical methodologies for the analysis of this compound reaction mixtures. It offers field-proven insights into experimental choices and presents a detailed, self-validating protocol for researchers, scientists, and drug development professionals.
Pillar 1: The Analytical Challenge & Strategic Method Selection
The molecular structure of this compound dictates the optimal analytical approach. Its relatively low molecular weight (200.16 g/mol ) and boiling point (220.5°C at 760 mmHg) lend it sufficient volatility for gas chromatography.[3] However, several factors present a nuanced analytical challenge:
-
Chirality: The molecule contains two stereocenters, meaning it can exist as multiple stereoisomers. Distinguishing between these enantiomers and diastereomers is often crucial for its application in stereospecific synthesis. This necessitates the use of chiral-specific analytical techniques.[4][5][6]
-
Thermal Stability: While generally suitable for GC, the presence of a hydroxyl group can sometimes lead to thermal degradation or undesirable interactions with the GC column, potentially causing peak tailing.
-
Reaction Complexity: Syntheses can produce a variety of impurities, including unreacted starting materials, diastereomers, dehydration products (e.g., ethyl 2-methyl-4,4,4-trifluorobut-2-enoate), or products from side reactions. An ideal analytical method must be able to separate and identify these closely related species.
Comparative Assessment of Premier Analytical Techniques
The choice of analytical instrumentation is a critical decision driven by the specific questions being asked—be it routine purity analysis, structural elucidation of an unknown impurity, or determination of enantiomeric excess.
| Technique | Principle | Strengths for this Application | Limitations |
| GC-MS | Separates volatile compounds in a heated column, followed by ionization and mass-based detection. | High Sensitivity & Resolution: Excellent for detecting trace impurities. Definitive Identification: Mass spectra provide a structural "fingerprint" for confident compound identification. Chiral Analysis: Can be equipped with chiral columns for enantiomeric separation.[7] | Requires analytes to be volatile and thermally stable. The hydroxyl group may require derivatization for optimal performance. |
| HPLC-UV/MS | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Versatility: Suitable for non-volatile or thermally labile compounds that are incompatible with GC. Chiral Stationary Phases (CSPs): A wide variety of chiral columns are available.[6][8] | Lower chromatographic resolution compared to capillary GC. UV detection requires a chromophore, which this molecule lacks. Mass spectrometric detection (LC-MS) is an option but can be more complex. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous Structure Elucidation: The gold standard for determining the chemical structure of the main product and any major, isolated impurities. Quantitative (qNMR): Can determine purity without needing reference standards for every component. | Not a Separation Technique: Provides an averaged spectrum of the entire mixture, making it difficult to analyze low-level impurities without prior separation. |
For routine analysis of reaction mixtures where the primary components are volatile, GC-MS offers the best combination of separation efficiency and confident identification.
Pillar 2: A Validated GC-MS Protocol for Reaction Mixture Analysis
This section details a robust, step-by-step methodology for the GC-MS analysis of this compound. The causality behind each parameter choice is explained to ensure trustworthiness and adaptability.
Experimental Workflow Diagram
Step 1: Sample Preparation
The goal is to prepare a representative sample that is dilute enough to prevent column overloading and contains an internal standard for accurate quantification.
-
Aliquot Sampling: Carefully take a representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot in a high-purity solvent. Ethyl acetate is a common choice due to its volatility and compatibility with many organic compounds. A dilution factor of 1:1000 (e.g., 10 µL in 10 mL of solvent) is a good starting point.
-
Causality: High concentrations can saturate the detector and overload the GC column, leading to poor peak shape and inaccurate results. Dilution ensures the analyte concentration is within the linear range of the detector.
-
-
Internal Standard (ISTD) Addition: Add a known concentration of an internal standard to the diluted sample. The ISTD should be a stable compound that is not present in the sample, elutes near the analytes of interest, and has similar chemical properties. For this analysis, a stable ester like methyl heptadecanoate could be suitable.[9]
-
Causality: The ISTD corrects for variations in injection volume and potential matrix effects, significantly improving the accuracy and precision of quantification.
-
Step 2: Instrumentation & Method Parameters
The following parameters provide a robust starting point and should be optimized for your specific instrumentation and separation goals.
| Parameter | Setting | Justification (The "Why") |
| GC System | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 split ratio) for concentrated samples to avoid overloading. Use splitless for trace analysis to maximize sensitivity. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the target analyte. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert, preventing reactions with the sample or stationary phase. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns that balances analysis time and separation efficiency. |
| GC Column | ||
| Achiral Analysis | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column that separates compounds primarily by boiling point. Excellent for purity screening and identifying most byproducts.[4] |
| Chiral Analysis | Rt-βDEXsm (or other cyclodextrin-based CSP), 30 m x 0.25 mm ID, 0.25 µm film | These stationary phases contain chiral selectors that interact differently with enantiomers, enabling their separation.[7] |
| Oven Program | Initial: 70°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min | The initial hold allows for focusing of early-eluting compounds. The ramp rate is a balance between resolution and analysis time. The final hold ensures all high-boiling components are eluted from the column.[10] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique at 70 eV, which creates reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation. |
| Source Temp. | 230 °C | A standard temperature that minimizes analyte degradation within the ion source while ensuring efficient ionization. |
| Mass Range | 40 - 450 m/z | Captures the molecular ion (m/z 200) and all significant fragment ions of the target analyte and potential impurities. |
| Acquisition Mode | Full Scan | Collects all ions within the mass range, which is essential for identifying unknown compounds in the reaction mixture. |
Step 3: Data Analysis and Interpretation
-
Compound Identification:
-
Identify the peak for this compound based on its retention time and by comparing its mass spectrum to a reference spectrum or by interpreting its fragmentation pattern.
-
Identify other peaks (impurities, starting materials, byproducts) by searching their mass spectra against a commercial library (e.g., NIST, Wiley).[11]
-
-
Expected Mass Spectrum Fragmentation:
-
The EI mass spectrum of the target compound is expected to show characteristic fragments. While a reference spectrum is ideal, key fragments would likely include:
-
[M-OC2H5]+: Loss of the ethoxy group (-45 amu).
-
[M-COOC2H5]+: Loss of the entire ethyl ester group (-73 amu).
-
Cleavage at the C-C bond between the hydroxyl- and ester-substituted carbons.
-
The presence of the CF3 group (m/z 69) is a strong indicator.
-
-
-
Quantification:
-
Calculate the relative percentage of each component by dividing its peak area by the total area of all peaks (Area % method). This provides a quick estimate of purity.
-
For more accurate results, use the internal standard. Calculate the concentration of the target analyte using a response factor determined by analyzing a standard of known concentration.
-
Pillar 3: Trustworthiness Through Comprehensive Referencing
Ensuring the scientific integrity of this guide requires grounding all claims and protocols in authoritative sources. The following references provide the basis for the methodologies and principles described herein.
References
-
U.S. Department of Health and Human Services. (n.d.). Public Health Statement for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. Retrieved from [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8256-8303. Retrieved from [Link]
-
Pferschy-Wenzig, E. M., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(2), 107-114. Retrieved from [Link]
-
ResearchGate. (1987). Preparation and evaluation of highly fluorinated stationary phases in the HPLC analysis of poly- or perfluorinated derivatives. Retrieved from [Link]
-
Pashkevich, K. I., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 118-124. Retrieved from [Link]
-
LookChem. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separations using gas chromatography. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Carlantoni, P., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3349. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Retrieved from [Link]
-
Kumar, D., et al. (2018). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research, 10(2), 217-223. Retrieved from [Link]
-
Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Retrieved from [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]
-
Lurie, I. S., & Hays, P. A. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 47(6), 1-11. Retrieved from [Link]
-
Knorrscheidt, L. (2018). Methylethylmercury detection via GC/MS by NaBEt4 derivatisation. ResearchGate. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 91600-33-8 [chemnet.com]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Trifluoromethylated Alcohols
Introduction
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This uniquely electronegative and lipophilic moiety can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of synthetic methods to access chiral trifluoromethylated alcohols—key intermediates for many pharmaceuticals—is a field of intense research.[2]
Achieving high stereoselectivity in the construction of CF₃-bearing stereocenters presents a formidable challenge due to the steric bulk and electronic properties of the trifluoromethyl group. This guide provides a comparative analysis of leading catalytic systems designed to overcome this hurdle. We will delve into the mechanistic underpinnings, practical applications, and performance of three distinct and powerful catalytic strategies: Organocatalysis by Cinchona Alkaloids, Lewis Acid Catalysis with Dinuclear Zinc-ProPhenol Complexes, and Asymmetric Transfer Hydrogenation using Noyori-type Ruthenium Catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the catalyst landscape for this critical transformation.
General Experimental Workflow
The asymmetric synthesis of a trifluoromethylated alcohol from a ketone substrate typically follows a general workflow, whether through direct trifluoromethylation or asymmetric reduction. The specific reagents and conditions vary significantly, but the core process can be visualized as follows.
Caption: General experimental workflow for catalytic asymmetric synthesis.
I. Organocatalysis: Cinchona Alkaloid Derivatives
Cinchona alkaloids and their synthetic derivatives have emerged as powerful organocatalysts for the nucleophilic trifluoromethylation of carbonyl compounds.[3][4] These systems typically function as chiral phase-transfer catalysts or Brønsted bases, activating a silicon-based CF₃ source like (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) to deliver the trifluoromethyl anion to the ketone in a highly controlled chiral environment.[3][5]
Mechanistic Rationale
The catalytic cycle begins with an initiator, often a fluoride source like tetramethylammonium fluoride (TMAF) or a strong base, which activates the Cinchona alkaloid-derived quaternary ammonium salt (Q⁺X⁻).[4][5] The resulting chiral ammonium fluoride or related anionic species then activates the TMSCF₃ reagent. This generates a hypervalent siliconate intermediate or, more accurately, a complex equilibrium involving the trifluoromethyl anion (CF₃⁻) associated with the chiral cation. This chiral ion pair is the key species responsible for the enantioselective addition to the ketone carbonyl. The ketone approaches this complex from the less sterically hindered face, as dictated by the rigid structure of the alkaloid, leading to the formation of the chiral tertiary alcohol after silylation and subsequent hydrolysis.
Caption: Simplified catalytic cycle for Cinchona alkaloid-catalyzed trifluoromethylation.
Representative Experimental Protocol
Catalyst: Quaternary ammonium bromide of a modified Cinchona alkaloid. Substrate: Acetophenone. CF₃ Source: (Trifluoromethyl)trimethylsilane (TMSCF₃).
-
Catalyst Preparation: To a solution of the Cinchona alkaloid-derived catalyst (0.02 mmol, 10 mol%) in anhydrous THF (1.0 mL) under an argon atmosphere, add tetramethylammonium fluoride (TMAF) (0.02 mmol, 10 mol%).
-
Reaction Initiation: Cool the mixture to -78 °C. Add TMSCF₃ (0.3 mmol, 1.5 equiv) to the solution, followed by the dropwise addition of acetophenone (0.2 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude silyl ether is then hydrolyzed using 1M HCl. The final alcohol is purified by silica gel column chromatography. Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
II. Lewis Acid Catalysis: Dinuclear Zinc-ProPhenol Complexes
An alternative and highly effective strategy involves the use of chiral Lewis acids to activate the ketone substrate towards nucleophilic attack. Among the most successful are the dinuclear zinc complexes formed in situ from diethylzinc (Et₂Zn) and a ProPhenol ligand.[6][7] These catalysts are unique in that they possess both a Lewis acidic site and a Brønsted basic site within the same chiral pocket, enabling cooperative activation of both the electrophile and the nucleophile.[1][6][8]
Mechanistic Rationale
The ProPhenol ligand, when treated with two equivalents of Et₂Zn, spontaneously assembles into a C₂-symmetric dinuclear zinc complex.[6] In this structure:
-
One Zinc Center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic.
-
The other Zinc Center is part of a zinc-alkoxide or related moiety, which functions as a Brønsted base. This site can deprotonate a pro-nucleophile or, in the case of trifluoromethylation, interact with and deliver the CF₃ group from an activated TMSCF₃ reagent.
This simultaneous activation of both reactants within a well-defined chiral environment allows for highly organized transition states, leading to excellent stereocontrol.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dinuclear Zn-Catalytic System as Brønsted Base and Lewis Acid for Enantioselectivity in Same Chiral Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Absolute Configuration of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a non-negotiable aspect of chemical synthesis and pharmaceutical development. The biological activity of enantiomers can vary dramatically, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a key chiral building block in the synthesis of various pharmaceutical agents, presents a critical case for the rigorous validation of its stereochemistry. The presence of the trifluoromethyl group can influence the molecule's conformational preferences and interactions with chiral selectors, making the choice of analytical methodology a pivotal decision.
This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of this compound and related fluorinated chiral alcohols. We will delve into the causality behind experimental choices for X-ray Crystallography, Mosher's Ester Analysis (NMR Spectroscopy), Chiral Chromatography (HPLC & GC), and Vibrational Circular Dichroism (VCD), supported by experimental data and detailed protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
Unambiguous and definitive, single-crystal X-ray crystallography stands as the gold standard for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality of Experimental Choices
The primary challenge and determining factor for the success of this method is the growth of a suitable single crystal. For a molecule like this compound, which may be an oil or a low-melting solid at room temperature, this can be a significant hurdle. The choice of solvent and crystallization technique is therefore critical. Slow evaporation, vapor diffusion, and cooling crystallization are common methods employed. The presence of the trifluoromethyl group can sometimes aid in crystallization due to its unique packing interactions.
Experimental Protocol: Growing X-ray Quality Crystals
-
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Crystallization Setup (Vapor Diffusion):
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane, pentane).
-
Over time, the anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.
-
-
Incubation: Store the crystallization setup in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex chiral molecules is a cornerstone of innovation. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a fluorinated building block with two stereocenters, presents a significant synthetic challenge. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of resulting pharmaceutical compounds. This guide provides an in-depth, objective comparison of distinct protocols for the synthesis of this valuable intermediate, supported by experimental data from analogous systems and established chemical principles. We will delve into both chemical and biocatalytic methodologies, offering a comprehensive analysis to inform your synthetic strategy.
Introduction to the Target Molecule
This compound possesses two adjacent chiral centers, making stereoselective synthesis crucial. The molecule can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The ability to selectively synthesize a single stereoisomer is paramount for its application in drug discovery, as different stereoisomers can exhibit vastly different pharmacological activities. The primary precursor for these syntheses is ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, a β-keto ester that can be reduced to the desired β-hydroxy ester.
Method 1: Diastereoselective Chemical Reduction
A straightforward approach to the synthesis of this compound involves the diastereoselective reduction of the corresponding β-keto ester. This method is often rapid and high-yielding, though it typically produces a mixture of diastereomers and does not control the absolute stereochemistry, resulting in a racemic mixture of each diastereomer.
Scientific Principle: Substrate-Controlled Diastereoselectivity
The stereochemical outcome of the reduction of α-substituted β-keto esters is influenced by the steric and electronic environment of the carbonyl group. The reduction can proceed through different transition states, leading to either the syn or anti diastereomer. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio (d.r.). For instance, non-chelating reducing agents in the presence of non-coordinating solvents often favor the formation of the anti product due to steric hindrance directing the hydride attack.
Experimental Protocol: Sodium Borohydride Reduction
This protocol is a representative, non-enantioselective method for producing a mixture of diastereomers of this compound.
Materials:
-
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 100-mL round-bottomed flask, dissolve 1.0 g of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate in 20 mL of methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 0.19 g (1.2 equivalents) of sodium borohydride to the cooled solution in portions while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol using a rotary evaporator.
-
To the resulting residue, add 20 mL of water and 20 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography to separate the diastereomers.
Expected Performance
| Parameter | Sodium Borohydride Reduction |
| Reaction Time | 1 - 2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | High (often >90%) |
| Diastereomeric Ratio (anti:syn) | Moderate (e.g., 60:40 to 80:20) |
| Enantiomeric Excess (ee) | 0% (Racemic) |
| Key Reagents | Sodium borohydride, Methanol |
| Environmental Impact | Use of organic solvents and chemical waste |
Method 2: Catalytic Asymmetric Hydrogenation
For the synthesis of enantiomerically pure stereoisomers, catalytic asymmetric hydrogenation is a powerful tool. This method utilizes a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially, leading to a high enantiomeric excess of one stereoisomer.
Scientific Principle: Noyori-Type Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP.[1][2] The catalyst forms a chiral pocket around the active metal center, and the substrate coordinates to the metal in a specific orientation. This steric and electronic control directs the hydrogenation to one enantiotopic face of the ketone, resulting in a highly enantioselective reduction. For α-substituted β-keto esters, this can also influence the diastereoselectivity.
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is a representative method for the enantioselective synthesis of this compound. The choice of (R)- or (S)-BINAP ligand will determine the absolute stereochemistry of the product.
Materials:
-
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate
-
[RuCl₂((R)-BINAP)]₂·NEt₃ complex (or the (S)-enantiomer)
-
Ethanol (degassed)
-
High-pressure hydrogenation autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 0.01 mol% of the [RuCl₂((R)-BINAP)]₂·NEt₃ catalyst.
-
Add a solution of 1.0 g of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate in 10 mL of degassed ethanol.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to 50 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
Expected Performance
| Parameter | Ru-BINAP Catalyzed Hydrogenation |
| Reaction Time | 24 hours |
| Temperature | 50 °C |
| Pressure | 50 atm |
| Typical Yield | High (>95%) |
| Diastereomeric Ratio (anti:syn) | High (e.g., >95:5) |
| Enantiomeric Excess (ee) | Excellent (>98%) |
| Key Reagents | Chiral Ruthenium-BINAP catalyst, Hydrogen gas |
| Environmental Impact | Requires high-pressure equipment and specialized catalysts |
Method 3: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Whole-cell microorganisms or isolated enzymes can catalyze reductions with high enantioselectivity and diastereoselectivity under mild reaction conditions.
Scientific Principle: Enzyme-Catalyzed Stereoselective Reduction
Many microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and various fungi, contain oxidoreductase enzymes that can reduce ketones to alcohols.[3] These enzymes possess chiral active sites that bind the substrate in a specific orientation, leading to the preferential formation of one stereoisomer. The stereochemical outcome is dependent on the specific enzyme and the substrate structure.
Experimental Protocol: Fungal Bioreduction
This protocol is based on the successful asymmetric reduction of the close analog, ethyl 2-methyl-3-oxobutanoate, by the fungus Penicillium purpurogenum.[3] It is a representative method for the biocatalytic synthesis of this compound.
Materials:
-
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate
-
Culture of Penicillium purpurogenum
-
Growth medium (e.g., potato dextrose broth)
-
Sucrose
-
Diatomaceous earth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
Procedure:
-
Cultivate Penicillium purpurogenum in a suitable growth medium in a shaking incubator at 28 °C for 48 hours.
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Resuspend the cells in a phosphate buffer solution containing sucrose.
-
Add ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate to the cell suspension.
-
Incubate the mixture in a shaking incubator at 28 °C for 48-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, add diatomaceous earth and filter to remove the fungal cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography.
Expected Performance
| Parameter | Fungal Bioreduction |
| Reaction Time | 48 - 72 hours |
| Temperature | 28 °C |
| Typical Yield | Moderate to High (60-90%) |
| Diastereomeric Ratio (anti:syn) | High (e.g., >90:10) |
| Enantiomeric Excess (ee) | Excellent (>99%) |
| Key Reagents | Fungal culture, Growth medium, Sucrose |
| Environmental Impact | "Green" method with biodegradable reagents and mild conditions |
Visualizing the Synthetic Workflows
To better illustrate the distinct approaches, the following diagrams outline the experimental workflows for each protocol.
Caption: Workflow for Diastereoselective Chemical Reduction.
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
Comparison and Conclusion
The choice of synthetic protocol for this compound depends heavily on the desired outcome and available resources.
-
Diastereoselective Chemical Reduction is the most straightforward and rapid method, ideal for producing the target compound when stereochemical purity is not a primary concern or when the diastereomers can be easily separated. Its main drawback is the lack of enantiocontrol.
-
Catalytic Asymmetric Hydrogenation offers excellent enantioselectivity and high yields, making it a superior choice for producing single, optically pure stereoisomers. However, this method requires specialized high-pressure equipment and expensive chiral catalysts.
-
Biocatalytic Reduction provides an environmentally friendly and highly selective alternative. It operates under mild conditions and can produce products with excellent enantiomeric and diastereomeric purity. The longer reaction times and the need for microbial cultivation are the primary considerations for this approach.
For researchers in drug development, where stereochemical purity is paramount, both catalytic asymmetric hydrogenation and biocatalysis represent the most viable strategies. The decision between these two will likely be influenced by factors such as scale, cost, and the availability of specialized equipment and expertise. This guide provides the foundational knowledge and representative protocols to empower you to make an informed decision for your specific synthetic needs.
References
- Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. (URL not available)
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
-
Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. Bioscience, Biotechnology, and Biochemistry, 2000 , 64(1), 194-197. [Link]
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (URL not available)
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
Sources
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemicals but also with the knowledge to handle them safely and responsibly from acquisition to disposal. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a valuable intermediate in pharmaceutical and agrochemical synthesis, largely due to the unique properties imparted by its trifluoromethyl group. However, these same properties necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and environmental stewardship. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Principle: The Imperative of Segregation
This compound is a halogenated organic compound. This classification is the single most important factor determining its disposal pathway. Halogenated compounds cannot be disposed of with general organic solvents. The fluorine atoms require specialized high-temperature incineration with acid gas scrubbers to neutralize the harmful hydrofluoric acid (HF) produced during decomposition.
Mixing halogenated waste with non-halogenated solvent streams leads to:
-
Increased Disposal Costs: The entire mixed volume must be treated as the more hazardous (and expensive) halogenated waste.[1]
-
Regulatory Non-Compliance: Improper waste segregation can lead to significant institutional penalties.
-
Safety Risks: Mixing incompatible chemicals can lead to dangerous reactions.[2]
Therefore, the foundational rule is absolute: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. [3][4][5]
Hazard Profile and Essential Safety Precautions
Before handling the chemical for any purpose, including disposal, it is crucial to understand its hazard profile. This knowledge informs the selection of appropriate personal protective equipment (PPE) and engineering controls.
| Property | Data | Source |
| GHS Classification | Skin Irritant, Eye Irritant, May cause respiratory irritation. Considered hazardous by OSHA (29 CFR 1910.1200). Some sources also classify as Flammable Liquid 3 and Harmful if swallowed. | [6][7] |
| Physical State | Low melting solid or colorless liquid. | [6] |
| Melting Point | ~23 °C / 73.4 °F | [6] |
| Boiling Point | ~90-91 °C @ 50 mmHg | [6][8] |
| Flash Point | ~87.2 °C | [9] |
Required Safety Measures:
-
Engineering Controls: All handling and disposal activities must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][5]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Container Selection and Preparation
-
Obtain the Correct Waste Container: Procure a waste container specifically designated for "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department.[10][11] These are typically made of polyethylene, as halogenated compounds can degrade and produce acids that corrode metal containers.[11]
-
Inspect the Container: Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
Initial Labeling: Immediately label the container with the words "Hazardous Waste " and "Halogenated Organic Solvents ."[1][12] Even when empty, a container intended for hazardous waste must be labeled.
Step 2: Waste Accumulation
-
Transfer Waste: Carefully pour the waste this compound into the designated container inside a fume hood. Avoid splashing.
-
Update Contents List: On the hazardous waste tag or label, record the chemical name ("this compound") and the approximate quantity added. Maintain a running list of all components added to the container.[1][3]
-
Secure the Container: Tightly close the container cap immediately after adding waste. Never leave a hazardous waste container open to the atmosphere. [1][12]
Step 3: Temporary Laboratory Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area or a cabinet under the fume hood.[11]
-
Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (like a polypropylene tub) to contain any potential leaks.[11]
-
Segregate from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][11]
Step 4: Arranging for Final Disposal
-
Do Not Overfill: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full or waste is no longer being generated, arrange for a waste pickup through your institution's EHS department.[12] Follow their specific online request procedures.
-
Finalize Labeling: Ensure the hazardous waste tag is completely filled out with all chemical components and their percentages, signed, and dated.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-planned response is essential for safety.
-
Small Spill (Can be cleaned up in <10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, goggles, lab coat), absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[11][13]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled bag or container.[11]
-
Dispose of the contaminated cleanup material as halogenated hazardous waste by placing it in the designated waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol) and then soap and water.
-
-
Large Spill (Beyond your capacity to clean up safely):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Notify your supervisor and contact your institution's EHS emergency line.[11]
-
Secure: Prevent unauthorized entry into the area.
-
Assist: Be available to provide information to emergency responders.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Unknown. (n.d.). Hazardous waste segregation.
- Synquest Labs. (n.d.). Safety Data Sheet: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- College of Southern Nevada Environmental Health and Safety. (2024, August 9). EHS Fact Sheet: Organic Solvents.
- Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: Ethyl 4,4,4-trifluoro-3-hydroxybutyrate.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Synquest Labs. (n.d.). Safety Data Sheet: Ethyl 2-methyl-4,4,4-trifluorobutyrate.
- ChemNet. (n.d.). This compound.
- Exploring Chemistry. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
- Matrix Scientific. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate.
Sources
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 372-30-5 Cas No. | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. This compound | 91600-33-8 [chemnet.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. csn.edu [csn.edu]
- 13. synquestlabs.com [synquestlabs.com]
A Researcher's Guide to the Safe Handling of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8). The following protocols are designed to ensure the safe handling, use, and disposal of this fluorinated ester, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated organic compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] A thorough risk assessment is the foundational step before any experimental work commences.
Key Physicochemical and Toxicological Data Summary:
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₁F₃O₃ | [2] |
| Molecular Weight | 200.16 g/mol | [3] |
| Boiling Point | 220.5°C at 760 mmHg | [2] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
Occupational Exposure Limits (OELs):
A specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. In the absence of a defined OEL, a precautionary approach is warranted. For such "data-poor" substances, a hazard banding approach can be utilized to establish an internal control level.[4] Given its irritant properties, it is prudent to handle this compound in a manner that minimizes all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following recommendations are based on the known hazards of this compound and general best practices for handling fluorinated esters.
A. Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5]
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
B. Skin Protection:
-
Gloves: The choice of glove material is crucial for adequate protection. For fluorinated esters, the following materials are generally recommended:
-
Butyl Rubber: Offers good resistance to esters and ketones.
-
Nitrile Rubber: Provides a good balance of chemical resistance and dexterity for general laboratory use. Double-gloving with nitrile gloves can provide additional protection.[6]
-
Neoprene: A synthetic rubber with good resistance to a range of chemicals, including organic acids and alcohols.[7]
-
-
Glove Selection and Use:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Due to the lack of specific breakthrough time data for this compound, it is imperative to consult the glove manufacturer's chemical resistance guides.[6][8]
-
For incidental contact, disposable nitrile gloves are often suitable, but they should be removed and replaced immediately upon any splash or suspected contact.[4] Never wash or reuse disposable gloves.
-
-
Protective Clothing:
-
A flame-resistant lab coat should be worn and kept fully fastened.
-
Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.
-
C. Respiratory Protection:
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of adequate engineering controls, such as a certified chemical fume hood.
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable levels, or during certain high-risk procedures, respiratory protection is necessary.
-
Cartridge Selection: A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. For situations where hydrogen fluoride gas could potentially be generated (e.g., in reactions or decomposition), a combination cartridge for organic vapors and acid gases (including hydrogen fluoride) should be used.[9][10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
-
PPE Selection Workflow:
Caption: Workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the research.
A. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting work, ensure that safety equipment, including the fume hood, safety shower, and eyewash station, are accessible and in good working order.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.
-
Handling:
B. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a significant release of vapor, evacuate the area and contact your institution's emergency response team.
-
-
Small Spill Cleanup (to be performed only by trained personnel):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a mild detergent and water.
-
All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.
-
Disposal Plan: Managing Chemical and Contaminated Waste
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.
A. Waste Segregation and Collection:
-
Chemical Waste:
-
Collect all waste this compound and solutions containing it in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with incompatible materials.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, labeled hazardous waste container.
-
B. Decontamination of Laboratory Equipment:
Non-disposable equipment, such as glassware and stir bars, must be thoroughly decontaminated before reuse or removal from the designated work area.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This initial rinsate must be collected as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and water.[11]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.
C. Disposal of Rinsate:
All rinsate from the decontamination process must be treated as hazardous waste and collected in the appropriate labeled container.[9][12] Under no circumstances should rinsate be disposed of down the drain.
D. Final Disposal:
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
Waste Management Workflow:
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. toxhub-consulting.com [toxhub-consulting.com]
- 5. polarlabprojects.com [polarlabprojects.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 8. starlabgroup.com [starlabgroup.com]
- 9. Rinsate and Spill Cleanup Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Rinsate from Tanks [albertaefp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
